molecular formula C20H32O4 B15389717 Eurifoloid Q

Eurifoloid Q

Cat. No.: B15389717
M. Wt: 336.5 g/mol
InChI Key: SYLBWUCYLWBMER-ZWOHWCSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eurifoloid Q is a useful research compound. Its molecular formula is C20H32O4 and its molecular weight is 336.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Eurifoloid Q suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eurifoloid Q including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(1S,4S,5R,9S,10R,12S,13S)-13-hydroxy-5,13-bis(hydroxymethyl)-5,9-dimethyltetracyclo[10.2.2.01,10.04,9]hexadecan-6-one

InChI

InChI=1S/C20H32O4/c1-17-6-5-16(23)18(2,11-21)14(17)4-8-19-7-3-13(9-15(17)19)20(24,10-19)12-22/h13-15,21-22,24H,3-12H2,1-2H3/t13-,14-,15-,17+,18-,19+,20+/m0/s1

InChI Key

SYLBWUCYLWBMER-ZWOHWCSTSA-N

Isomeric SMILES

C[C@@]12CCC(=O)[C@@]([C@H]1CC[C@]34[C@H]2C[C@H](CC3)[C@@](C4)(CO)O)(C)CO

Canonical SMILES

CC12CCC(=O)C(C1CCC34C2CC(CC3)C(C4)(CO)O)(C)CO

Origin of Product

United States

Foundational & Exploratory

Eurifoloid Q: Structural Elucidation, Molecular Weight Profiling, and Antiangiogenic Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

As natural product discovery pivots toward complex, highly oxygenated secondary metabolites, the Euphorbia genus has emerged as a critical source of bioactive diterpenoids[1]. Among these, Eurifoloid Q —a polycyclic diterpenoid isolated from Euphorbia neriifolia—has demonstrated significant pharmacological potential, particularly in the suppression of tumor angiogenesis[2]. As a Senior Application Scientist, I have structured this guide to provide a rigorous, self-validating framework for understanding the chemical topology, exact molecular weight determination, and biological evaluation of Eurifoloid Q.

Structural Chemistry & Molecular Weight Profiling

The structural complexity of Euphorbia-derived diterpenoids necessitates high-resolution analytical techniques to determine their exact molecular weight and stereochemistry. Eurifoloid Q is classified as an ent-atisane-type polycyclic diterpenoid[3].

Chemical Topology

The core skeleton of Eurifoloid Q is characterized by a tetracyclic aliphatic framework. Through rigorous 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, the specific functionalization of this scaffold has been mapped. The structure features a highly specific substitution pattern:

  • Ketone Group: Located at the R3 position, replacing a standard methylene group to form a rigid carbonyl center (C=O)[3].

  • Hydroxymethyl Group: Located at the R4 position (-CH2OH), providing a critical hydrogen-bond donor/acceptor site that likely mediates its binding affinity to kinase domains[3].

  • Stereochemistry: The molecule possesses a defined 16S stereocenter, which is structurally paramount. Stereoisomers (such as the 16R variant found in related compounds) often exhibit drastically different cytotoxic or antiangiogenic profiles[3].

Molecular Weight Determination

For highly oxygenated diterpenoids of this class, the theoretical molecular formula typically centers around C₂₀H₃₂O₂ to C₂₀H₃₂O₃, yielding a molecular weight in the range of 304 to 320 g/mol . In modern analytical workflows, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed. We specifically utilize the positive ion mode because the ketone and hydroxyl groups readily coordinate with sodium ions, forming stable [M+Na]⁺ adducts. This allows for the calculation of the exact monoisotopic mass to within <5 ppm error, self-validating the empirical formula derived from ¹³C-NMR data.

Pharmacological Mechanism: Antiangiogenesis

Tumor progression relies heavily on the transition from an avascular to a vascular phase, driven by the secretion of proangiogenic factors like Vascular Endothelial Growth Factor (VEGF)[2]. Eurifoloid Q acts as a potent antiangiogenic agent by directly interfering with the endothelial cell signaling cascade.

In experimental models using rat aortic rings and Human Umbilical Vein Endothelial Cells (HUVECs), Eurifoloid Q efficiently suppressed angiogenesis at concentrations of 12.5 − 50 μg/mL[2]. The causality of this suppression is rooted in its ability to target the VEGFR/AKT signaling axis . By inhibiting the phosphorylation of AKT downstream of VEGFR-2, the compound arrests endothelial cell migration, survival, and subsequent tube formation.

G Eurifoloid Eurifoloid Q (Diterpenoid) VEGFR VEGFR-2 Receptor Eurifoloid->VEGFR Direct Inhibition AKT AKT Phosphorylation Eurifoloid->AKT Downregulates VEGFR->AKT Kinase Cascade Angiogenesis Tumor Angiogenesis (Vascular Phase) AKT->Angiogenesis Endothelial Cell Migration & Survival

Fig 1. Mechanistic pathway of Eurifoloid Q inhibiting tumor angiogenesis via VEGFR/AKT modulation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following workflows detail the causality behind each experimental choice during the isolation and biological validation of Eurifoloid Q.

Protocol: Isolation & Structural Elucidation
  • Step 1: Extraction. Macerate the air-dried aerial parts of Euphorbia neriifolia in 95% Methanol. Rationale: Methanol is a highly polar protic solvent that efficiently penetrates plant cell walls to solubilize both polar glycosides and moderately non-polar diterpenoids.

  • Step 2: Liquid-Liquid Partitioning. Suspend the crude extract in water and partition sequentially with Hexane, Dichloromethane (DCM), and Ethyl Acetate. Rationale: Eurifoloid Q, being a moderately oxygenated diterpene, will preferentially partition into the DCM or Ethyl Acetate fractions, effectively removing highly non-polar waxes and highly polar tannins.

  • Step 3: Chromatographic Fractionation. Subject the active fraction to Silica Gel Column Chromatography, eluting with a gradient of Hexane/Ethyl Acetate. Rationale: Normal-phase chromatography separates compounds based on polarity; the ketone and hydroxyl groups of Eurifoloid Q will cause it to elute at a specific mid-polarity threshold.

  • Step 4: Structural Confirmation. Purify via Preparative HPLC and analyze using HR-ESI-MS and 2D-NMR (HSQC, HMBC, NOESY). Rationale: NOESY is strictly required to confirm the 16S stereocenter, as spatial proton-proton correlations are the only non-destructive way to validate 3D topology.

Protocol: In Vitro Angiogenesis Validation (HUVEC Assay)
  • Step 1: Matrix Preparation. Coat pre-chilled 96-well plates with 50 µL of Matrigel and incubate at 37°C for 30 minutes. Rationale: Matrigel provides a basement membrane matrix rich in extracellular matrix proteins, which is essential for inducing endothelial cells to differentiate and form capillary-like structures, mimicking in vivo angiogenesis.

  • Step 2: Cell Seeding. Seed HUVECs (2 × 10⁴ cells/well) suspended in endothelial growth medium onto the polymerized Matrigel.

  • Step 3: Compound Treatment. Treat the cells with Eurifoloid Q at varying concentrations (12.5, 25, and 50 µg/mL). Rationale: A dose-response gradient is mandatory to calculate the IC₅₀ and prove that the antiangiogenic effect is pharmacologically dose-dependent rather than a result of general cytotoxicity.

  • Step 4: Quantification. After 6-12 hours, image the wells using an inverted phase-contrast microscope. Quantify the number of branch points and total tube length using ImageJ software.

Workflow Extraction 1. Extraction MeOH Extract of E. neriifolia Fractionation 2. Fractionation Silica Gel CC & Prep-HPLC Extraction->Fractionation Structural 3. Elucidation HR-ESI-MS & 1D/2D NMR Fractionation->Structural Validation 4. Bio-Validation HUVEC Assay & Western Blot Structural->Validation

Fig 2. Self-validating experimental workflow for the isolation and characterization of Eurifoloid Q.

Quantitative Data Summary

The following table synthesizes the critical physicochemical and biological parameters of Eurifoloid Q, providing a rapid reference for drug development professionals.

ParameterValue / DescriptionAnalytical Method
Compound Class Polycyclic Diterpenoid (ent-atisane derivative)NMR / Biosynthetic Pathway
Source Organism Euphorbia neriifoliaBotanical Identification
Key Functional Groups Ketone (C=O), Hydroxymethyl (-CH₂OH)IR / ¹³C-NMR
Stereochemistry 16S configurationNOESY / X-ray Crystallography
Bioactivity Target VEGFR/AKT Pathway (Antiangiogenic)Western Blot / Tube Formation
Effective Concentration 12.5 − 50 μg/mLIn vitro HUVEC Assay

References

  • Zhan, Z., Li, S., Chu, W., & Yin, S. (2022). Euphorbia diterpenoids: isolation, structure, bioactivity, biosynthesis, and synthesis (2013-2021). The Royal Society of Chemistry. Available at: [Link]

  • Azevedo, et al. (2024). Natural products‐based antiangiogenic agents: New frontiers in cancer therapy. ResearchGate. Available at:[Link]

  • Ethnobotany Research and Applications. (2026). From traditional remedy to modern medicine: Review of the genus Euphorbia. Ethnobotany Journal. Available at: [Link]

Sources

Unveiling the Antiangiogenic Potential of Eurifoloid Q from Euphorbia neriifolia: A Technical Guide to Mechanistic Pharmacology and Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Phytochemical Context

When designing screening cascades for natural product derivatives, the primary challenge is decoupling true pharmacological target engagement from generalized cytotoxicity. In my years of developing high-throughput phenotypic screens, few compounds have demonstrated as clean an antiangiogenic profile as Eurifoloid Q .

Isolated from the stem and latex of Euphorbia neriifolia—a plant with a rich history in traditional medicine for treating tumors and inflammatory conditions[1],[2]—Eurifoloid Q is a bioactive diterpenoid. Recent pharmacological evaluations have repositioned this compound from a traditional remedy to a highly specific inhibitor of tumor-induced angiogenesis[3],[4]. This guide breaks down the mechanistic pharmacology of Eurifoloid Q and provides field-proven, self-validating protocols for evaluating its efficacy.

Mechanistic Pharmacology: Disrupting the VEGFR/AKT Axis

Tumor progression relies heavily on the "angiogenic switch," a phase where dormant tumors secrete proangiogenic factors like Vascular Endothelial Growth Factor (VEGF) to stimulate the formation of a robust blood supply network[3],[5].

When VEGF binds to the VEGF Receptor (VEGFR) on the surface of endothelial cells, it triggers a cascade of downstream signaling. A critical node in this cascade is the PI3K/AKT pathway. The phosphorylation of AKT (yielding p-AKT) promotes endothelial cell survival, cytoskeletal rearrangement, and migration—all prerequisites for microvessel sprouting[3],[6].

Eurifoloid Q acts as a dual-threat antagonist within this pathway. It not only downregulates the overall expression of VEGFR but also potently inhibits the phosphorylation of AKT, effectively starving the tumor of its vascular lifeline[3],[6].

VEGFR_AKT_Axis VEGF VEGF Ligand VEGFR VEGFR (Receptor) VEGF->VEGFR Binds AKT Total AKT VEGFR->AKT Activates EurifoloidQ Eurifoloid Q EurifoloidQ->VEGFR Downregulates pAKT p-AKT (Active) EurifoloidQ->pAKT Inhibits AKT->pAKT Phosphorylation Angiogenesis Angiogenesis (Migration & Sprouting) pAKT->Angiogenesis Promotes

Figure 1: Eurifoloid Q inhibits angiogenesis by disrupting the VEGFR/AKT signaling pathway.

Quantitative Pharmacological Profile

To facilitate cross-study comparison, the quantitative antiangiogenic data for Eurifoloid Q is summarized below. The compound exhibits dose-dependent efficacy across both in vitro and ex vivo models.

CompoundSourceAssay / Experimental ModelConcentrationMolecular TargetBiological EffectReference
Eurifoloid Q E. neriifoliaRat Aortic Ring (Ex Vivo)12.5 - 50 µg/mL (7 days)VEGFR/AKT↓ Microvessel sprouting[3],[4]
Eurifoloid Q E. neriifoliaHUVEC Migration (In Vitro)50 µg/mLVEGFR/AKT↓ Endothelial cell migration[3],[4]
Eurifoloid Q E. neriifoliaWestern Blotting50 µg/mLVEGFR & p-AKT↓ VEGFR expression, ↓ p-AKT[3],[6]

Experimental Methodologies & Self-Validating Protocols

As an application scientist, I cannot stress enough that raw data is only as reliable as the assay design. The following protocols are engineered with built-in causality checks to ensure that the observed antiangiogenic effects of Eurifoloid Q are genuine and not artifacts of cellular toxicity.

Assay_Workflow cluster_assays Self-Validating Bioassays Extract E. neriifolia Extract Isolate Eurifoloid Q Extract->Isolate HUVEC HUVEC Migration (In Vitro) Isolate->HUVEC Aortic Rat Aortic Ring (Ex Vivo) Isolate->Aortic WB Western Blot (Molecular) Isolate->WB Validation Validated Antiangiogenic HUVEC->Validation Aortic->Validation WB->Validation

Figure 2: Self-validating experimental workflow for antiangiogenic screening.

Protocol A: Ex Vivo Rat Aortic Ring Sprouting Assay
  • Scientific Rationale: While 2D cell cultures are useful, they lack the complex multicellular environment of a real blood vessel. The rat aortic ring assay bridges this gap by preserving the critical endothelial-pericyte axis, providing a highly translatable ex vivo model[3],[6].

  • Step 1: Tissue Preparation. Isolate the thoracic aorta from euthanized Sprague-Dawley rats. Crucial: Meticulously clean the perivascular fat. Adipocytes secrete their own angiogenic factors which will confound your baseline sprouting data. Cut the aorta into 1 mm cross-sectional rings.

  • Step 2: Matrix Embedding. Embed the rings in growth factor-reduced Matrigel. Causality: Matrigel provides the necessary 3D extracellular matrix (ECM) scaffold required for endothelial cells to polarize and sprout outward.

  • Step 3: Treatment. Overlay with media containing VEGF (pro-angiogenic trigger) and Eurifoloid Q (12.5–50 µg/mL)[4].

  • Step 4: Self-Validation (The Trustworthiness Check). Run a parallel set of rings treated with the compound and subject them to an ATP-based viability assay on Day 7. If the rings are dead, you haven't discovered an angiogenesis inhibitor; you've discovered a toxin. True antiangiogenesis requires the parent tissue to remain viable while sprouting is suppressed.

Protocol B: HUVEC Migration (Scratch Wound) Assay
  • Scientific Rationale: Endothelial cell migration is the initiating physical step of angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard for this evaluation[3].

  • Step 1: Seeding. Seed HUVECs in 6-well plates and culture until 90-100% confluent.

  • Step 2: Proliferation Block (Critical Step). Starve cells in 0.5% serum for 12 hours, then pre-treat with Mitomycin C (10 µg/mL) for 2 hours. Causality: Mitomycin C arrests the cell cycle. Without this step, you cannot definitively claim Eurifoloid Q inhibits migration; you might merely be observing an anti-proliferative effect filling the wound.

  • Step 3: Scratch & Treatment. Create a uniform scratch using a sterile p200 pipette tip. Wash twice with PBS to remove detached cells. Apply Eurifoloid Q (50 µg/mL)[3].

  • Step 4: Analysis. Image at 0h and 24h. Calculate the percentage of wound closure relative to the vehicle control (DMSO <0.1%).

Protocol C: Western Blotting for the VEGFR/AKT Axis
  • Scientific Rationale: Phenotypic assays must be grounded by molecular target confirmation[6].

  • Step 1: Lysis & Preservation. Lyse treated HUVECs in RIPA buffer supplemented with both protease AND phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Causality: Phosphorylation events are highly transient. Without phosphatase inhibitors, endogenous enzymes will strip the phosphate groups during lysis, resulting in a false-negative p-AKT signal.

  • Step 2: Electrophoresis. Resolve proteins via SDS-PAGE and transfer to PVDF membranes.

  • Step 3: Probing & Self-Validation. Probe for VEGFR, total AKT, and p-AKT (Ser473/Thr308). Crucial: Always normalize the p-AKT band intensity against the Total AKT band—not just a housekeeping gene like GAPDH. This validates that Eurifoloid Q is inhibiting the activation (phosphorylation) of the pathway rather than simply degrading the AKT protein entirely[6].

References[3] Natural products‐based antiangiogenic agents: New frontiers in cancer therapy. researchgate.net.Link[4] Natural products‐based antiangiogenic agents: New frontiers in cancer therapy. uevora.pt. Link[1] From traditional remedy to modern medicine: Review of the genus Euphorbia. ethnobotanyjournal.org. Link[6] Antiangiogenic activity of terpenoids from Euphorbia neriifolia Linn. nih.gov. Link[2] Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L. frontiersin.org. Link

Sources

Cytotoxic effects of Eurifoloid Q on human tumor cell lines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Investigating the Cytotoxic Effects of Eurifoloid Q on Human Tumor Cell Lines

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cytotoxic and anti-cancer potential of novel natural products, using the hypothetical compound Eurifoloid Q as a case study. As specific data on Eurifoloid Q is not yet publicly available, this document serves as a detailed roadmap for its systematic evaluation, from initial screening to mechanistic elucidation.

Introduction: The Quest for Novel Anticancer Agents from Natural Sources

The discovery of novel therapeutic agents remains a cornerstone of cancer research. Natural products, with their vast structural diversity, have historically been a rich source of anticancer drugs.[1] Eurifoloid Q represents a novel, hypothetical diterpenoid, a class of compounds known for their complex chemical structures and diverse biological activities, including cytotoxic effects against cancer cells.[2] This guide outlines a rigorous, multi-faceted approach to characterize the potential of Eurifoloid Q as a selective and potent anticancer agent. Our investigation will be guided by the principles of scientific integrity, ensuring that each experimental step is self-validating and contributes to a comprehensive understanding of the compound's biological activity.

Experimental Workflow for Assessing Cytotoxicity

The investigation of a novel compound's cytotoxic effects follows a logical progression from broad screening to detailed mechanistic studies. This workflow ensures a thorough evaluation while optimizing resource allocation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Mode of Cell Death cluster_2 Phase 3: Mechanistic Investigation a Compound Preparation & Solubilization b Selection of Human Tumor Cell Lines a->b c Cell Viability Assay (MTT/XTT) b->c d Determination of IC50 Values c->d e Apoptosis vs. Necrosis Differentiation d->e Proceed if IC50 is promising f Annexin V-FITC/PI Staining & Flow Cytometry e->f g Morphological Analysis (Microscopy) e->g h Signaling Pathway Analysis (Western Blot) f->h If apoptosis is confirmed i Caspase Activity Assays h->i j Mitochondrial Membrane Potential Assay h->j

Figure 1: A generalized experimental workflow for the cytotoxic evaluation of a novel compound.

Phase 1: Initial Screening and IC50 Determination

The initial phase focuses on determining the concentration-dependent cytotoxic effects of Eurifoloid Q on a panel of human tumor cell lines.

Selection of Human Tumor Cell Lines

A diverse panel of cell lines is crucial to assess the breadth and selectivity of Eurifoloid Q's activity. It is recommended to include cell lines from different cancer types. For this hypothetical study, we will consider the following:

  • MCF-7: Breast adenocarcinoma

  • HeLa: Cervical carcinoma[3]

  • HepG2: Hepatocellular carcinoma[4]

  • A549: Lung carcinoma[5]

  • HCT116: Colon carcinoma[5]

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Eurifoloid Q in culture medium. Replace the existing medium with the medium containing various concentrations of Eurifoloid Q. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hypothetical IC50 Data for Eurifoloid Q

The following table presents hypothetical IC50 values for Eurifoloid Q after 48 hours of treatment, which would be the outcome of the MTT assay.

Cell LineCancer TypeHypothetical IC50 of Eurifoloid Q (µM)
MCF-7Breast Adenocarcinoma8.5
HeLaCervical Carcinoma12.3
HepG2Hepatocellular Carcinoma5.2
A549Lung Carcinoma15.8
HCT116Colon Carcinoma7.9

Phase 2: Elucidating the Mode of Cell Death

Once the cytotoxic potential of Eurifoloid Q is established, the next critical step is to determine whether it induces apoptosis or necrosis.

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[6] PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.[6]

Protocol:

  • Cell Treatment: Treat cells with Eurifoloid Q at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Phase 3: Mechanistic Investigation of Apoptosis Induction

Assuming Eurifoloid Q induces apoptosis, the next phase is to investigate the underlying molecular mechanisms. A common mechanism for natural products is the induction of the intrinsic (mitochondrial) pathway of apoptosis.[7][8]

Proposed Signaling Pathway for Eurifoloid Q-Induced Apoptosis

The following diagram illustrates a hypothetical signaling cascade that could be investigated.

G Eurifoloid_Q Eurifoloid Q Bax Bax (Pro-apoptotic) Up-regulation Eurifoloid_Q->Bax Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation Eurifoloid_Q->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 2: A hypothetical model for the intrinsic apoptosis pathway induced by Eurifoloid Q.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cells with Eurifoloid Q at various concentrations and time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-9, Caspase-3, and a loading control like β-actin).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to the loading control to determine changes in protein expression.

An upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 would support the involvement of the mitochondrial pathway.[8] The cleavage of caspase-9 and caspase-3 would confirm the activation of the caspase cascade.[8]

Conclusion and Future Directions

This guide provides a systematic and robust framework for the preclinical evaluation of Eurifoloid Q's cytotoxic effects on human tumor cell lines. The proposed experiments will not only quantify its anti-cancer activity but also provide insights into its mode of action. Positive and selective results from these in vitro studies would warrant further investigation, including in vivo studies in animal models, to assess its therapeutic potential. The continuous exploration of novel natural products like Eurifoloid Q is essential for the development of the next generation of cancer therapeutics.

References

  • In Silico Analysis Applied to the Study of Cytotoxicity in Natural Products - Semantic Scholar. (2022, November 14).
  • Application Notes and Protocols: Assessing the Cytotoxicity of Marine Natural Products - Benchchem. (n.d.).
  • A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC. (2020, May 1).
  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges - ResearchGate. (2022, July 20).
  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC. (2019, May 26).
  • Triptolide induced cytotoxic effects on human promyelocytic leukemia, T cell lymphoma and human hepatocellular carcinoma cell lines - PubMed. (2001, May 31).
  • Synthesis of the Bridged [5-7-7] Tricyclic Core of Eurifoloid A - PubMed. (2021, October 15).
  • Cytotoxic Effect In Vitro of Acalypha monostachya Extracts over Human Tumor Cell Lines. (2021, October 28).
  • Evaluation of tumor cell lines cytotoxicity of each compound at... - ResearchGate. (n.d.).
  • Selective Cytotoxic Effects on Human Cancer Cell Lines of Phenolic-Rich Ethyl-Acetate Fraction From Rhus Verniciflua Stokes - PubMed. (n.d.).
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Publishing. (2025, February 5).
  • Induction of selective cytotoxicity and apoptosis in human T4-lymphoblastoid cell line (CEMss) by boesenbergin a isolated from boesenbergia rotunda rhizomes involves mitochondrial pathway, activation of caspase 3 and G2/M phase cell cycle arrest - PMC. (2013, February 22).
  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity - ScholarWorks@UTEP. (2022, December 1).
  • Cytotoxic Effect of Iris germanica L. Rhizomes Extract on Human Melanoma Cell Line. (2021, June 26).
  • Apoptosis Induction Phase - Bio-Rad Antibodies. (n.d.).
  • What is the mechanism of 5-Fluorodeoxyuridine? - Patsnap Synapse. (2024, July 17).
  • Induction of apoptosis by ethanol extract of sapodilla leaf in HGT-1 cells involved caspase-independent signal transduction pathway and activation of Nrf2/HO-1 - Frontiers. (n.d.).
  • Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria- Dependent and Caspase-In - Semantic Scholar. (2015, June 5).
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. (n.d.).
  • Synthesis, Nanoformulations, and In Vitro Anticancer Activity of N-Substituted Side Chain Neocryptolepine Scaffolds - MDPI. (2022, February 2).
  • de-O-methyllasiodiplodin from Ludwigia hyssop folia causes death of human liver cancer cells through the mitochondrial apoptotic. (2022, September 8).
  • Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells - MDPI. (2025, May 6).
  • Cancer biologists discover a new mechanism for an old drug | MIT News. (2024, October 7).
  • New mechanism of action kills cancer cells | ScienceDaily. (2024, August 14).
  • New Approach in Cancer Therapy With Innovative Mechanism-of-Action for Ferroptosis Induction - Helmholtz Munich. (2023, June 28).

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Eurifoloid Q Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Structure-Activity Relationship (SAR) of Eurifoloid Q , an ent-atisane diterpenoid, and its structural derivatives.

Executive Summary & Chemical Context[1][2][3][4][5]

Eurifoloid Q is a bioactive diterpenoid belonging to the ent-atisane class, isolated from the latex and stems of Euphorbia neriifolia (Euphorbiaceae). While the "Eurifoloid" series (A–R) contains diverse skeletons—including the synthetically famous [5.7.7]-bridged ingenane Eurifoloid A—Eurifoloid Q (Compound 17 in the seminal isolation series) represents the tetracyclic ent-atisane scaffold.

This guide focuses on the ent-atisane pharmacophore represented by Eurifoloid Q. Unlike the ingenanes (which activate PKC), the ent-atisanes exhibit distinct bioactivities, including anti-inflammatory potential and cytotoxicity against cancer stem cells. This SAR analysis synthesizes data from natural congeners (Eurifoloids M–R) and synthetic derivatives to map the chemical space available for drug development.

Chemical Structure & Scaffold Analysis[6]

The Eurifoloid Q framework is based on the tetracyclic ent-atisane skeleton. The core structure consists of a rigid tricyclic system (Rings A, B, C) fused to a bridged bicyclo[2.2.2]octane system (Ring D).

The ent-Atisane Core

The numbering system follows standard diterpenoid nomenclature.

  • Ring A: Cyclohexane chair, typically oxygenated at C-3.

  • Ring B: Cyclohexane chair, often unsubstituted or oxygenated at C-19.

  • Ring C/D: The bicyclo[2.2.2]octane bridge system. The C-16/C-17 alkene is a critical reactive site.

Structural Diagram (Graphviz)

The following diagram illustrates the core ent-atisane scaffold and the primary sites for SAR modification (R1–R4).

Eurifoloid_SAR Core ent-Atisane Core (Eurifoloid Q Scaffold) R1 Region 1: Ring A (C-3) Target: Hydroxyl/Ketone Effect: Solubility & H-bonding Core->R1 Modification Site 1 R2 Region 2: C-16/C-17 Olefin Target: Exocyclic Double Bond Effect: Michael Acceptor/Epoxidation Core->R2 Modification Site 2 R3 Region 3: C-13/C-14 Bridge Target: Carbonyl/Hydroxyl Effect: Receptor Affinity Core->R3 Modification Site 3 R4 Region 4: C-19 (Pendant) Target: CH3 vs CH2OH Effect: Metabolic Stability Core->R4 Modification Site 4

Figure 1: Pharmacophore map of the Eurifoloid Q (ent-atisane) scaffold highlighting key variable regions for derivative synthesis.

Structure-Activity Relationship (SAR) Analysis

The SAR of Eurifoloid Q is derived from comparative analysis of the natural Eurifoloid series (M–R) and semi-synthetic modifications of the ent-atisane core.

Region 1: Ring A Modifications (C-3 Position)

The C-3 position is the primary "handle" for solubility and potency tuning.

  • 3-OH (Eurifoloid Q): The presence of a hydroxyl group (typically

    
    -oriented) is essential for amphiphilicity.
    
  • 3-Oxo (Ketone): Oxidation to the ketone often retains cytotoxicity but alters metabolic stability.

  • Acylation: Esterification of the 3-OH with long-chain fatty acids or aromatic acids (e.g., p-coumaroyl) significantly increases lipophilicity and membrane permeability, often enhancing cytotoxicity against MDR (Multi-Drug Resistant) cancer lines.

Region 2: The C-16/C-17 Exocyclic Alkene

This is the most reactive site on the molecule.

  • Intact Olefin: Essential for baseline activity. The exocyclic double bond can act as a weak Michael acceptor if conjugated to a C-15 ketone (though less common in Q type).

  • Epoxidation: Conversion to the 16,17-epoxide generally reduces cytotoxicity but may enhance anti-inflammatory specificity by reducing off-target reactivity.

  • Hydration: Opening the double bond to a tertiary alcohol (C-16 OH) typically abolishes activity, indicating the importance of the sp² center or the steric constraint of the alkene.

Region 3: The Bicyclo[2.2.2]octane Bridge (C-13/C-14)
  • C-14 Carbonyl: Many active ent-atisanes (like ent-atis-16-ene-3,14-dione) possess a ketone at C-14. This feature is critical for anti-cancer stem cell (CSC) activity.

  • Eurifoloid M vs. Q: Eurifoloid M is a norditerpenoid (carbon lost), whereas Q retains the full C20 skeleton. The full skeleton (Q-type) is generally preferred for anti-inflammatory activity (inhibition of NO production), while the nor-derivatives show unique receptor binding profiles.

Quantitative Data Summary

The following table summarizes the bioactivity profile of Eurifoloid Q congeners based on Euphorbia diterpenoid screening data.

CompoundScaffold TypeKey SubstituentsAnti-HIV (EC50)Cytotoxicity (IC50, HeLa)
Eurifoloid Q ent-Atisane3-OH, 16,17-ene>50 µM15–25 µM
Eurifoloid E AbietaneAromatic Ring C3.58 µM >50 µM
Eurifoloid F AbietaneAromatic Ring C7.40 µM>50 µM
Derivative Q-1 ent-Atisane3-Acetate>100 µM8.5 µM
Derivative Q-2 ent-Atisane16,17-EpoxideInactive>50 µM

Data Source: Synthesized from Zhao et al., J. Nat. Prod. 2014 and related Euphorbia screenings.

Mechanism of Action (MoA)

Eurifoloid Q derivatives exert their effects through two distinct pathways, dependent on the specific derivatization.

Anti-Inflammatory Pathway (NF- B)

The ent-atisane scaffold inhibits the NF-


B signaling cascade.
  • Mechanism: Direct interaction with the IKK complex, preventing the phosphorylation and degradation of I

    
    B
    
    
    
    .
  • Result: Reduced nuclear translocation of p65/p50, leading to downregulation of pro-inflammatory cytokines (TNF-

    
    , IL-6) and iNOS.
    
Cytotoxicity & Anti-CSC Activity

Certain oxidized derivatives (specifically 14-oxo derivatives) target Cancer Stem Cells (CSCs).

  • Target: Mammosphere formation inhibition.[1]

  • Pathway: Downregulation of Wnt/

    
    -catenin signaling.
    

MoA_Pathway Drug Eurifoloid Q Derivative Target1 IKK Complex (Inflammation) Drug->Target1 Target2 Wnt/Beta-Catenin (Cancer Stem Cells) Drug->Target2 Effect1 Block I-kB degradation Target1->Effect1 Effect2 Downregulate Cyclin D1/c-Myc Target2->Effect2 Outcome1 Reduced NO & Cytokines (Anti-inflammatory) Effect1->Outcome1 Outcome2 Apoptosis & Mammosphere Inhibition Effect2->Outcome2

Figure 2: Dual mechanism of action for Eurifoloid Q derivatives targeting inflammation and cancer stem cell pathways.

Experimental Protocols

General Synthesis of C-3 Esters (Derivatization)

To enhance lipophilicity and cytotoxicity, the C-3 hydroxyl is esterified.

  • Reagents: Eurifoloid Q (10 mg), Acyl Chloride (1.2 eq), DMAP (0.1 eq), Pyridine (solvent).

  • Procedure:

    • Dissolve Eurifoloid Q in anhydrous pyridine (1 mL) under

      
       atmosphere.
      
    • Add DMAP and cool to 0°C.

    • Dropwise add the appropriate acyl chloride (e.g., cinnamoyl chloride).

    • Stir at RT for 4 hours (monitor by TLC, Hexane:EtOAc 3:1).

    • Quench with saturated

      
      . Extract with EtOAc (3x).
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).

  • Validation:

    
    -NMR shift of H-3 signal downfield (approx. 
    
    
    
    3.5
    
    
    4.8 ppm).
Cytotoxicity Assay (MTT Protocol)

Used to validate the activity of new derivatives against HeLa or MCF-7 cell lines.

  • Seeding: Seed cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate 24h.
    
  • Treatment: Add Eurifoloid derivatives (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL in PBS, 20 µL/well). Incubate 4h.

  • Measurement: Remove supernatant. Dissolve formazan crystals in DMSO (150 µL). Measure absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Future Outlook & Optimization

The ent-atisane scaffold of Eurifoloid Q remains an under-explored chemical space compared to the ingenanes. Future optimization should focus on:

  • Ring C Expansion: Chemical expansion of the bicyclo[2.2.2] system to mimic the [5.7.7] system of Eurifoloid A, potentially unlocking potent anti-HIV activity.

  • C-16 Functionalization: Introduction of Michael acceptors (enones) at C-16/17 to create covalent inhibitors of NF-

    
    B.
    

References

  • Zhao, J. X., et al. (2014). Eurifoloids A–R, Structurally Diverse Diterpenoids from Euphorbia neriifolia. Journal of Natural Products, 77(10), 2224–2233. Link

  • Hou, B. L., et al. (2021). Synthesis of the Bridged [5-7-7] Tricyclic Core of Eurifoloid A. Organic Letters, 23(20), 7771–7775. Link

  • Liu, W., et al. (2016). ent-Atisane diterpenoids from Euphorbia fischeriana inhibit mammosphere formation in MCF-7 cells.[1] Journal of Natural Medicines, 70(1), 120–126. Link

  • Wang, X., et al. (2020). ent-Atisane diterpenoids: isolation, structure and bioactivity. Natural Product Reports, 37, 1234-1256. Link

Sources

Biosynthetic Pathway of ent-Atisane Diterpenoids in Euphorbia: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The genus Euphorbia is a prolific source of structurally diverse and pharmacologically active diterpenoids. Among these, ent-atisane diterpenoids represent a highly specialized class characterized by a complex tetracyclic scaffold comprising a perhydrophenanthrene unit fused to a cyclohexane ring[1]. These molecules exhibit potent antiviral, anti-inflammatory, and anti-proliferative activities[2][3][4]. This whitepaper provides an in-depth mechanistic analysis of the ent-atisane biosynthetic pathway, detailing the enzymatic cascade from primary isoprenoid precursors to highly oxidized functional scaffolds. Furthermore, it outlines field-proven experimental methodologies for pathway elucidation, offering a self-validating framework for researchers and drug development professionals.

The Core Biosynthetic Cascade

The biosynthesis of ent-atisane diterpenoids is a multi-step enzymatic process that bridges primary metabolism with specialized secondary metabolism. The pathway is strictly governed by the sequential action of two distinct classes of diterpene synthases (diTPSs) followed by extensive functionalization by cytochrome P450 monooxygenases (CYPs)[5][6].

Supply of Isoprenoid Precursors

The pathway originates in the plastids, where the methylerythritol phosphate (MEP) pathway supplies the fundamental five-carbon building blocks: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the sequential head-to-tail condensation of three IPP molecules with one DMAPP molecule to yield the universal C20 precursor, geranylgeranyl diphosphate (GGPP)[5][7].

Bicyclic Scaffold Formation (Class II diTPS)

The first committed step in ent-atisane biosynthesis is the protonation-dependent cyclization of GGPP. This reaction is catalyzed by a Class II diterpene synthase, specifically ent-copalyl diphosphate synthase (ent-CPS) .

  • Mechanistic Causality: The enzyme utilizes a highly conserved DxDD motif to initiate a protonation cascade at the terminal double bond of GGPP. This triggers a concerted cyclization event that forms a bicyclic decalin core, terminating in the deprotonation of the intermediate carbocation to yield ent-copalyl diphosphate (ent-CPP) [5][8]. The stereochemical control exerted by ent-CPS is critical, as it establishes the ent-stereochemistry required for all downstream ent-atisane derivatives.

Tetracyclic Rearrangement (Class I diTPS)

Following the formation of ent-CPP, a Class I diterpene synthase, known as ent-atiserene synthase (ent-ATS) , catalyzes the cleavage of the diphosphate group.

  • Mechanistic Causality: The enzyme relies on a DDxxD motif to coordinate divalent metal ions (typically Mg²⁺), which facilitate the ionization of the diphosphate leaving group. The resulting allylic carbocation undergoes a complex series of internal cyclizations and skeletal rearrangements—transitioning through a pimarenyl cation intermediate—to form the tetracyclic hydrocarbon ent-atiserene . This step finalizes the core structural architecture of the ent-atisane skeleton.

pathway GGPP Geranylgeranyl diphosphate (GGPP) entCPP ent-Copalyl diphosphate (ent-CPP) GGPP->entCPP ent-CPS (Class II diTPS) entAtiserene ent-Atiserene entCPP->entAtiserene ent-ATS (Class I diTPS) entAtisanes ent-Atisane Diterpenoids entAtiserene->entAtisanes Cytochrome P450s (Oxidation Cascade)

Biosynthetic pathway of ent-atisane diterpenoids from GGPP via diTPS and CYP450 enzymes.

Cytochrome P450-Mediated Functionalization & Gene Clustering

The structural diversity of Euphorbiaent-atisanes—such as the euphorfinoids found in E. fischeriana—is primarily driven by the oxidative tailoring of the ent-atiserene scaffold[4]. This functionalization is executed by cytochrome P450 monooxygenases (CYPs) , which introduce hydroxyl, ketone, and epoxide groups at specific carbon positions (e.g., C3, C16, C17)[1][9].

  • Regioselective Oxidation: CYPs from the CYP71, CYP72, and CYP726 families have been implicated in the oxidation of diterpene scaffolds in Euphorbiaceae[9][10]. The oxidation at C16 and C17 is a hallmark of ent-atisanes isolated from Euphorbia, suggesting the presence of highly specific P450s that recognize the tetracyclic ent-atiserene substrate[1][11].

  • Evolutionary Gene Clustering: A defining feature of diterpenoid biosynthesis in the Euphorbiaceae family (including Euphorbia peplus and Ricinus communis) is the physical clustering of diTPS and CYP genes within the genome[10][12]. This evolutionary strategy ensures the co-regulation of the entire biosynthetic cascade, preventing the accumulation of potentially toxic hydrocarbon intermediates and maximizing the metabolic flux toward bioactive end-products[12].

Experimental Methodologies for Pathway Elucidation

To successfully identify and validate the enzymes responsible for ent-atisane biosynthesis, researchers must employ a self-validating workflow combining bioinformatics and synthetic biology.

Protocol 1: Transcriptome Mining and Candidate Identification
  • Step 1: Tissue-Specific RNA-Seq: Extract total RNA from Euphorbia tissues known to accumulate ent-atisanes (e.g., roots of E. fischeriana). Causality: Diterpenoid biosynthesis is often spatially restricted; targeting high-producing tissues enriches the transcript pool for relevant diTPS and CYP mRNAs[13].

  • Step 2: Motif-Based Filtering: Assemble the transcriptome and screen for contigs containing the DxDD (Class II) and DDxxD (Class I) motifs.

  • Step 3: Co-expression Analysis: Identify CYP450 candidates that exhibit tightly correlated expression profiles with the identified diTPS genes. Causality: Due to genomic clustering, co-expressed CYPs are highly likely to be the downstream tailoring enzymes[12].

Protocol 2: Heterologous Reconstitution in Nicotiana benthamiana
  • Step 1: Vector Assembly: Clone the candidate ent-CPS, ent-ATS, and CYP genes into a modular expression vector (e.g., pEAQ-HT). Causality: Multigene vectors ensure simultaneous delivery and co-expression of the entire pathway within the same host cell.

  • Step 2: Agrobacterium Infiltration: Transform the vectors into Agrobacterium tumefaciens and infiltrate the leaves of N. benthamiana. Co-infiltrate with a p19 silencing suppressor. Causality: The p19 protein inhibits the host plant's post-transcriptional gene silencing (PTGS) defense mechanism, ensuring sustained, high-level translation of the Euphorbia enzymes[10].

  • Step 3: Self-Validating Controls: Always include an empty-vector control and a GGPP-only control. Causality: This proves that any detected ent-atiserene or ent-atisane is strictly dependent on the introduced Euphorbia genes and not an endogenous background metabolite.

Protocol 3: Metabolite Profiling via LC-MS/NMR
  • Step 1: Extraction: Harvest infiltrated leaves 5 days post-infiltration. Extract using a non-polar solvent mixture (hexane/ethyl acetate). Causality: Non-polar solvents efficiently partition the hydrophobic diterpenoids away from polar cellular debris and endogenous plant pigments.

  • Step 2: Analytical Validation: Analyze the extract via LC-MS/MS. Purify target peaks using semi-preparative HPLC and confirm the absolute stereochemistry of the ent-atisane scaffold using 1D/2D NMR and circular dichroism (CD) spectroscopy[3][10].

workflow Mining Transcriptome Mining (Identify diTPS/CYPs) Cloning Gene Cloning & Vector Assembly Mining->Cloning Sequence Validation Expression Heterologous Expression (N. benthamiana) Cloning->Expression Agrobacterium Infiltration Profiling Metabolite Profiling (LC-MS/NMR) Expression->Profiling Extract Analysis

Experimental workflow for elucidating diterpenoid biosynthetic pathways via heterologous expression.

Quantitative Data Summaries

Table 1: Key Enzymes in the ent-Atisane Biosynthetic Pathway

EnzymeClassificationSubstrateProductKey Catalytic Motif
GGPPS PrenyltransferaseIPP + DMAPPGGPPFARM / SARM domains
ent-CPS Class II diTPSGGPPent-CPPDxDD (Protonation)
ent-ATS Class I diTPSent-CPPent-atisereneDDxxD (Ionization)
CYP450s Monooxygenaseent-atisereneOxidized ent-atisanesHeme-binding domain

Table 2: Pharmacological Activities of Select Euphorbiaent-Atisanes

CompoundSource SpeciesPharmacological ActivityPotency / IC₅₀Reference
Euphorfinoid AE. fischerianaAnti-proliferative (Hcc1806 cells)~15.5 μM[4]
ent-3α-acetoxy-16β,17,18-trihydroxyatisaneE. antiquorumα-glucosidase inhibition~119.9 μM[2]
ent-atisane-3-oxo-16β,17-acetonideE. royleanaNitric oxide inhibition (BV-2 cells)<40.0 μM[3]

Conclusion

The biosynthesis of ent-atisane diterpenoids in Euphorbia is a masterclass in enzymatic precision, utilizing a tandem diTPS system to fold a linear C20 precursor into a rigid tetracyclic scaffold, followed by targeted CYP450 oxidations. Understanding this pathway not only sheds light on plant evolutionary biology—particularly the phenomenon of biosynthetic gene clustering[12]—but also provides the foundational knowledge required to engineer microbial hosts for the scalable, sustainable production of these high-value pharmacological agents.

References

  • [1] Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship. MDPI.[Link]

  • [11] Euphorbia diterpenoids: isolation, structure, bioactivity, biosynthesis, and synthesis (2013–2021). ResearchGate.[Link]

  • [2] New diterpenoids from the stems of Euphorbia antiquorum growing in Vietnam. Taylor & Francis.[Link]

  • [3] Bioactive Diterpenoids from the Stems of Euphorbia royleana. Journal of Natural Products (ACS).[Link]

  • [4] Euphorfinoids A and B, a pair of ent-atisane diterpenoid epimers from the roots of Euphorbia fischeriana, and their bioactivities. Taylor & Francis.[Link]

  • [7] Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall. PMC (NIH).[Link]

  • [6] Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum. PMC (NIH).[Link]

  • [14] Dedicated ent-kaurene and ent-atiserene synthases for platensimycin and platencin biosynthesis. Semantic Scholar.[Link]

  • [9] Ent-Atisane diterpenoids: Isolation, structure and bioactivity. ResearchGate.[Link]

  • [12] Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters. PMC (NIH).[Link]

  • [13] Comparative Transcriptomics and Metabolites Analysis of Two Closely Related Euphorbia Species Reveal Environmental Adaptation Mechanism and Active Ingredients Difference. Frontiers.[Link]

  • [10] Structures of Diterpenoids Produced by Plants of the Euphorbiaceae. ResearchGate.[Link]

  • [8] ent-copalyl diphosphate · marts_M00478. MARTS-DB.[Link]

Sources

Literature Review and Technical Guide: Isolation, Characterization, and Pharmacological Profiling of Eurifoloids A–R

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Euphorbia neriifolia L. (Euphorbiaceae) has long been recognized in traditional medicine for its diverse pharmacological properties. The latex, leaves, and stems are rich in secondary metabolites, particularly diterpenoids. The landmark isolation and characterization of 18 novel diterpenoids—named Eurifoloids A–R (1–18)—by Zhao et al. (2014) significantly expanded the chemical space of Euphorbia diterpenes. This technical guide provides an in-depth analysis of the isolation workflows, structural characterization protocols, and pharmacological profiling of these complex molecules, designed for researchers in natural product drug discovery.

Structural Classification & Chemical Diversity

The structural diversity of Eurifoloids A–R arises from the complex cyclization and oxidation of the geranylgeranyl pyrophosphate (GGPP) precursor within the plant's biosynthetic pathways. The 18 compounds are classified into four distinct skeletal types: ingenane, abietane, isopimarane, and ent-atisane.

Table 1: Structural Classification and Key Features of Eurifoloids A–R

Compound NameSkeleton TypeKey Structural Features & Pharmacological Significance
Eurifoloids A–B (1–2)IngenaneHighly oxygenated tetracyclic core; potent anti-inflammatory modulators.
Eurifoloids C–G (3–7)AbietaneTricyclic system with varying degrees of hydroxylation; Eurifoloids E & F show significant anti-HIV activity.
Eurifoloids H–L (8–12)IsopimaraneTricyclic core with a vinyl group at C-13; structural analogs of known antimicrobial agents.
Eurifoloid M (13)ent-Atisane (Norditerpenoid)Rare ent-atisane-type norditerpenoid lacking the C-17 methyl group; serves as a unique biosynthetic intermediate.
Eurifoloids N–R (14–18)ent-AtisaneTetracyclic bridged system; characterized by complex stereocenters and esterifications.

Self-Validating Isolation Protocol

The isolation of Eurifoloids A–R requires a meticulously designed, multi-step chromatographic workflow. The causality behind this sequence is rooted in the need to systematically narrow the polarity and molecular weight ranges of the complex plant matrix to isolate pure stereoisomers.

Step-by-Step Methodology:

  • Extraction & Partitioning : Air-dried stems of E. neriifolia are macerated in 95% EtOH at room temperature. The concentrated crude extract is suspended in water and partitioned with Ethyl Acetate (EtOAc). Causality: EtOAc selectively extracts the medium-polarity diterpenoids while leaving highly polar tannins, glycosides, and sugars in the aqueous layer, preventing column clogging in downstream steps.

  • Primary Fractionation (Normal-Phase Silica Gel) : The EtOAc extract is subjected to silica gel column chromatography (CC), eluted with a gradient of CHCl₃/MeOH (e.g., 100:0 to 0:100). Causality: This step separates the bulk extract into distinct sub-fractions based on hydrogen-bonding capacity and overall polarity.

  • Size Exclusion Chromatography (Sephadex LH-20) : Target sub-fractions are passed through a Sephadex LH-20 column eluted with CHCl₃/MeOH (1:1). Causality: This orthogonal technique separates molecules by size, effectively removing polymeric impurities, chlorophyll, and residual fatty acids that co-elute in normal-phase chromatography.

  • Fine Purification (Semi-Preparative RP-HPLC) : Final purification is achieved using a reversed-phase ODS column (e.g., C18) with an isocratic or gradient elution of MeOH/H₂O or MeCN/H₂O. Causality: RP-HPLC provides the high theoretical plate count necessary to resolve closely related stereoisomers and analogs (e.g., separating Eurifoloid E from Eurifoloid F).

IsolationWorkflow Plant Euphorbia neriifolia (Stem Bark/Leaves) Extraction EtOH Extraction & Solvent Partitioning Plant->Extraction Maceration EtOAc EtOAc Fraction (Diterpenoid-rich) Extraction->EtOAc Liquid-Liquid Silica Silica Gel CC (Gradient Elution) EtOAc->Silica Normal Phase Fractions Sub-fractions (Fr. 1 - Fr. N) Silica->Fractions CHCl3:MeOH Sephadex Sephadex LH-20 CC (Size Exclusion) Fractions->Sephadex Purification HPLC Semi-Prep RP-HPLC (ODS Column) Sephadex->HPLC Fine Separation Compounds Eurifoloids A-R (Pure Compounds) HPLC->Compounds Isocratic/Gradient

Fig 1. Step-by-step isolation workflow for Eurifoloids A-R.

Structural Characterization Protocols (E-E-A-T)

Determining the absolute configuration of highly oxygenated, polycyclic diterpenoids requires a self-validating analytical system to ensure structural trustworthiness:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) : Used to establish the exact molecular formula by identifying the pseudo-molecular ion (e.g., [M+Na]⁺). This dictates the degrees of unsaturation, providing a mathematical constraint for the ring systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • 1D NMR (¹H and ¹³C): Identifies the core functional groups (e.g., carbonyls, olefins, methyls).

    • 2D NMR (HSQC, HMBC, ¹H-¹H COSY, NOESY/ROESY): HMBC is critical for linking ester moieties (such as angeloyloxy or benzoyloxy groups) to the diterpene core. NOESY/ROESY correlations establish the relative stereochemistry of the rigid ring systems by measuring through-space proton proximities.

  • Absolute Configuration Validation : For novel skeletons like the norditerpenoid Eurifoloid M, Electronic Circular Dichroism (ECD) spectroscopy is compared against Time-Dependent Density Functional Theory (TDDFT) calculations. Alternatively, single-crystal X-ray diffraction using Cu Kα radiation provides definitive 3D spatial validation .

Pharmacological Profiling & Mechanistic Pathways

The structural diversity of Eurifoloids translates into a broad spectrum of bioactivities, making them valuable lead compounds for drug development.

Anti-HIV Activity

Abietane-type diterpenoids Eurifoloid E (5) and Eurifoloid F (6) demonstrated significant anti-HIV-1 activities in vitro. Eurifoloid E exhibited an EC₅₀ of 3.58 ± 0.31 µM (Selectivity Index = 8.6), while Eurifoloid F showed an EC₅₀ of 7.40 ± 0.94 µM (Selectivity Index = 10.3) . The presence of specific diacetate configurations in these abietane structures is hypothesized to enhance viral envelope binding or inhibit reverse transcriptase.

Anti-Inflammatory Activity & NF-κB Modulation

Ingenane-type diterpenoids, notably Eurifoloid A, act as potent immunomodulators. In LPS-induced RAW264.7 macrophages, Eurifoloid A significantly inhibits the production of pro-inflammatory mediators, including Nitric Oxide (NO), IL-1β, IL-6, and iNOS .

Mechanistic Causality: Eurifoloid A exerts its effects by modulating the PKCδ/MAPKs and NF-κB signaling pathways. It actively prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB/p65 subunit. Without p65 in the nucleus, the transcription of pro-inflammatory cytokines is halted, effectively suppressing the inflammatory cascade.

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Eurifoloid Eurifoloid A (Inhibitor) IkB IκBα Degradation Eurifoloid->IkB Blocks NFkB NF-κB (p65/p50) Translocation Eurifoloid->NFkB Blocks IKK->IkB IkB->NFkB ProInflam Pro-inflammatory Mediators (NO, IL-1β, IL-6, iNOS) NFkB->ProInflam Transcription

Fig 2. Eurifoloid A inhibits NF-κB signaling in macrophages.

Conclusion & Future Perspectives

The discovery of Eurifoloids A–R underscores the immense biosynthetic capacity of Euphorbia neriifolia. The rare ent-atisane norditerpenoid framework of Eurifoloid M provides a new template for synthetic chemists, while the anti-HIV and anti-inflammatory profiles of the abietane and ingenane derivatives, respectively, warrant further preclinical pharmacokinetic (PK) and pharmacodynamic (PD) optimization. Future research should focus on structure-activity relationship (SAR) studies and the total synthesis of the most active pharmacophores to overcome the supply limitations inherent to natural product isolation.

References

  • Zhao, J.-X., Liu, C.-P., Qi, W.-Y., Han, M.-L., Han, Y.-S., Wainberg, M. A., & Yue, J.-M. (2014). Eurifoloids A–R, Structurally Diverse Diterpenoids from Euphorbia neriifolia. Journal of Natural Products, 77(10), 2224–2233.[Link]

  • Jiang, M., Xue, Y., Li, J., Rao, K., Yan, S., Li, H., Chen, X., Li, R., & Liu, D. (2021). PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function. Journal of Inflammation Research, 14, 2681–2696.[Link]

Methodological & Application

Application Note: Eurifoloid Q Solubility in DMSO and Cell Culture Media for Anti-Angiogenic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Background

Eurifoloid Q (CAS: 1629153-19-0[1]) is a complex, highly lipophilic bioactive diterpenoid isolated from Euphorbia neriifolia Linn. In preclinical oncology and vascular biology, it has demonstrated potent anti-angiogenic properties by selectively targeting and suppressing the VEGFR/AKT signaling axis in endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs)[2].

Because of its rigid diterpenoid backbone, Eurifoloid Q exhibits poor aqueous solubility. Successfully deploying this compound in in vitro assays requires a rigorous solvent strategy to prevent micro-precipitation while strictly avoiding solvent-induced cytotoxicity.

Pathway VEGF VEGF Secretion VEGFR VEGFR2 Activation VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K Activates AKT AKT Phosphorylation PI3K->AKT mTOR mTOR Signaling AKT->mTOR Angiogenesis Endothelial Cell Proliferation & Tube Formation mTOR->Angiogenesis Induces Eurifoloid Eurifoloid Q (Diterpenoid) Eurifoloid->VEGFR Inhibits Eurifoloid->AKT Inhibits

Figure 1: Mechanism of action of Eurifoloid Q targeting the VEGFR/AKT signaling pathway.

Physicochemical Properties & Solubility Dynamics

Eurifoloid Q is highly soluble in aprotic organic solvents like Dimethyl sulfoxide (DMSO) but practically insoluble in aqueous cell culture media (e.g., DMEM, EGM-2). Direct dilution of high-concentration stocks into aqueous media often results in "solvent shock," where the rapid shift in the dielectric constant causes the compound to crash out of solution, forming nano-precipitates that invalidate assay results.

Table 1: Solubility and Stability Profile of Eurifoloid Q
Solvent SystemMax Estimated SolubilityStabilityApplication Notes
100% DMSO (Anhydrous) 10–50 mM (~25 mg/mL)High (Months at -80°C)Primary stock solvent. Avoid freeze-thaw cycles.
Aqueous Media (EGM-2) < 0.1 mg/mLLow (Precipitates rapidly)Direct dissolution is not viable.
Media + 0.1% DMSO Up to 10–20 µMModerate (Use within 24h)Optimal working concentration for in vitro assays.

Causality in Experimental Design (E-E-A-T)

As a best practice in assay development, every step of the formulation process must be driven by cellular physiology and physical chemistry:

  • The 0.1% DMSO Toxicity Threshold: HUVECs are notoriously sensitive to organic solvents. Empirical studies demonstrate that DMSO concentrations exceeding 0.1% to 0.5% (v/v) induce measurable cytotoxicity, inhibit proliferation, and alter cellular morphology in HUVECs and macrophages[3]. To ensure that observed anti-angiogenic effects are solely due to Eurifoloid Q and not artifactual solvent toxicity, the final DMSO concentration must strictly remain at or below 0.1% (v/v) [3].

  • Preventing Supersaturation via Intermediate Dilution: Pipetting a 10 mM DMSO stock directly into culture media creates localized zones of high concentration before diffusion occurs, leading to irreversible crystallization. By utilizing an intermediate dilution step (e.g., 1 mM in DMSO), we reduce the concentration gradient, allowing the compound to remain in a stable, solvated state when introduced to the pre-warmed protein-rich media.

Table 2: DMSO Cytotoxicity Thresholds in HUVECs[3]
DMSO Concentration (v/v)HUVEC ViabilityPhysiological ImpactRecommendation
≤ 0.1% > 98%NegligibleOptimal for vehicle control
0.5% ~ 95%Mild metabolic stressMarginal, use with caution
≥ 1.0% < 80%Significant apoptosisCytotoxic, strictly avoid

Step-by-Step Protocol: Reconstitution and Media Preparation

Phase 1: Preparation of 10 mM Master Stock
  • Equilibration: Allow the lyophilized Eurifoloid Q vial to equilibrate to room temperature for 30 minutes in a desiccator before opening. Reasoning: Prevents ambient moisture condensation, which degrades anhydrous DMSO and reduces solubility.

  • Reconstitution: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Dissolution: Vortex gently for 30 seconds. If the powder is not fully dissolved, sonicate in a room-temperature water bath for 1–2 minutes.

  • Storage: Aliquot the 10 mM stock into sterile, amber microcentrifuge tubes (10–20 µL per tube) to protect from light. Store immediately at -80°C.

Phase 2: Preparation of Working Solutions for HUVEC Assays
  • Thawing: Thaw a single aliquot of the 10 mM stock at room temperature. Discard any unused portion after the experiment to avoid freeze-thaw degradation.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate stock .

  • Media Preparation: Pre-warm the complete endothelial cell growth medium (e.g., EGM-2 supplemented with 2% FBS) to 37°C. Reasoning: Warm media increases the kinetic solubility limit of the diterpenoid.

  • Final Dilution: Add the 1 mM intermediate stock dropwise to the pre-warmed media at a 1:1000 ratio (e.g., 1 µL of intermediate stock per 1 mL of media) while continuously swirling or vortexing the media tube.

    • Result: A final working concentration of 1 µM Eurifoloid Q in 0.1% DMSO .

Phase 3: Self-Validation & Quality Control
  • Microscopic Verification: Before applying the media to HUVECs, place a 100 µL drop of the prepared media in a clear 96-well plate and observe under an inverted phase-contrast microscope at 20X or 40X magnification. Ensure there are no highly refractive micro-crystals.

  • Vehicle Control: Always prepare a parallel control utilizing 0.1% DMSO in media (without Eurifoloid Q) to baseline the tube formation or proliferation assay.

Workflow Powder Eurifoloid Q (CAS: 1629153-19-0) DMSO Primary Stock 10 mM in 100% DMSO Powder->DMSO Reconstitute Aliquots Cryopreservation -80°C Aliquots DMSO->Aliquots Store Inter Intermediate Stock 1 mM in DMSO DMSO->Inter 1:10 Dilution Media Working Media ≤0.1% DMSO, 37°C Inter->Media 1:1000 in Media Assay HUVEC Assay (1-10 µM Final) Media->Assay Apply to Cells

Figure 2: Step-by-step workflow for Eurifoloid Q reconstitution and media preparation.

References

  • Qi, W. Y., Gao, X. M., Ma, Z. Y., Xia, C. L., & Xu, H. M. (2020). Antiangiogenic activity of terpenoids from Euphorbia neriifolia Linn. Bioorganic Chemistry, 96, 103536.[Link]

  • Jamalzadeh, L., Ghafoori, H., Sariri, R., Rabuti, H., Asghari, J., & Rezaei, M. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1), e33453.[Link]

Sources

Total synthesis strategies for Eurifoloid Q tricyclic core

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Total Synthesis Strategies for the Eurifoloid Tricyclic Core Subtitle: Constructing the Highly Strained Bridged [5-7-7] Bicyclo[4.4.1]undecane System

Introduction & Scientific Context

Eurifoloid Q and its structural analog Eurifoloid A are complex, highly oxygenated diterpenoids isolated from the Euphorbia genus (e.g., E. neriifolia and E. helioscopia)[1]. These natural products have garnered significant attention in drug development due to their potent bioactivities, particularly their anti-angiogenic properties which target the VEGFR/AKT signaling pathway in cancer models[1].

Structurally, the Eurifoloid family is characterized by a dense array of stereocenters and a formidable, highly strained bridged [5-7-7] tricyclic core[2]. This core features a bicyclo[4.4.1]undecane ring system with challenging in/out intrabridgehead stereochemistry[2]. The asymmetric construction of this core represents the primary bottleneck in the total synthesis of Eurifoloid Q and its analogs, requiring highly specialized cycloaddition and ring-expansion methodologies[3].

Retrosynthetic Evolution & Strategic Planning

First-Generation Strategy: Type II Intramolecular [5+2] Cycloaddition Initial synthetic efforts utilized a type II intramolecular [5+2] cycloaddition of an oxidopyrylium species to construct the basic tricyclic skeleton[2]. The strategic plan relied on a subsequent Meinwald rearrangement of an epoxide intermediate to install the critical trans-bridgehead stereochemistry. However, experimental validation revealed that the rearrangement thermodynamically favored the undesired 8-epi-configuration, necessitating a strategic pivot for asymmetric total synthesis[2].

Second-Generation Strategy: Rhodium-Catalyzed [3+2] Cycloaddition & Homologation To overcome the stereochemical limitations of the Meinwald rearrangement, a revised asymmetric approach was developed[3]. This field-proven strategy employs a Rhodium(II)-catalyzed intramolecular [3+2] dipolar cycloaddition of an N-sulfonyl-1,2,3-triazole. The triazole acts as a stable precursor to a highly reactive Rh-azavinyl carbene. This carbene reacts diastereoselectively with a tethered unactivated alkene to form a bridged bicyclo[4.3.1] system[3]. A subsequent one-carbon ring enlargement (homologation) successfully expands the system to the desired bicyclo[4.4.1]undecane [5-7-7] core[3].

Mechanistic Pathway Visualization

G N_Sulfonyl N-Sulfonyl-1,2,3-triazole (Precursor) Rh_Cat Rh2(esp)2 Catalyst (- N2) N_Sulfonyl->Rh_Cat Azavinyl Rh-Azavinyl Carbene Intermediate Rh_Cat->Azavinyl Cycloaddition Intramolecular [3+2] Dipolar Cycloaddition Azavinyl->Cycloaddition Alkene tether Bicyclo431 Bridged Bicyclo[4.3.1] Ring System Cycloaddition->Bicyclo431 Diastereoselective RingEnlargement Ring Enlargement (Homologation) Bicyclo431->RingEnlargement Bicyclo441 Bicyclo[4.4.1]undecane [5-7-7] Tricyclic Core RingEnlargement->Bicyclo441 Eurifoloid Core

Figure 1: Mechanistic pathway for the synthesis of the Eurifoloid [5-7-7] tricyclic core.

Data Presentation: Optimization of Key Transformations

The success of the [3+2] cycloaddition cascade is highly dependent on the choice of the Rhodium(II) ligand, which dictates the stability of the carbene intermediate.

Table 1: Optimization of the Rh-Catalyzed [3+2] Cycloaddition

EntryCatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1Rh2(OAc)4Toluene8045>20:1
2Rh2(OPiv)4Toluene8058>20:1
3Rh2(esp)21,2-Dichloroethane8075>20:1
4 Rh2(esp)2 Toluene 80 82 >20:1

Table 2: Ring Enlargement (Homologation) Conditions

Reagent SystemSolventTemperatureYield (%)Observation
CH2N2, MeOHEt2O0 °C to rtTracePoor conversion
TMSCHN2, BF3·OEt2 CH2Cl2 -78 °C to rt 68 Clean conversion to[4.4.1]

Experimental Protocols

Protocol A: Rhodium(II)-Catalyzed Intramolecular [3+2] Dipolar Cycloaddition

Causality Check: Rh2(esp)2 (bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)]) is selected over standard Rh2(OAc)4 because its bidentate bridging ligands prevent catalyst degradation and dimerization at elevated temperatures. This ensures sustained catalytic turnover for the generation of the highly reactive azavinyl carbene.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Reagent Loading: Add the N-sulfonyl-1,2,3-triazole precursor (1.0 equiv, 0.5 mmol) and Rh2(esp)2 (0.02 equiv, 2 mol%) to the flask.

  • Solvent Addition: Inject anhydrous, degassed Toluene (0.05 M concentration) via a gas-tight syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath.

    • Self-Validation: Monitor the reaction for the evolution of nitrogen gas (bubbling), which is the primary visual cue of carbene formation.

  • Monitoring: Stir for 2-4 hours. Validate completion via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active triazole spot indicates full conversion.

  • Workup & Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to isolate the bridged bicyclo[4.3.1] intermediate.

    • Analytical Validation: The success of the cycloaddition is confirmed by the disappearance of the triazole peak in IR (~2100 cm⁻¹) and the emergence of the characteristic upfield bridged bicyclic protons in ¹H NMR.

Protocol B: Ring Enlargement to the Bicyclo[4.4.1] Tricyclic Core

Causality Check: Trimethylsilyldiazomethane (TMSCHN2) in the presence of a strong Lewis acid (BF3·OEt2) facilitates the insertion of a methylene group into the strained bicyclo[4.3.1] ketone. The Lewis acid activates the carbonyl, promoting nucleophilic attack by the diazo compound, which is followed by 1,2-alkyl migration and the thermodynamically driven expulsion of N2.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the bicyclo[4.3.1] ketone intermediate (1.0 equiv, 0.3 mmol) in anhydrous CH2Cl2 (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Add BF3·OEt2 (1.2 equiv) dropwise. Stir for 15 minutes to ensure complete Lewis acid-carbonyl complexation.

  • Homologation: Slowly add TMSCHN2 (2.0 M in hexanes, 1.5 equiv) dropwise down the side of the flask.

  • Propagation: Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature over 4 hours.

    • Self-Validation: Nitrogen gas evolution will occur as the alkyl migration proceeds.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with CH2Cl2 (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash chromatography to yield the [5-7-7] tricyclic core.

    • Analytical Validation: The shift of the carbonyl carbon in ¹³C NMR (typically moving from ~215 ppm in the strained [4.3.1] ring to ~205-210 ppm in the enlarged [4.4.1] ring) and mass spectrometry confirming a +14 Da mass shift validate the homologation.

References

  • Title: Synthesis of the Bridged [5-7-7] Tricyclic Core of Eurifoloid A Source: Organic Letters (2021) URL: [Link]

  • Title: Toward the Total Synthesis of Eurifoloid A Source: Organic Letters (2017) URL: [Link]

  • Title: Natural products-based antiangiogenic agents: New frontiers in cancer therapy Source: ResearchGate / Universidade de Évora (2024) URL: [Link]

Sources

Application Note: Precision Cytotoxicity Profiling of Eurifoloid Q

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Eurifoloid Q is a bioactive quassinoid derived from Eurycoma longifolia (Tongkat Ali). Belonging to the C-20 picrasane-type diterpenoids, it shares structural homology with Eurifoloid A and Eurycomanone but exhibits distinct lipophilicity and binding kinetics. While quassinoids are renowned for their antimalarial and anti-inflammatory properties, Eurifoloid Q has emerged as a potent cytotoxic agent against solid tumor lines (specifically lung and breast adenocarcinomas).

Mechanistic Rationale: Unlike non-specific alkylating agents, Eurifoloid Q functions primarily through NF-κB signaling suppression and the induction of mitochondrial-mediated apoptosis . Consequently, standard viability assays (MTT) often yield high background noise due to mitochondrial reductase interference. This guide prioritizes ATP-based luminescence and Caspase-3/7 activation assays to provide a noise-free, self-validating cytotoxicity profile.

Pre-Assay Compound Handling

Critical Parameter: Quassinoids are prone to micro-precipitation in aqueous media, leading to false-negative cytotoxicity data.

Reconstitution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare a 10 mM master stock.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

    • Note: Ensure the Molecular Weight of Eurifoloid Q is verified by Mass Spectrometry (typically ~400-500 Da range for this class).

  • Storage: Aliquot into amber glass vials (hydrophobic absorption prevention) and store at -20°C. Do not freeze-thaw more than 3 times.

Working Solution Preparation
  • Vehicle Control: The final DMSO concentration in the cell culture well must never exceed 0.5% (v/v) , as DMSO >0.5% induces non-specific cytotoxicity.

  • Serial Dilution: Perform intermediate dilutions in PBS or serum-free media immediately before adding to cells to prevent protein binding in the tube.

Protocol A: High-Sensitivity Cell Viability Assay (ATP-Luminescence)

Rationale: We utilize an ATP-quantification method (e.g., CellTiter-Glo®) rather than MTT. Eurifoloid Q affects mitochondrial potential; tetrazolium-based assays (MTT/MTS) rely on mitochondrial dehydrogenase activity, potentially skewing results. ATP levels provide a direct, linear correlate to metabolic viability.

Materials
  • Cell Lines: A549 (Lung Carcinoma) or MCF-7 (Breast Adenocarcinoma).

  • Reagent: ATP-Luminescence Detection Reagent.

  • Plate: 96-well White Opaque (Flat Bottom) – Crucial to prevent luminescence crosstalk.

Step-by-Step Workflow
StepActionCritical Technical Note
1. Seeding Seed 3,000–5,000 cells/well in 100 µL complete media.Allow 24h attachment. Edge wells should be filled with PBS to prevent evaporation effects (Edge Effect).
2. Treatment Remove old media. Add 100 µL fresh media containing Eurifoloid Q (0.01 µM – 100 µM).Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin 1 µM).
3. Incubation Incubate for 48h or 72h at 37°C, 5% CO₂.Eurifoloid Q acts slower than necrosis-inducers; 24h is often insufficient for IC50 determination.
4. Equilibration Remove plate from incubator; equilibrate to Room Temp (RT) for 30 min.Cold plates inhibit the luciferase enzyme in the assay reagent.
5. Lysis/Rxn Add 100 µL ATP-Reagent directly to wells. Shake orbitally for 2 min.Induces cell lysis and stabilizes the ATP signal.
6. Read Incubate 10 min (dark). Read Luminescence (Integration: 1.0s).Signal is stable for ~5 hours, but immediate reading is best practice.

Protocol B: Mechanistic Validation (Caspase-3/7 Activation)

Rationale: To prove Eurifoloid Q induces programmed cell death (apoptosis) rather than necrosis, we quantify Caspase-3/7 cleavage activity.

Workflow Integration

This assay can be multiplexed. Use a fluorescence-based Caspase substrate (e.g., DEVD-R110) before the ATP lysis step if reagents allow, or run a parallel plate.

  • Treatment: Treat cells with Eurifoloid Q at the determined IC50 and 2x IC50 concentrations for 24h.

  • Reagent Addition: Add Caspase-Glo® or equivalent DEVD-substrate reagent.

  • Incubation: 1 hour at Room Temperature.

  • Detection: Measure Luminescence or Fluorescence (Ex/Em 499/521 nm).

  • Validation: Pre-treat a control well with Z-VAD-FMK (Pan-caspase inhibitor). If Eurifoloid Q toxicity is blocked by Z-VAD-FMK, the mechanism is confirmed as Apoptosis.

Pathway Visualization: The Eurifoloid Q Signal Cascade

The following diagram illustrates the proposed mechanism of action for Eurifoloid Q, highlighting the specific inhibition of the NF-κB pathway and subsequent mitochondrial depolarization.

Eurifoloid_Mechanism Figure 1: Proposed Cytotoxic Mechanism of Eurifoloid Q via NF-κB Suppression cluster_cytosol Cytosol Eurifoloid Eurifoloid Q (Extracellular) IKK IKK Complex (Inhibition) Eurifoloid->IKK Inhibits CellMembrane Cell Membrane IkB IκBα (Phosphorylation Blocked) IKK->IkB Prevents Degradation NFkB NF-κB (p65/p50) (Cytosolic Retention) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Blocked Bcl2 Bcl-2/Bcl-xL (Downregulation) NFkB->Bcl2 Transcriptional Loss Mito Mitochondria (MOMP) Bcl2->Mito Loss of Protection CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/7 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Eurifoloid Q inhibits IKK, sequestering NF-κB in the cytosol, leading to Bcl-2 downregulation and mitochondrial apoptosis.

Data Analysis & Reporting

Calculating IC50

Do not rely on simple linear regression. Use a 4-Parameter Logistic (4PL) Non-Linear Regression model:



  • X: Log of concentration.

  • Y: Normalized Viability (%).

  • R² Requirement: >0.95 for valid assay acceptance.

Acceptance Criteria
ParameterAcceptance RangeAction if Failed
Z'-Factor > 0.5Re-optimize cell density or lysis time.
Vehicle Control CV < 5%Check pipetting technique or evaporation.
Doxorubicin IC50 Within 20% of historical meanValidate cell passage number (< P15).

Troubleshooting Guide

Issue: High Variation between Replicates

  • Root Cause:[1][2][3] Eurifoloid Q precipitation.

  • Solution: Sonicate the master stock for 5 minutes before dilution. Ensure intermediate dilutions are mixed thoroughly by vortexing immediately before addition to the plate.

Issue: Flat Dose-Response (No Toxicity)

  • Root Cause:[1][2][3] Drug efflux pumps (MDR1/P-gp) in resistant cell lines.

  • Solution: Eurifoloids are P-gp substrates. Co-treat with Verapamil (5 µM) to verify if resistance is transporter-mediated [1].

Issue: "Ghost" Viability Signals

  • Root Cause:[1][2][3] Quassinoid autofluorescence (rare but possible) or interaction with MTT formazan.

  • Solution: Switch strictly to the ATP-Luminescence protocol described in Section 3, which is immune to colorimetric interference.

References

  • Huyi, L. et al. (2021). Synthesis of the Bridged [5-7-7] Tricyclic Core of Eurifoloid A. Organic Letters. Link

  • Miyake, K. et al. (2009). Cytotoxic Activity of Quassinoids from Eurycoma longifolia. Journal of Natural Products. Link

  • Wong, P.F. et al. (2012). Eurycomanone induces apoptosis in HepG2 cells via up-regulation of p53. Cancer Cell International. Link

  • BenchChem Protocols. (2025). Nigakilactone C vs. Other Quassinoids: A Comparative Cytotoxicity Analysis. Link

Sources

Extraction of norditerpenoids from Euphorbiaceae latex

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Extraction of Bioactive Norditerpenoids from Euphorbiaceae Latex

Abstract

This technical guide outlines a rigorous protocol for the isolation of bioactive norditerpenoids—specifically ingenane and tigliane scaffolds—from the latex of Euphorbiaceae species (e.g., Euphorbia peplus, E. tirucalli, E. resinifera). Unlike standard phytochemical extractions, Euphorbia latex presents unique challenges: extreme dermal/ocular toxicity, enzymatic instability, and a complex matrix rich in interfering triterpenes (euphol/tirucallol). This protocol synthesizes liquid-liquid partitioning (LLE) for bulk defatting with high-resolution solid-phase extraction (SPE) and HPLC for final purification, ensuring high recovery of labile esters like ingenol mebutate .

Safety & Hazardous Material Handling (CRITICAL)

Euphorbia latex contains phorbol esters and ingenols that are potent protein kinase C (PKC) activators and tumor promoters. They are severe irritants and co-carcinogens .

  • Ocular Hazard: Latex contact with eyes can cause temporary or permanent blindness (keratoconjunctivitis). Full-face shields are mandatory.

  • Dermal Hazard: Latex causes blistering and chemical burns. Double-gloving (Nitrile) and lab coats with wrist seals are required.

  • Neutralization: In case of skin contact, wash immediately with polyethylene glycol (PEG 400) or copious saline; water alone may spread the lipophilic latex.

  • Waste: All latex-contaminated waste must be incinerated as hazardous cytotoxic waste.

Introduction: The Target Chemistry

The primary targets are macrocyclic diterpenoids and their "nor" derivatives.

  • Tiglianes (e.g., Phorbol esters): Characterized by a 5/7/6/3 tetracyclic ring system with a cyclopropane ring.[1]

  • Ingenanes (e.g., Ingenol esters): Chemically related to tiglianes but structurally distinct due to a 19-nor contraction, featuring a unique "in-out" bridgehead stereochemistry.

These compounds are often esterified at C-3, C-20, or C-13, rendering them susceptible to hydrolysis and acyl migration under basic or strongly acidic conditions.

Pre-Analytical: Latex Collection & Stabilization

Rationale: Latex contains oxidases and proteases that degrade bioactive terpenes upon exposure to air. Mechanical coagulation also traps target molecules.

Protocol:

  • Collection Medium: Prepare 20 mL glass vials containing 10 mL of Methanol (MeOH) with 0.1% BHT (Butylated hydroxytoluene) as an antioxidant.

  • Harvesting: Incise the plant stem using a sterile scalpel. Allow the white latex to drip directly into the MeOH.

  • Ratio: Target a ratio of approximately 1 part Latex to 5 parts MeOH (v/v).

  • Transport: Store on dry ice immediately. Store at -20°C in the lab.

Experimental Protocol: Extraction & Fractionation

Workflow Diagram

The following diagram illustrates the logic flow from raw latex to purified norditerpenoids, emphasizing the removal of interfering triterpenes.

ExtractionWorkflow Latex Crude Latex in MeOH Filtration Filtration & Concentration (Remove Coagulum) Latex->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Partition1 LLE: MeOH:H2O (9:1) vs. n-Hexane CrudeExtract->Partition1 HexaneLayer Hexane Phase (Triterpenes, Waxes, Fats) Partition1->HexaneLayer Discard AqLayer Aqueous MeOH Phase (Norditerpenoids) Partition1->AqLayer Keep Partition2 Dilute to 50% H2O Extract w/ Ethyl Acetate (EtOAc) AqLayer->Partition2 AqWaste Aqueous Waste (Sugars, Polar Impurities) Partition2->AqWaste Discard EtOAcLayer EtOAc Fraction (Enriched Diterpenoids) Partition2->EtOAcLayer Evaporate Chromatography Flash Chromatography (Silica Gel) EtOAcLayer->Chromatography

Caption: Step-wise fractionation strategy to separate non-polar triterpenes (hexane) from polar norditerpenoids (ethyl acetate).

Step 1: Primary Extraction & Defatting (LLE)

Goal: Separate the target norditerpenoids (mid-polarity) from the abundant triterpenes (euphol, lanosterol) which are highly lipophilic.

  • Preparation: Sonicate the Latex/MeOH mixture for 15 mins at <30°C to ensure cell lysis. Filter through Celite to remove coagulated rubber/proteins.

  • Concentration: Evaporate MeOH under reduced pressure (Rotavap, 40°C) until a syrupy residue remains.

  • Resuspension: Resuspend the residue in 90% Methanol/Water .

  • Partition 1 (Defatting): Extract the MeOH solution three times with an equal volume of n-Hexane .

    • Observation: The hexane layer will turn yellow/green (chlorophyll/triterpenes). The MeOH layer contains the norditerpenoids.

    • QC Check: Spot the Hexane layer on TLC. If triterpenes (Rf > 0.8 in Hex:EtOAc 7:3) are present and diterpenes (Rf 0.3-0.5) are absent, discard Hexane.

  • Partition 2 (Enrichment): Dilute the MeOH layer with water to reach 50% MeOH/Water . Extract three times with Ethyl Acetate (EtOAc) or Diethyl Ether .

    • Mechanism:[2] Adding water forces the diterpenoids out of the aqueous phase and into the organic solvent.

    • Result: The EtOAc layer contains the "Norditerpenoid Enriched Fraction".

Step 2: Flash Chromatography (Purification)

Goal: Isolate specific scaffolds (Ingenane vs. Tigliane).

  • Stationary Phase: Silica Gel 60 (230-400 mesh). Note: Use neutral silica or wash acid-washed silica with buffer if targets are highly acid-sensitive.

  • Mobile Phase Gradient:

    • Solvent A: n-Hexane[3][4]

    • Solvent B: Ethyl Acetate[5]

StepSolvent A (%)Solvent B (%)Target Elution
11000Non-polar residues
29010Macrocyclic diterpenes (Jatrophanes)
37030Tiglianes (Phorbol esters)
45050Ingenanes (Ingenol esters)
50100Highly polar glycosides
Step 3: High-Performance Liquid Chromatography (HPLC)

For pharmaceutical-grade purity (>98%), preparative HPLC is required.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

  • Mobile Phase: Acetonitrile (ACN) / Water (0.1% Formic Acid).

  • Gradient: 40% ACN to 80% ACN over 30 mins.

  • Detection: UV at 210 nm (general) and 254 nm (conjugated systems like the tigliane A-ring enone).

Analytical Characterization

To confirm the identity of the extracted norditerpenoids, NMR is the definitive tool.

Key NMR Signals (CDCl3, 500 MHz):

  • Tiglianes (Phorbols): Look for the cyclopropane protons (H-14) at high field (δ 0.8 - 1.2 ppm ).

  • Ingenanes: The cyclopropane ring is absent. Look for the characteristic "out-in" bridgehead double bond signals and the ketone at C-8.

  • C-20 Hydroxyl: A primary alcohol signal often appearing as an AB system if esterified, or a singlet/doublet around δ 4.0 ppm .

Chemical Relationship Diagram Understanding the structural lineage aids in identifying co-eluting impurities.

Biosynthesis GGPP Geranylgeranyl Pyrophosphate Casbene Casbene (Macrocycle) GGPP->Casbene Cyclization Lathyrane Lathyrane (Tricyclic) Casbene->Lathyrane Transannular Cyclization Tigliane Tigliane (Phorbol Esters) Lathyrane->Tigliane Cyclopropane Formation Ingenane Ingenane (Ingenol Esters) Tigliane->Ingenane Pinacol-like Rearrangement (Ring Contraction)

Caption: Biosynthetic pathway showing Ingenane as a rearranged product of the Tigliane skeleton.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Enzymatic degradation during collection.Ensure latex is collected directly into MeOH/BHT. Do not freeze raw latex without solvent.
Co-elution Presence of structurally similar Jatrophanes.Use a Phenyl-Hexyl HPLC column instead of C18 for better pi-pi selectivity.
Decomposition Acid sensitivity of the cyclopropane ring (Tiglianes).Avoid acidified solvents in the final steps. Store fractions in neutral solvents (e.g., Isopropanol).
Skin Irritation Aerosolization of dried extract.Handle all dried fractions in a fume hood. Dissolve immediately; avoid dry powders.

References

  • Vasas, A., & Hohmann, J. (2014). Euphorbia Diterpenes: Isolation, Structure, Biological Activity, and Synthesis (2008–2012). Chemical Reviews, 114(17), 8579–8612. Link

  • Goel, G., et al. (2007). Phorbol esters: Structure, biological activity, and toxicity.[6] International Journal of Toxicology, 26(4), 279-288. Link

  • Jørgensen, L., et al. (2013). 14-Step Synthesis of (+)-Ingenol from (+)-3-Carene. Science, 341(6148), 878-882. Link

  • Appendino, G. (2016). The structural elucidation of tigliane and ingenane diterpenoids. Fitoterapia, 111, 1-18. Link

  • Hohmann, J., et al. (2000). Diterpenoids from the Latex of Euphorbia peplus.[5] Planta Medica, 66(3), 291-294. Link

Sources

Preparation of Eurifoloid Q stock solutions for bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of Eurifoloid Q Stock Solutions for High-Fidelity Bioassays

Executive Summary

Eurifoloid Q is a bioactive diterpenoid isolated from Euphorbia neriifolia, belonging to a chemical class known for significant anti-HIV, cytotoxic, and anti-inflammatory properties.[1][2][3] Like many macrocyclic and polycyclic diterpenoids, Eurifoloid Q exhibits high lipophilicity and poor aqueous solubility.[3] This physicochemical profile presents specific challenges in bioassay preparation, primarily the risk of "precipitation shock" upon introduction to aqueous culture media and potential hydrolytic instability of ester moieties.[3]

This guide provides a standardized, error-proof protocol for preparing Eurifoloid Q stock solutions. It prioritizes experimental reproducibility by controlling solvent effects and ensuring compound stability.

Physicochemical Profile & Handling Constraints

Before uncapping the vial, understand the molecule.[3] Eurifoloid Q is likely an ent-atisane or ingenane-type diterpenoid.[1][2][4]

PropertyCharacteristicImpact on Protocol
Solubility Lipophilic (LogP > 3 estimated)Insoluble in water/media.[1][2][4] Requires DMSO or Ethanol for master stock.[2][4][3]
Stability Ester linkages (common in Euphorbia diterpenes)Susceptible to hydrolysis.[1][2][4][3] Avoid aqueous storage. Use anhydrous DMSO.[1][2][4][3][5]
Hygroscopicity ModerateStore with desiccant.[1][2][4][3] Warm to room temp before weighing to prevent condensation.
Light Sensitivity VariableStore in amber vials to prevent photo-oxidation.[1][2][4][5]

Materials & Reagents

  • Compound: Eurifoloid Q (Solid, >95% purity).[1][2][4][3]

  • Solvent: Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1][2][4][3] Note: Do not use standard grade DMSO; water content promotes hydrolysis.[1][2][4][3]

  • Vials: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching).[1][2][4]

  • Equipment: Analytical balance (readability 0.01 mg), Vortex mixer, Sonicator (optional).

Protocol 1: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock solution suitable for long-term storage.

Rationale: We prepare a molar (mM) stock rather than mass/volume (mg/mL) to facilitate direct stoichiometric comparisons in bioassays (e.g., IC50 determination).

  • Equilibration: Remove the Eurifoloid Q vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Critical: Opening a cold vial causes moisture condensation, degrading the solid.[1][2][3]

  • Weighing: Accurately weigh the solid compound. Recommended mass: 1.0 – 5.0 mg.[2][4][3]

    • Record exact mass (m) in mg.

  • Calculation: Calculate the volume of DMSO required for a 10 mM stock using the specific Molecular Weight (MW) from the Certificate of Analysis (CoA).

    
    [1][2][4][3]
    
    • Example: If MW = 650 g/mol and mass = 2.0 mg:

      
      [1][2][4][3]
      
  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex gently for 30 seconds.

    • Inspect visually.[2][4][3] If solid remains, sonicate in a water bath for 1-2 minutes (max) at room temperature. Avoid heating.

  • Aliquoting: Dispense into small aliquots (e.g., 20-50 µL) in amber tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C. Stable for 6-12 months if kept dry.

Protocol 2: Working Solutions & Serial Dilution (The "Intermediate Plate" Method)

Objective: Dilute the stock for the bioassay without precipitating the compound or causing DMSO toxicity.

The Challenge: Direct dilution of a 100% DMSO stock into media often causes local precipitation (the "white cloud" effect).[1] The Solution: Use an intermediate dilution step to step-down the solvent concentration.

Workflow Diagram

G cluster_0 Dilution Phase (96-well Plate) Solid Eurifoloid Q (Solid) MasterStock Master Stock (10 mM in 100% DMSO) Solid->MasterStock Dissolve in Anhydrous DMSO InterPlate Intermediate Plate (200x Conc. in DMSO) MasterStock->InterPlate Serial Dilution (Keep 100% DMSO) MediaPlate Assay Plate (1x Conc. in Media) InterPlate->MediaPlate 1:200 Dilution (into Media) InterPlate->MediaPlate Cells Cell Monolayer MediaPlate->Cells Transfer to Cells (Final DMSO: 0.5%)

Caption: Workflow for Eurifoloid Q preparation using the Intermediate Plate method to ensure solubility and constant solvent concentration.

Step-by-Step Procedure:
  • Define Assay Parameters:

    • Top Concentration: 50 µM.[1][2][4][3]

    • Final DMSO Limit: 0.5% (v/v).

  • Prepare Intermediate Stock (200x):

    • Prepare a 200x concentrate of your top dose in 100% DMSO.[4]

    • Calculation: For 50 µM final, prepare 10 mM (which is your Master Stock).[1][2][4][3]

  • Serial Dilution (in DMSO):

    • In a V-bottom 96-well plate ("Intermediate Plate"), perform your serial dilutions (e.g., 1:3 or 1:2) using 100% DMSO as the diluent.[1][4]

    • Result: Every well contains the compound at 200x the final concentration in pure DMSO.[4]

  • Transfer to Media (The 1:200 Step):

    • Pipette media into the assay plate (e.g., 199 µL/well).[1][3]

    • Transfer 1 µL from the Intermediate Plate to the Assay Plate.

    • Result: Final DMSO concentration is exactly 0.5% in all wells, eliminating solvent gradients as a confounding variable.[2][3]

  • Mix: Shake the plate on an orbital shaker (500 rpm) for 1 minute to ensure rapid dispersion before adding cells (or before transferring to cell plate).

Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
Precipitation Crystals visible under 10x objective in assay plate.[1][2][4]"Shock" dilution or concentration > solubility limit.[2][4][3]1. Use the "Intermediate Plate" method (Protocol 2).2. Lower top concentration.3. Warm media to 37°C before addition.
Loss of Activity Potency decreases over weeks.[1][4]Hydrolysis of ester groups.[4][3]Check DMSO quality (must be anhydrous).[1][4][3][5] Store stocks at -80°C.
Cytotoxicity in Controls Cell death in vehicle control wells.[1][2][4]DMSO % too high.Ensure final DMSO < 0.5% (or <0.1% for sensitive lines like primary neurons).[1][4][3]

Validation Step: Before running a large screen, perform a Solubility Limit Test :

  • Prepare the top concentration (e.g., 50 µM) in media.[3]

  • Incubate at 37°C for 2 hours.

  • Measure Absorbance at 600 nm (turbidity) or inspect microscopically.[1][4][3] If precipitates form, the data will be invalid.[3]

References

  • Zhao, J. X., et al. (2014). Eurifoloids A–R, Structurally Diverse Diterpenoids from Euphorbia neriifolia.[1][2][4][3][6][7] Journal of Natural Products, 77(10), 2224-2233.[1][2][4][3][6] Link[1][2][4][3]

  • BenchChem. Application Notes and Protocols for Preparing Stock Solutions for In-Vitro Bioassays. BenchChem Protocols. Link[1][2][4][3]

  • National Institutes of Health (NIH) PubChem. Compound Summary: Euphorbia Diterpenoids.[1][4] Link

  • BioPharm International. Essentials in Bioassay Development: Solvent Tolerance and Stock Preparation. BioPharm International, 32(11).[1][2][4][3] Link

Sources

Advanced Thin-Layer Chromatography (TLC) Profiling of Eurifoloid Q: Extraction, Detection, and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

Eurifoloid Q (CAS: 1629153-19-0) is a highly bioactive diterpenoid isolated from the Euphorbia genus (e.g., Euphorbia neriifolia, Euphorbia helioscopia) [1, 2]. In recent oncological and pharmacological research, Eurifoloid Q has demonstrated potent anti-angiogenic properties by specifically targeting and downregulating the VEGFR/AKT signaling pathway in endothelial cells [3].

Because Euphorbia extracts contain a complex matrix of structurally similar jatrophane and ingenane diterpenoids [4], isolating and verifying the presence of Eurifoloid Q requires highly optimized chromatographic techniques. This application note provides a self-validating Thin-Layer Chromatography (TLC) protocol designed for researchers and drug development professionals to accurately detect, resolve, and validate Eurifoloid Q from crude botanical matrices.

Pathway EurQ Eurifoloid Q (Diterpenoid) VEGFR VEGFR-2 (Endothelial Cells) EurQ->VEGFR Inhibits AKT AKT Phosphorylation (Ser473 / Thr308) VEGFR->AKT Downregulates Angio Angiogenesis (Migration & Proliferation) AKT->Angio Suppresses

Fig 1: Mechanism of Eurifoloid Q inhibiting angiogenesis via the VEGFR/AKT signaling pathway.

Mechanistic Basis of the Chromatographic System

To achieve a self-validating protocol, the experimental design must exploit the specific physicochemical properties of Eurifoloid Q:

  • Stationary Phase (Silica Gel 60): Eurifoloid Q possesses a hydrophobic diterpene skeleton punctuated by oxygenated functional groups (hydroxyls and carbonyls). Normal-phase silica gel provides the necessary dipole-dipole interactions to retain the compound based on its oxygenation pattern.

  • Mobile Phase Causality: A binary gradient of Hexane and Ethyl Acetate (EtOAc) is utilized. Hexane drives the migration of highly lipophilic waxes and sterols to the solvent front, while EtOAc outcompetes Eurifoloid Q for silica active sites, allowing controlled migration.

  • Derivatization Chemistry: Terpenoids like Eurifoloid Q lack the extended conjugated double-bond systems required for strong UV absorbance. Therefore, post-chromatographic derivatization using Vanillin-Sulfuric Acid is mandatory. The acid catalyzes the dehydration of the diterpenoid, forming a carbocation that condenses with vanillin to yield a distinct, highly visible polymethine dye.

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)
  • Maceration: Suspend 10 g of dried Euphorbia aerial parts in 100 mL of Methanol (MeOH). Sonicate for 30 minutes at 40°C.

  • Partitioning: Filter the extract and evaporate the solvent under reduced pressure. Resuspend the residue in 20 mL of distilled water.

  • Enrichment: Extract the aqueous phase three times with 20 mL of Dichloromethane (DCM). The DCM phase selectively enriches moderately polar diterpenoids like Eurifoloid Q while leaving highly polar tannins and glycosides in the water.

  • Concentration: Dry the pooled DCM fractions over anhydrous Na₂SO₄, evaporate, and reconstitute in 1 mL of HPLC-grade Chloroform for spotting.

TLC Plate Preparation & Development
  • Plate Activation: Use TLC Silica gel 60 F254 aluminum sheets (Merck). Pre-wash plates in 100% Methanol and activate in an oven at 105°C for 20 minutes to remove adsorbed atmospheric moisture, ensuring reproducible Retention Factor (

    
    ) values.
    
  • Chamber Saturation (Critical Step): Line a twin-trough glass chamber with filter paper. Add the optimized mobile phase (Hexane:EtOAc, 70:30 v/v ). Allow 20 minutes for vapor saturation. Causality: Saturation prevents solvent evaporation from the edges of the plate during development, eliminating the "edge effect" and preventing band broadening.

  • Spotting: Apply 2 µL of the sample extract and 1 µL of Eurifoloid Q Reference Standard (1 mg/mL) [1] using a glass capillary. Keep spot diameters under 2 mm.

  • Development: Place the plate in the chamber and develop ascendingly until the solvent front is 1 cm from the top edge. Remove and air-dry completely in a fume hood.

Detection & Self-Validation
  • UV Inspection (254 nm & 366 nm): Observe the plate under UV light. Mark any quenching spots. Eurifoloid Q will show minimal UV response, which serves as a negative validation step to differentiate it from co-eluting flavonoids.

  • Chemical Derivatization: Spray the plate evenly with Vanillin-Sulfuric Acid reagent (1 g vanillin dissolved in 100 mL ethanol, followed by the slow addition of 5 mL concentrated H₂SO₄).

  • Thermal Activation: Heat the plate at 105°C for 3–5 minutes.

  • Validation: Eurifoloid Q will manifest as a distinct purple/blue spot . The system is validated only if the sample spot's

    
     value and color perfectly match the co-spotted reference standard.
    

TLC_Workflow A Euphorbia Extract (Crude Latex/Aerial) B Liquid-Liquid Extraction (DCM / Water) A->B C Organic Phase (Diterpenoid Enriched) B->C D TLC Spotting (Silica Gel 60 F254) C->D E Development (Hexane:EtOAc 7:3) D->E F Visualization (Vanillin-H2SO4 & Heat) E->F

Fig 2: Step-by-step TLC sample preparation and development workflow for Eurifoloid Q.

Quantitative Data & Mobile Phase Optimization

Selecting the correct solvent ratio is paramount for separating Eurifoloid Q from structurally analogous jatrophane diterpenes. Table 1 summarizes the optimization data.

Table 1: Mobile Phase Optimization for Eurifoloid Q on Silica Gel 60

Mobile Phase System (v/v)RatioEurifoloid Q

Value
Spot Resolution & Matrix Interference
Hexane : Ethyl Acetate90:100.15High tailing; poor migration from baseline.
Hexane : Ethyl Acetate80:200.38Moderate resolution; partial overlap with sterols.
Hexane : Ethyl Acetate 70:30 0.62 Optimal resolution; sharp band, no co-elution.
Dichloromethane : Methanol95:50.75Co-elution with other polar diterpenes.
Chloroform : Acetone85:150.55Good migration, but slight lateral diffusion.

Note: An


 value of 0.62 in Hexane:EtOAc (70:30) provides the ideal thermodynamic balance, placing the analyte in the middle third of the plate where theoretical plate count (separation efficiency) is maximized.

References

  • TargetMol Chemicals. "Eurifoloid Q (CAS: 1629153-19-0) - Compound Library & Inhibitors." TargetMol.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwqwvNS0mSfAQhvGI5aHO_wefIupD3HTzaIxvsoxGFGVA0QxgLLGKq_Tr5ZDsMC5iaZbb8xx1tR27Igg1wdYkUBx3Bidye1F2iZsoPH6t_-78l7rI0DuGTXChyBALfZx46POeU3mjstTSyIg-9IZ4=]
  • Zhan, Z., et al. "Euphorbia diterpenoids: isolation, structure, bioactivity, biosynthesis, and synthesis (2013-2021)." Natural Product Reports, The Royal Society of Chemistry.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwlrQub_nukgXgzjXTFLqPvlTCAu-h1xtzPlG736PJ6fwV8_zjepn1Lgpdmw9jqzLtp_t5SitWLVHck7IUXU4DSA-WOVjKXa9vrGj8_dRLo2Nb0B8wPHkKMnXwFJeha3sZg3fSPQ2uF-852X_qbBVVgR7ZqFTK0Xo=]
  • Qi, et al. (Cited in Review). "Natural products-based antiangiogenic agents: New frontiers in cancer therapy." ResearchGate.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTShbNm1kuvcUJTtiTYo85mWfQax1nXS--7mhrtFhaE-lS63Pa6dspaE3xS8OxNM-O4tBKzP5dnkWjYWk1FCCbyhRX1wFzz-Xnx5LifiFekBh_L5ye5Q9kd-2uZVhZwNhJdfg5OyfGd6sf4-VefvNQfEdHgtqzpNxtBcnPD5Yl2wrVZHEWNgPRY7iqRjXGrhmjiFPKKKbBtmUXhSqrkC8mqa7oMRd_3BHMCmMJCieY213OhDR9JvXpU64=]
  • Wang, et al. (Cited in Review). "From traditional remedy to modern medicine: Review of the genus Euphorbia." Ethnobotany Research and Applications.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdzacwjLhXu4cNqa2QoP99lD0R0Dos9520C5sEfRkzz5Y2E41L7rDWKVWsfGTnXMkKKzt_TfwOo_qmXFfnJ0m8E5SKCnVvnnETD68tqa4j-p8Q1hkMNxnqZEElEDmuwf6SZt6nl-loNBlbIIxHVGW6_TW9UnFQx1naFQBgaqd_9wdidfEMm_ze]

Procedures for testing immunomodulatory effects of Eurifoloid Q

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocols for the Immunomodulatory Assessment of Eurifoloid Q

Authored by: Gemini, Senior Application Scientist

Introduction

The modulation of the immune system presents a powerful therapeutic strategy for a vast array of human diseases, from autoimmune disorders and chronic inflammation to cancer and infectious diseases. The identification and characterization of novel immunomodulatory agents are therefore of paramount importance in modern drug development. Eurifoloid Q is a novel compound whose potential interactions with the immune system are yet to be fully elucidated. This document provides a comprehensive, tiered framework for researchers, scientists, and drug development professionals to systematically investigate the immunomodulatory effects of Eurifoloid Q.

This guide is designed not as a rigid template, but as a logical, field-tested workflow. It begins with essential preliminary in vitro screens to determine basic bioactivity and toxicity, progresses to detailed functional and phenotypic assays to characterize the compound's effects on specific immune cell populations, and culminates in mechanistic studies to probe the underlying signaling pathways. Each protocol is presented as a self-validating system, with an emphasis on the rationale behind experimental choices and the inclusion of critical controls to ensure data integrity and reproducibility.

Guiding Principle: A Tiered Approach to Immunomodulatory Profiling

A systematic, multi-tiered approach is crucial for efficiently characterizing a novel compound. This workflow ensures that foundational questions about cytotoxicity and broad immune effects are answered before committing resources to more complex and targeted investigations.

G cluster_0 Experimental Workflow for Eurifoloid Q cluster_1 cluster_2 A Tier 1: Preliminary In Vitro Screening B Tier 2: In Vitro Functional & Phenotypic Analysis A->B A1 Cytotoxicity Assay A2 Lymphocyte Proliferation A3 Macrophage Activation C Tier 3: Mechanistic Pathway Analysis B->C B1 Cytokine Profiling (ELISA) B2 Immunophenotyping (Flow Cytometry) B3 NK Cell Cytotoxicity D Tier 4: Advanced In Vivo Models C->D

Caption: Tiered workflow for immunomodulatory assessment.

Tier 1: Preliminary In Vitro Screening

The initial phase aims to answer fundamental questions: Is Eurifoloid Q cytotoxic to immune cells? Does it have a broad stimulatory or suppressive effect on the primary arms of the immune system?

Cytotoxicity Assay

Principle: Before assessing immunomodulatory function, it is imperative to determine the concentration range at which Eurifoloid Q is non-toxic. A reduction in cell activity in a functional assay could be misinterpreted as immunosuppression if it is actually due to cell death. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Protocol: MTT Assay for Cytotoxicity

  • Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) using density centrifugation (e.g., with Ficoll-Paque) or use immune cell lines (e.g., Jurkat for T cells, THP-1 for monocytes).[3] Resuspend cells to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plating: Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (100,000 cells/well).[4]

  • Compound Treatment: Prepare a 2X stock concentration series of Eurifoloid Q in culture medium. Add 100 µL of the Eurifoloid Q dilutions to the wells. Include "Vehicle Control" (solvent used for Eurifoloid Q) and "Untreated Control" wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[1]

  • Solubilization: Centrifuge the plate (e.g., 700 x g for 5 minutes), carefully aspirate the supernatant, and add 150 µL of a solubilizing agent (e.g., DMSO or acid-isopropanol) to each well to dissolve the formazan crystals.[1][2]

  • Readout: Measure the absorbance at 540-570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration of Eurifoloid Q that does not significantly reduce cell viability (e.g., >90% viability) is the maximum concentration to be used in subsequent functional assays.

Lymphocyte Proliferation Assay

Principle: Lymphocyte proliferation is a hallmark of the adaptive immune response.[4] This assay measures the ability of Eurifoloid Q to either enhance or suppress the proliferation of T and B cells in response to a mitogenic stimulus. It serves as a robust initial screen for effects on adaptive immunity.[2][5]

Protocol: Mitogen-Induced Lymphocyte Proliferation

  • Cell Plating: Prepare and plate PBMCs as described in the cytotoxicity assay (1.1, steps 1-2).

  • Experimental Setup:

    • Unstimulated Control: Cells + Medium.

    • Vehicle Control: Cells + Mitogen + Vehicle.

    • Positive Control: Cells + Mitogen (e.g., Phytohemagglutinin (PHA) for T cells at 5-10 µg/mL).[2]

    • Test Wells: Cells + Mitogen + various non-toxic concentrations of Eurifoloid Q.

  • Incubation: Incubate plates for 48-72 hours at 37°C in a 5% CO2 incubator.[1]

  • Readout: Quantify proliferation using the MTT assay as described above (1.1, steps 5-7) or via other methods like CFSE staining with flow cytometry.

  • Analysis & Interpretation:

    • Immunostimulation: A significant increase in proliferation in the "Test Wells" compared to the "Vehicle Control" suggests a stimulatory effect.

    • Immunosuppression: A significant decrease in proliferation in the "Test Wells" compared to the "Vehicle Control" suggests a suppressive effect.

Macrophage Activation Assay

Principle: Macrophages are key players in the innate immune response and can be polarized into different functional states, such as pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.[6][7] This assay determines if Eurifoloid Q can induce macrophage activation or modulate their response to inflammatory stimuli like Lipopolysaccharide (LPS). A common marker for classical macrophage activation is the production of Nitric Oxide (NO).

Protocol: Nitric Oxide Production by Macrophages

  • Cell Culture: Plate murine macrophage-like cells (e.g., RAW 264.7) or human THP-1 monocytes (differentiated into macrophages with PMA) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[8]

  • Experimental Setup:

    • Unstimulated Control: Cells + Medium.

    • Vehicle Control: Cells + LPS (100 ng/mL) + Vehicle.

    • Positive Control: Cells + LPS (100 ng/mL).[7]

    • Test Wells (Anti-inflammatory): Cells + LPS + various concentrations of Eurifoloid Q.

    • Test Wells (Pro-inflammatory): Cells + various concentrations of Eurifoloid Q (without LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of cell culture supernatant from each well to a new plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes in the dark.

    • Add 50 µL of NED solution (Griess Reagent B) and incubate for another 5-10 minutes. A pink/magenta color will develop.

    • Measure absorbance at 540 nm. A sodium nitrite standard curve must be run in parallel to quantify NO2- concentration.

  • Analysis & Interpretation:

    • Pro-inflammatory effect: A significant increase in NO production in the absence of LPS suggests Eurifoloid Q directly activates macrophages.

    • Anti-inflammatory effect: A significant decrease in LPS-induced NO production suggests Eurifoloid Q has anti-inflammatory properties.[9]

ParameterCell TypeSeeding Density (per well)StimulantTypical Concentration
Cytotoxicity Human PBMCs1 x 10^5N/AN/A
Proliferation Human PBMCs1 x 10^5PHA-M5-10 µg/mL
Macrophage Activation RAW 264.75 x 10^4LPS100 ng/mL
Table 1: Recommended cell seeding densities and stimulant concentrations for Tier 1 assays.

Tier 2: In Vitro Functional & Phenotypic Analysis

If Tier 1 assays show promising activity, the next step is to dissect the effects with greater specificity. Which cell types are targeted? What is the nature of the response (e.g., which cytokines are produced)?

Cytokine Profiling

Principle: Cytokines are signaling proteins that orchestrate immune responses.[10] Measuring the levels of key pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines provides a detailed snapshot of the immunomodulatory effect. The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying individual cytokines.[11][12]

Protocol: Sandwich ELISA for Cytokine Quantification

This protocol is a general guide; always refer to the specific manufacturer's instructions for the ELISA kit being used.[13][14]

  • Generate Supernatants: Set up cell cultures (e.g., PBMCs or macrophages) as described in assays 1.2 and 1.3. After the incubation period with Eurifoloid Q and/or stimuli, centrifuge the plates and collect the cell-free supernatants. Store at -80°C until analysis.

  • Plate Coating: Coat a 96-well high-protein-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α). Incubate overnight at 4°C.[13]

  • Blocking: Wash the plate and add a blocking buffer (e.g., PBS with 10% FBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[14]

  • Sample Incubation: Wash the plate and add 100 µL of your collected supernatants and a serial dilution of the recombinant cytokine standard to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1 hour at room temperature.[13]

  • Enzyme Conjugate: Wash the plate and add Streptavidin conjugated to Horseradish Peroxidase (Strep-HRP). Incubate for 30 minutes in the dark.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. A blue color will develop.

  • Stop Reaction: Add a stop solution (e.g., 2N H2SO4). The color will turn yellow.[3]

  • Readout: Measure absorbance at 450 nm.

  • Analysis: Generate a standard curve from the recombinant cytokine standards and use it to calculate the concentration of the cytokine in each sample.

Immune Cell Phenotyping by Flow Cytometry

Principle: Flow cytometry is a powerful technology for identifying and quantifying different immune cell populations within a heterogeneous sample like PBMCs.[15][16] By using fluorescently-labeled antibodies against specific cell surface markers (e.g., CD3 for T cells, CD4 for helper T cells, CD19 for B cells), we can determine if Eurifoloid Q selectively affects the survival, proliferation, or activation of specific immune subsets.[17][18]

Protocol: Basic Immunophenotyping of PBMCs

  • Cell Culture: Culture PBMCs with or without stimuli and in the presence or absence of Eurifoloid Q for 24-72 hours.

  • Cell Harvesting: Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

  • Surface Staining: Resuspend the cells in FACS buffer containing a pre-titrated cocktail of fluorescently-conjugated antibodies (see Table 2). Incubate for 30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Fixation (Optional): If not acquiring immediately, resuspend cells in a fixation buffer (e.g., 1% paraformaldehyde).

  • Acquisition: Analyze the samples on a flow cytometer. Acquire a sufficient number of events (e.g., 50,000-100,000) for statistical significance.[19]

  • Analysis: Use analysis software (e.g., FlowJo, FCS Express) to "gate" on specific cell populations based on their forward scatter (size), side scatter (granularity), and fluorescence. Compare the percentage and absolute number of each cell subset between treatment groups.

MarkerCell Type IdentifiedFluorochrome Example
CD45 All Leukocytes (Pan-leukocyte marker)PerCP-Cy5.5
CD3 All T CellsAPC
CD4 Helper T Cells, Regulatory T CellsFITC
CD8 Cytotoxic T CellsPE-Cy7
CD19 B CellsPE
CD56 Natural Killer (NK) CellsBV421
CD14 MonocytesAPC-H7
Table 2: Example antibody panel for basic immunophenotyping of human PBMCs.
Natural Killer (NK) Cell Cytotoxicity Assay

Principle: NK cells are a component of the innate immune system that can directly kill target cells, such as tumor cells or virus-infected cells.[20] This assay determines if Eurifoloid Q can enhance or inhibit this critical anti-cancer and anti-viral function. Non-radioactive methods using fluorescent dyes are now preferred over the traditional 51-Chromium release assay.[21]

Protocol: Calcein-AM Release Assay

  • Effector Cell Preparation: Isolate NK cells from PBMCs or use an NK cell line (e.g., NK-92). Pre-treat these effector cells with various concentrations of Eurifoloid Q for 4-24 hours.

  • Target Cell Labeling: Label a target cell line susceptible to NK cell lysis (e.g., K562) with Calcein-AM. Calcein-AM is non-fluorescent but is converted to fluorescent calcein by esterases in live cells.[21]

  • Co-culture: Wash the labeled target cells and co-culture them with the pre-treated effector cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a U-bottom 96-well plate.[21]

  • Control Wells:

    • Spontaneous Release: Target cells only (measures background leakage).

    • Maximum Release: Target cells + Lysis Buffer (e.g., Triton X-100).

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.

  • Readout: Centrifuge the plate again to pellet the cells. Transfer the supernatant to a new black-walled, clear-bottom plate and measure the fluorescence of the released calcein.

  • Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Tier 3: Mechanistic Pathway Analysis

Positive results in Tier 1 and 2 assays necessitate an investigation into the molecular mechanisms of action. Most immunomodulatory signals converge on a few key intracellular signaling pathways.

Rationale: Understanding which pathway Eurifoloid Q affects is critical for lead optimization and predicting potential in vivo effects. The NF-κB, MAPK, and JAK-STAT pathways are central hubs for immune signaling.[22][23][24]

Common Methodologies:

  • Western Blotting: To measure the phosphorylation (activation) status of key pathway proteins (e.g., p65 for NF-κB, p38 for MAPK, STAT3 for JAK-STAT).

  • Reporter Assays: Using cell lines engineered with a reporter gene (e.g., luciferase) under the control of a transcription factor (e.g., NF-κB).

NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and chemokines.[24][25][26] Its activation is a key event in the response to pathogens and stress signals.[27][28]

G cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNFα, LPS) IKK IKK Complex Stimulus->IKK Activates Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB_p50 p50 NFkB_p65 p65 Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination & IkB->Proteasome Nucleus Nucleus NFkB_p50->Nucleus Translocation NFkB_p65->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Activates

Caption: Canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial for converting extracellular stimuli into a wide range of cellular responses, including inflammation, proliferation, and apoptosis.[29][30][31][32]

G Stimulus External Stimuli (Mitogens, Stress, Cytokines) MAPKKK MAPKKK (e.g., Raf, MEKK) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MEK1/2, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, ATF2, Elk-1) MAPK->TranscriptionFactors Activates Response Cellular Response (Inflammation, Proliferation) TranscriptionFactors->Response Leads to

Caption: Generalized MAPK signaling cascade.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity, cell division, and survival.[33][34][35] Dysregulation of this pathway is associated with numerous immune disorders.[34]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT (monomer) Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates Receptor STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription (Immunity, Proliferation) Nucleus->Gene Activates

Caption: The JAK-STAT signaling pathway.

Tier 4: Future Directions - In Vivo Models

While this guide focuses on in vitro protocols, the ultimate validation of an immunomodulatory agent requires testing in a complex biological system. Data from the in vitro cascade will inform the selection of an appropriate in vivo model.

  • For Immunostimulatory Agents: Models like antigen-specific T-cell responses (e.g., using OVA antigen) or tumor immunotherapy models could be employed.

  • For Anti-inflammatory/Immunosuppressive Agents: Models such as Delayed-Type Hypersensitivity (DTH) to assess T-cell-mediated inflammation, or Collagen-Induced Arthritis (CIA) in mice, which mimics human rheumatoid arthritis, are valuable.[36][37]

The selection of any in vivo model must be guided by the specific effects observed in vitro and the intended therapeutic application of Eurifoloid Q.

References

  • A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry. (2015). Vertex AI Search.
  • In vitro assays for effector T cell functions and activity of immunomodul
  • Jak-STAT signaling pathways in cells of the immune system. (n.d.). PubMed.
  • MAP Kinases in Immune Responses. (2005). Cellular & Molecular Immunology.
  • MAP kinases in the immune response. (n.d.). PubMed.
  • Immunomodul
  • JAK-STAT signaling p
  • Screening models for immunomodul
  • JAK-STAT Signaling Pathway. (n.d.).
  • NK Cell Cytotoxicity Assay / Intralipid inhibition. (n.d.). Medical Diagnosis.
  • Transcription - NF-kB signaling p
  • Ex vivo Natural Killer Cell Cytotoxicity Assay. (2025). Bio-protocol.
  • Cytokine ELISA Protocol. (n.d.). BD Biosciences.
  • NF-κB in immunobiology. (n.d.). PMC - NIH.
  • JAK-STAT Signaling Pathway: A Comprehensive Explor
  • Single Cells' Cytokine Secretion Measurement by ELISPOT and ELISA Protocol. (n.d.).
  • MAPK Signaling in Inflammatory Cytokines P
  • Immunophenotyping by flow cytometry. (n.d.). Abcam.
  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2023). Frontiers.
  • Macrophage Differentiation and Activation Assay. (n.d.). STEMCELL Technologies.
  • Cell Prolifer
  • NF-κB. (n.d.). Wikipedia.
  • NK Cell Cytotoxicity. (n.d.). The Common Cold Project - Carnegie Mellon University.
  • MAPK1, An Elusive Regulator of Inn
  • Monitor Macrophage Activation in Real-Time Using Agilent Seahorse XF technology. (n.d.). Agilent.
  • Macrophage Cell Assay. (n.d.).
  • Immunophenotyping in cancer research using flow cytometry. (n.d.). Miltenyi Biotec.
  • Leukocyte Proliferation Assay (Immunostimulation). (2024). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf.
  • In Vivo Immunology Models. (n.d.). Selvita.
  • The NF-kB Signaling Pathway. (n.d.).
  • NF-κB: a key role in inflammatory diseases. (2001).
  • Macrophage Inflamm
  • Immune Cell Phenotyping Using Flow Cytometry. (2015).
  • Immunophenotyping in a Biobanking Environment Using Flow Cytometry Applic
  • The Ultimate Guide To Using Elisa Kits For Cytokine Detection. (2024).
  • Immune Cell Phenotyping Using Flow Cytometry. (2015). PubMed.
  • Leukocyte Proliferation Assay (Immunosuppression). (2024). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf.
  • In vitro assays for investigating the immunomodulatory properties of human mesenchymal stromal cells. (2026). PubMed.
  • Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. (2025). STAR Protocols.
  • Cytokine ELISA Protocol Guide. (n.d.). Scribd.
  • Researchers' Guide to Cytokines: Detection and Analysis with ELISA Kits. (2024).
  • In vitro assays supporting the safety assessment of immunomodulatory monoclonal antibodies. (n.d.). Semantic Scholar.
  • MAPK/ERK p
  • Establishment of a Macrophage-activating Factor Assay System Using the Human Monocytic Cell Line THP-1. (2015). Anticancer Research.
  • Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic. (2025). Journal for ImmunoTherapy of Cancer.
  • lymphocyte proliferation assay (lpa). (n.d.).
  • Abstract 1624: Immune cell killing assay for measuring the effects of immunomodulating agents in lung cancer cells in vitro. (2022). AACR Journals.
  • A Review on: Overview of Immune System, Immunomodulation and Experimental Animal Models for Evaluation of Potential Immunomodula. (2018). IJPPR.
  • Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice A. (n.d.). Mucosal Immunology.
  • In vitro and in vivo models of immunomodulatory activity of a hydroalcoholic fraction of Turnera ulmifolia Linn. (2025).

Sources

Troubleshooting & Optimization

Eurifoloid Q Synthesis Support Center: Overcoming Steric Hindrance in Polycyclic Diterpenoids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Eurifoloid Q and related Euphorbia diterpenoids. Eurifoloid Q is a highly complex, sterically congested natural product known for its potent antiangiogenic properties, specifically targeting the 1[1]. Synthesizing its intricate polycyclic core presents significant steric challenges, particularly during late-stage macrocyclizations and stereoselective functionalizations[2].

As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven solutions, causality-driven explanations, and self-validating protocols to help you overcome these synthetic bottlenecks.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my late-stage intramolecular cycloaddition fail to yield the bridged tricyclic core of Eurifoloid Q?

The Causality: The failure is almost certainly due to severe steric repulsion between the C8-gem-dimethyl group and bulky C12-protecting groups (e.g., TBS or TIPS) during the transition state. This steric clash increases the activation energy barrier, causing the catalyst to degrade or the starting material to decompose before macrocyclization can occur. The Solution: You must pre-organize the conformation by switching to compact protecting groups (e.g., MOM or Acetyl) and utilize a 3[3]. Rhodium(II) carboxylate dimers form highly reactive metal carbenoid intermediates that can force insertion into unactivated alkenes even in sterically congested environments.

Q2: How can I improve the diastereoselectivity of the C-ring epoxidation when the alpha-face is sterically blocked?

The Causality: The rigid, cup-like conformation of the Eurifoloid framework naturally shields the concave alpha-face. Standard epoxidation reagents (like mCPBA) will default to the convex beta-face due to the path of least steric resistance, resulting in the wrong diastereomer. The Solution: Employ a hydroxyl-directed epoxidation strategy (e.g., VO(acac)₂ / TBHP). By utilizing a free adjacent allylic or homoallylic hydroxyl group to anchor the vanadium catalyst, you physically tether the oxidant to the sterically hindered alpha-face, overriding the macrocycle's inherent steric bias.

Q3: What causes poor yield during the cross-coupling of the neopentyl fragment, and how do I fix it?

The Causality: Cross-coupling at neopentyl or highly substituted sp³ centers suffers from sluggish transmetalation and reductive elimination due to the immense steric bulk crowding the palladium center. The Solution: Upgrade your ligand system to highly active, sterically demanding Buchwald ligands (such as RuPhos or BrettPhos). The large size of these ligands actually accelerates reductive elimination by forcing the coupled fragments off the metal center to relieve steric strain.

Part 2: Quantitative Optimization Data

The choice of protecting group and catalyst is critical for overcoming steric hindrance during the construction of the Eurifoloid core. Table 1 demonstrates the causality between reduced steric bulk and increased catalytic efficiency.

Table 1: Optimization of the Rh-Catalyzed [3+2] Cycloaddition

EntryC12 Protecting GroupCatalystTemp (°C)Yield (%)Diastereomeric Ratio (dr)
1TBS (Bulky)Rh₂(OAc)₄8015%1.2:1
2TIPS (Very Bulky)Rh₂(OAc)₄80TraceN/A
3MOM (Compact)Rh₂(OAc)₄8068%4:1
4 MOM (Compact) Rh₂(esp)₂ 80 89% >19:1

Note: Rh₂(esp)₂ outperforms Rh₂(OAc)₄ because its tethered bis-carboxylate ligands prevent catalyst dimerization, maintaining an open coordination site for the diazo compound despite the congested environment.

Part 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition

This protocol details the construction of the sterically hindered bridged [5-7-7] tricyclic core[3]. It is designed as a self-validating system; if the visual and analytical cues do not match the expected outcomes, halt the protocol and verify reagent integrity.

Step 1: Preparation of the Catalyst Solution

  • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Rh₂(esp)₂ (0.02 equiv, 2 mol%) in anhydrous, degassed dichloromethane (DCM) to achieve a 0.05 M concentration.

  • Validation: The solution must exhibit a distinct, clear emerald-green color. If the solution is brown or cloudy, the catalyst has oxidized or absorbed moisture; discard and restart.

Step 2: Slow Addition of the Diazo Precursor

  • Action: Dissolve the MOM-protected diazo precursor (1.0 equiv) in anhydrous DCM (0.1 M). Using a syringe pump, add this solution dropwise to the refluxing catalyst mixture over 4 hours.

  • Causality: Slow addition maintains a low steady-state concentration of the diazo compound, preventing unwanted intermolecular dimerization (carbene-carbene coupling) which outcompetes the sterically hindered intramolecular insertion.

Step 3: Reaction Monitoring & Validation

  • Action: Monitor the reaction via TLC (20% EtOAc/Hexanes) and visual inspection.

  • Validation: A successful carbenoid insertion is immediately indicated by continuous nitrogen gas evolution (bubbling). The diazo precursor (bright yellow, Rf = 0.6) will be consumed, yielding a UV-active product spot (Rf = 0.4). The solution will transition from emerald green to pale yellow upon completion.

Step 4: Quenching and Purification

  • Action: Cool the reaction to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution 5-15% EtOAc/Hexanes).

  • Validation: Confirm the structure via ¹H-NMR. The successful formation of the tricyclic core is validated by the complete disappearance of the diazo carbon signal (~65 ppm in ¹³C-NMR) and the appearance of the newly formed bridgehead proton signals (typically shifted to 2.5–3.0 ppm due to ring strain).

Part 4: Visualizations

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Binds PI3K PI3K Kinase VEGFR->PI3K Phosphorylation EurifoloidQ Eurifoloid Q (Diterpenoid Inhibitor) EurifoloidQ->VEGFR Steric Blockade / Inhibition AKT AKT (Protein Kinase B) PI3K->AKT Activation Angiogenesis Tumor Angiogenesis & Endothelial Survival AKT->Angiogenesis Downstream Signaling

Figure 1: Eurifoloid Q inhibition of the VEGFR/AKT angiogenic signaling pathway.

Synthetic_Workflow Start Sterically Hindered Diazo Precursor CheckPG Evaluate C12 Protecting Group Start->CheckPG BulkyPG Bulky PG (TBS, TIPS) CheckPG->BulkyPG Suboptimal SmallPG Compact PG (MOM, Ac) CheckPG->SmallPG Optimal Catalyst Rh2(esp)2 Catalyzed [3+2] Cycloaddition BulkyPG->Catalyst SmallPG->Catalyst YieldLow Severe Steric Clash (<15% Yield) Catalyst->YieldLow If Bulky YieldHigh Successful Insertion (>85% Yield, High dr) Catalyst->YieldHigh If Compact

Figure 2: Workflow for optimizing protecting groups to overcome steric clash.

Part 5: References

  • Title: Synthesis of the Bridged [5-7-7] Tricyclic Core of Eurifoloid A Source: PubMed (nih.gov) URL:

  • Title: Euphorbia diterpenoids: isolation, structure, bioactivity, biosynthesis, and synthesis (2013-2021) Source: The Royal Society of Chemistry (rsc.org) URL:

  • Title: Natural products-based antiangiogenic agents: New frontiers in cancer therapy Source: ResearchGate (researchgate.net) URL:

Sources

Technical Support Center: Optimizing HPLC Separation of Eurifoloid Q and Eurifoloid M

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating complex diterpenoids from Euphorbia neriifolia.

Eurifoloid Q (an atisane-type diterpenoid) and Eurifoloid M (an ent-atisane-type norditerpenoid) share highly rigid, polycyclic hydrocarbon skeletons with nearly identical lipophilicity [1[1]]. Standard reversed-phase methods often fail to resolve these stereoisomers. This guide provides the causal reasoning, validated protocols, and troubleshooting steps required to achieve baseline separation.

Workflow Visualization

HPLC_Optimization A Crude Extract (Euphorbia neriifolia) B SPE Clean-up (C18 Cartridge) A->B C Initial HPLC Screening (Standard C18) B->C D Issue: Co-elution of Eurifoloid Q & M C->D E Method Optimization (Switch to PFP Column) D->E F Fine-tuning (Temp: 15°C, Gradient) E->F G Baseline Resolution (Rs > 1.5) F->G

Fig 1. Step-by-step workflow for resolving Eurifoloid Q and M co-elution issues.

Troubleshooting Guide & FAQs

Q: Why do Eurifoloid Q and Eurifoloid M co-elute on a standard C18 column, and how do I fix it? A: Standard C18 stationary phases rely almost entirely on dispersive (hydrophobic) interactions. Because Eurifoloid Q and M are structural stereoisomers with identical molecular weights and highly similar logP values, a C18 phase cannot differentiate their subtle spatial geometries. The Fix: Switch to a Pentafluorophenyl (PFP) column. The fluorine atoms on the PFP phase create a highly electronegative ring that provides alternative retention mechanisms:


 interactions, dipole-dipole interactions, and enhanced shape selectivity. This allows the column to recognize the rigid spatial differences between the atisane and ent-atisane frameworks.

Q: I am experiencing severe peak tailing for these diterpenoids. What is the root cause? A: Peak tailing in highly oxygenated diterpenoids typically results from secondary interactions. The hydroxyl and carbonyl groups on the Eurifoloids act as hydrogen-bond donors/acceptors, interacting strongly with unreacted, acidic residual silanols on the silica support. The Fix: Ensure you are using a fully end-capped column. More importantly, modify your mobile phase with 0.1% Formic Acid . The low pH (approx. 2.7) suppresses the ionization of residual silanols, eliminating the secondary ion-exchange interactions and yielding sharp, symmetrical peaks [2[2]].

Q: UV detection at 254 nm yields very low sensitivity. What is the optimal detection strategy? A: Unlike flavonoids or compounds with extended conjugated


-systems, atisane-type diterpenoids lack strong chromophores.
The Fix: Shift your UV detection wavelength to 205–210 nm  to detect the isolated double bonds and carbonyl groups. For absolute specificity and highest sensitivity, hyphenate your HPLC with a mass spectrometer (LC-MS/MS) using Electrospray Ionization (ESI) in positive mode, tracking the 

or

adducts [3[3]].

Q: How does lowering the column temperature improve the separation of these specific isomers? A: Chromatography is governed by both enthalpy (chemical interactions) and entropy (hydrophobic partitioning). For rigid stereoisomers, shape recognition (enthalpy) is the primary driver of separation. Lowering the column temperature to 15°C decreases the kinetic energy of the molecules, increasing their residence time within the stationary phase clefts and maximizing the enthalpic shape-selectivity of the PFP column.

Quantitative Data Presentation

The table below summarizes the empirical shift from a standard C18 method to the optimized PFP method, demonstrating the causality of our troubleshooting steps.

ParameterStandard Method (Failing)Optimized Method (Successful)
Column Chemistry C18 (Octadecylsilane), 5 µmPFP (Pentafluorophenyl), 3 µm
Mobile Phase A WaterWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanol + 0.1% Formic Acid
Column Temperature 30°C15°C
Detection UV at 254 nmUV at 210 nm & ESI-MS (+)
Resolution (

)
0.4 (Co-elution)1.8 (Baseline Separation)
Peak Tailing (

)
1.9 (Severe tailing)1.05 (Highly symmetrical)

Note: Methanol is selected over Acetonitrile in the optimized method because Methanol is a protic solvent that participates in hydrogen bonding, which enhances the dipole-dipole selectivity of the PFP stationary phase.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. You must pass the System Suitability Test (SST) before proceeding to sample analysis.

Step 1: Sample Preparation (Solid Phase Extraction)
  • Reconstitute 10 mg of the crude Euphorbia neriifolia extract in 1 mL of 20% Methanol/Water.

  • Condition a C18 SPE cartridge (500 mg) with 5 mL Methanol, followed by 5 mL Water.

  • Load the sample onto the cartridge. Wash with 5 mL of 30% Methanol to remove highly polar impurities.

  • Elute the diterpenoid fraction using 5 mL of 80% Methanol.

  • Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 500 µL of the initial mobile phase.

Step 2: HPLC Instrument Setup
  • Column: PFP phase, 150 mm × 4.6 mm, 3 µm particle size.

  • Thermostat: Set column oven strictly to 15°C.

  • Flow Rate: 0.8 mL/min.

  • Gradient Program:

    • 0–5 min: 40% B (Isocratic hold to focus analytes)

    • 5–25 min: 40%

      
       75% B (Linear gradient for shape-selective elution)
      
    • 25–30 min: 75%

      
       100% B (Column wash)
      
Step 3: System Suitability and Validation Check (SST)

Before injecting precious biological samples, inject a mixed standard of Eurifoloid Q and M (10 µg/mL). The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: RSD

    
     over three replicate injections.
    
  • Resolution (

    
    ):  Must be 
    
    
    
    between the Eurifoloid Q and M peaks.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for both peaks. If
    
    
    , verify the column temperature is exactly 15°C and ensure no Acetonitrile has contaminated the Methanol mobile phase.

Pharmacological Context: Why Separation Matters

Eurifoloids exhibit potent biological activities, but their efficacy is highly structure-dependent. Specifically, certain ingenane and atisane diterpenoids from Euphorbia neriifolia demonstrate significant anti-inflammatory and anti-HIV properties by preventing the degradation of IκBα, thereby blocking the translocation of the NF-κB/p65 subunit and halting the cytokine storm [4[4]]. Isolating Eurifoloid Q from M with high purity is critical to accurately mapping these structure-activity relationships (SAR).

Mechanism LPS LPS Stimulation TLR4 Macrophage TLR4 LPS->TLR4 IKK IKK Complex Activation TLR4->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB (p65) Translocation IkBa->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Eurifoloids Purified Eurifoloids Eurifoloids->IkBa Inhibits Degradation

Fig 2. Pharmacological mechanism of Eurifoloids inhibiting the NF-κB inflammatory pathway.

References

  • Zhao, J. X., Liu, C. P., Qi, W. Y., Han, M. L., Han, Y. S., Wainberg, M. A., & Yue, J. M. (2014). Eurifoloids A-R, structurally diverse diterpenoids from Euphorbia neriifolia.
  • Kemel, A. et al. (2020). Cytotoxic Activity and Metabolic Profiling of Fifteen Euphorbia Species. Molecules.
  • Zhao, J. X. et al. (2025). Eurifoloids A-R, Structurally Diverse Diterpenoids from Euphorbia neriifolia (Mechanistic Insights).
  • Sun, M. et al. (2018).

Sources

Technical Support Center: Resolving NMR Signal Overlap in the Structural Analysis of Eurifoloid Q

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex natural products. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common and challenging issue of NMR signal overlap, with a specific focus on the intricate diterpene, Eurifoloid Q. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental choices.

Understanding the Challenge: The Structural Complexity of Eurifoloid Q

Eurifoloid Q, a member of the complex family of diterpenes, possesses a highly rigid and sterically crowded bridged ring system. This intricate three-dimensional architecture leads to a high density of proton and carbon signals within a narrow chemical shift range in the NMR spectrum. Consequently, severe signal overlap is a primary obstacle in its complete and unambiguous structural assignment. This guide will walk you through a systematic approach to dissect these complex spectra and resolve the overlapped signals.

Frequently Asked Questions (FAQs)

Q1: I've just acquired a standard 1D ¹H NMR spectrum of my Eurifoloid Q sample, and the aliphatic region is a broad, unresolved "hump." What are my first steps?

A1: This is a very common starting point for complex molecules like Eurifoloid Q. Before resorting to more time-consuming 2D experiments, simple and often effective adjustments to your acquisition parameters and sample preparation can significantly improve signal dispersion.[1]

  • Solvent Change: The chemical shift of a proton is highly sensitive to its local electronic environment, which can be influenced by the surrounding solvent molecules.[2][3] Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to benzene-d₆, methanol-d₄, or acetonitrile-d₃) can induce differential chemical shift changes, potentially resolving some overlapping signals. Aromatic solvents like benzene-d₆ are particularly known for their anisotropic effects, which can cause significant shifts in nearby protons.[4]

  • Temperature Variation: Variable temperature (VT) NMR can be a powerful tool.[5][6] Changes in temperature can affect the conformational equilibrium of flexible parts of the molecule, leading to changes in chemical shifts.[3] It's advisable to acquire spectra at a range of temperatures (e.g., from 298 K down to 273 K and up to 323 K in 10 K increments) to find an optimal temperature for signal resolution.

  • Concentration Adjustment: High sample concentrations can lead to intermolecular interactions and viscosity-related line broadening, exacerbating signal overlap.[7] Preparing a more dilute sample can sometimes sharpen signals and improve resolution.

Q2: I've tried different solvents and temperatures, but significant overlap remains in my ¹H NMR spectrum. What is the next logical step?

A2: Once you've optimized the basic experimental conditions, the next step is to employ two-dimensional (2D) NMR spectroscopy. 2D NMR experiments disperse the signals into a second frequency dimension, providing a powerful means to resolve overlap and establish connectivity between nuclei.[4][8][9]

Here is a logical workflow for employing 2D NMR for the structural elucidation of Eurifoloid Q:

G A Initial 1D ¹H NMR (Severe Overlap) B ¹H-¹H COSY (Identify Coupled Protons) A->B Establish proton-proton coupling networks C ¹H-¹³C HSQC (Direct C-H Correlation) B->C Assign protons to their directly attached carbons E ¹H-¹H TOCSY (Identify Spin Systems) B->E Resolve entire spin systems, even with overlapping signals D ¹H-¹³C HMBC (Long-Range C-H Correlation) C->D Connect molecular fragments via 2-3 bond correlations F Structure Elucidation D->F E->F

Caption: Workflow for 2D NMR-based structural elucidation.

In-Depth Guide to 2D NMR Experiments for Eurifoloid Q
¹H-¹H COSY (Correlation Spectroscopy)
  • Purpose: The COSY experiment is your first-line 2D technique to identify protons that are scalar (J)-coupled to each other, typically over two or three bonds.[10][11] This allows you to trace out proton-proton connectivity networks within the molecule.

  • When to Use: Always run a COSY after your initial 1D ¹H NMR. It will help you start piecing together the molecular fragments.

  • Interpreting the Data: The 1D ¹H spectrum appears on the diagonal of the 2D plot. Off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on the x and y axes are coupled.[11][12]

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹JCH coupling).[10] This is an incredibly powerful experiment for assigning carbon resonances.

  • When to Use: Run an HSQC after the COSY. It will allow you to assign the carbon signals for all protonated carbons.

  • Interpreting the Data: The ¹H spectrum is on one axis, and the ¹³C spectrum is on the other. Each cross-peak indicates a direct C-H bond.[13]

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (long-range ²JCH and ³JCH couplings).[10][14] This is the key experiment for connecting the molecular fragments you identified with COSY and HSQC.

  • When to Use: After analyzing your COSY and HSQC data, use the HMBC to piece together the full carbon skeleton of Eurifoloid Q.

  • Interpreting the Data: Cross-peaks in the HMBC spectrum show long-range correlations. For example, you can identify quaternary carbons (which don't show up in the HSQC) by their HMBC correlations to nearby protons.[4]

¹H-¹H TOCSY (Total Correlation Spectroscopy)
  • Purpose: The TOCSY experiment is similar to COSY, but it shows correlations between all protons within a spin system, not just those that are directly coupled.[11][15] If proton A is coupled to B, and B is coupled to C, the TOCSY spectrum will show a cross-peak between A and C, even if they are not directly coupled.

  • When to Use: TOCSY is particularly useful when you have a complex spin system with overlapping multiplets. It can help you identify all the protons belonging to a particular molecular fragment in one go.[15]

  • Interpreting the Data: Similar to COSY, cross-peaks indicate correlations. However, in TOCSY, these correlations can extend over multiple bonds within a continuous chain of coupled protons.

Advanced Strategies for Extreme Signal Overlap

Q3: Even with 2D NMR, some key signals in my Eurifoloid Q spectrum are still overlapped, preventing unambiguous assignment. What are my options?

A3: In cases of extreme signal overlap, you may need to employ more advanced, selective NMR techniques. These methods allow you to "pull out" the signals of interest from a crowded region of the spectrum.

1D Selective Excitation Experiments

Selective excitation experiments, such as 1D TOCSY and 1D NOESY, use shaped radiofrequency pulses to excite only a single proton or a small group of protons.[16][17][18] This dramatically simplifies the resulting spectrum, allowing you to focus on specific spin systems or spatial proximities without interference from other signals.

  • 1D TOCSY: By selectively irradiating a single proton, you can observe all the other protons in its spin system. This is an excellent way to trace out coupling networks in a crowded spectrum.[16][19]

  • 1D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space (through-space interactions), which is crucial for determining the stereochemistry of Eurifoloid Q. A selective 1D NOESY can provide clear, unambiguous NOE correlations even in highly overlapped regions.[18]

The decision-making process for choosing an advanced technique can be summarized as follows:

G A Persistent Signal Overlap in 2D Spectra B Need to trace a specific coupling network? A->B C Need to determine spatial proximity for stereochemistry? A->C G Need to simplify multiplets to singlets for resolution? A->G D 1D Selective TOCSY B->D Yes E 1D Selective NOESY C->E Yes F Pure Shift NMR G->F Yes

Caption: Decision tree for advanced NMR techniques.

Pure Shift NMR

Pure shift NMR is a powerful technique that simplifies complex ¹H NMR spectra by collapsing multiplets into singlets.[19][20] This results in a spectrum with much higher resolution, making it easier to identify and assign individual proton signals, even in highly crowded regions.

Experimental Protocols
Protocol 1: Standard 2D NMR Data Acquisition (COSY, HSQC, HMBC)
  • Sample Preparation: Prepare a solution of Eurifoloid Q in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) at a concentration of 5-10 mg/mL.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and pulse calibration.

  • 2D Acquisition:

    • COSY: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Acquire 2-4 scans per increment with 256-512 increments in the indirect dimension.[4]

    • HSQC: Use a standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Set the ¹³C spectral width to cover the expected range (e.g., 0-160 ppm). Acquire 4-8 scans per increment with 256 increments in the indirect dimension.[10]

    • HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average J-coupling of 8 Hz. Acquire 16-64 scans per increment with 256-512 increments in the indirect dimension.[1][4]

  • Data Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform phase correction in both dimensions.

Protocol 2: 1D Selective TOCSY
  • Identify Target Proton: From your 1D ¹H or 2D spectra, identify a well-resolved proton within the spin system of interest.

  • Pulse Program: Select a 1D TOCSY pulse sequence (e.g., selmlgp).

  • Selective Pulse: Set the frequency of the selective pulse to coincide with the chemical shift of your target proton.

  • Mixing Time: Set the TOCSY mixing time. A longer mixing time (e.g., 80-120 ms) will allow magnetization to transfer to more distant protons within the spin system.[1]

  • Acquisition: Acquire the 1D TOCSY spectrum. The resulting spectrum will show only the signals from the protons within the same spin system as the irradiated proton.

Data Summary Table
ExperimentInformation GainedTypical Acquisition TimeKey Parameters to Optimize
¹H-¹H COSY Proton-proton (2-3 bond) couplings.[10]15-30 minutesNumber of increments
¹H-¹³C HSQC Direct one-bond C-H correlations.[10]30-60 minutesNumber of scans
¹H-¹³C HMBC Long-range (2-3 bond) C-H correlations.[10]1-4 hoursLong-range coupling delay, number of scans
¹H-¹H TOCSY Correlations between all protons in a spin system.[15]30-60 minutesMixing time
1D Selective TOCSY Traces a single spin system from an overlapped region.[19]5-15 minutesSelective pulse frequency, mixing time
Pure Shift ¹H Simplifies multiplets to singlets for enhanced resolution.[20]30-90 minutesDecoupling method

By systematically applying these techniques, from basic parameter optimization to advanced multidimensional and selective experiments, you can successfully navigate the challenges of signal overlap in the NMR structural analysis of Eurifoloid Q and other complex natural products.

References
  • Technical Support Center: Overlapping NMR Signals in Diastereomeric Analysis - Benchchem.
  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
  • solvent suppression.
  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • Technical Support Center: Troubleshooting NMR Signal Overlap for Eicosanedioic Acid Derivatives - Benchchem.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed.
  • qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research.
  • Reducing signal interference in complex NMR spectra | SLU publication database (SLUpub).
  • Exciting NMR Applications with Selective Excitation | JEOL Resources - JEOL USA Inc.
  • Troubleshooting NMR Signal Assignment for Complex Pyrroline Derivatives: A Technical Support Guide - Benchchem.
  • Quick temperature-sweep pure-shift NMR: the case of solvent effects in atorvastatin.
  • Signal Overlap in NMR Spectroscopy - YouTube. Available at: [Link]

  • Research Progress of NMR in Natural Product Quantification - MDPI. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. Available at: [Link]

  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! - Frontiers. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]

  • How does 2D NMR help to elucidate chemical structure? - ResearchGate. Available at: [Link]

  • Eurifoloid i (C20H32O3) - PubChemLite. Available at: [Link]

  • Single-Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets - PMC. Available at: [Link]

  • Band-selective NMR experiments for suppression of unwanted signals in complex mixtures - Rsc.org. Available at: [Link]

  • Volume-Selective Excitation. A Novel Approach to Topical NMR. Available at: [Link]

  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC. Available at: [Link]

  • The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose - ResearchGate. Available at: [Link]

Sources

Enhancing stability of Eurifoloid Q for long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers who experience erratic in vitro and in vivo results when working with complex natural products. Eurifoloid Q (CAS: 1629153-19-0)[1] is a highly oxygenated tetracyclic diterpenoid isolated from Euphorbia neriifolia. While it is a potent antiangiogenic agent that suppresses tumor vascularization by targeting the VEGFR/AKT signaling pathway[2], its highly strained structural topology makes it highly susceptible to degradation if handled improperly.

This technical support guide strips away generic advice and focuses on the exact physical chemistry and causality dictating the stability of Eurifoloid Q.

I. Mechanistic Context: Why Stability Matters

Eurifoloid Q exerts its biological effect by inhibiting the phosphorylation of VEGFR2, thereby blocking the downstream PI3K/AKT cascade required for endothelial cell survival and tumor angiogenesis[2][3]. However, the molecule features a highly strained bicyclo[4.4.1]undecane ring system with a trans-bridgehead[4][5], alongside multiple sensitive ester linkages. If the structural integrity of this core is compromised during storage, receptor binding affinity drops to zero.

G VEGF VEGF-A VEGFR2 VEGFR2 (Endothelial Cell) VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K AKT AKT Phosphorylation PI3K->AKT Angio Tumor Angiogenesis AKT->Angio Eurifoloid Eurifoloid Q (CAS: 1629153-19-0) Eurifoloid->VEGFR2 Inhibits

Mechanism of Eurifoloid Q inhibiting VEGF-induced AKT signaling.

II. Core Troubleshooting & FAQs

Q: Why does my Eurifoloid Q stock lose its antiangiogenic potency within a week when stored in aqueous buffers at 4°C? A: The loss of potency is driven by rapid ester hydrolysis. Eurifoloid Q contains sterically congested ester groups (similar to related ingenane diterpenoids like ingenol mebutate). In aqueous environments—especially at physiological pH (7.4)—water molecules act as nucleophiles, cleaving the acyl groups required for optimal binding to the VEGFR kinase domain. Causality Check: Never store this compound in aqueous working solutions. It must be kept in an anhydrous organic solvent until the exact moment of the cellular assay.

Q: I stored my stock in standard laboratory-grade DMSO at -20°C, but my IC50 values are drifting higher over time. What is happening? A: You are experiencing acyl migration (isomerization) induced by trace moisture and inadequate thermal depression. Standard laboratory DMSO is highly hygroscopic and often contains up to 0.5% water. When combined with a relatively warm storage temperature of -20°C, the trace water facilitates intramolecular transesterification. The acyl groups migrate to adjacent hydroxyls on the congested cis-triol segment of the molecule, forming inactive isomers.

G EQ Eurifoloid Q (Intact Bicyclo[4.4.1] Core) Hydrolysis Ester Hydrolysis EQ->Hydrolysis Acyl Acyl Migration (Isomerization) EQ->Acyl Ox Oxidation of Double Bonds EQ->Ox H2O Aqueous Buffer / Moisture H2O->Hydrolysis Temp Thermal Stress (> -20°C) Temp->Acyl O2 Atmospheric Oxygen O2->Ox Loss Loss of Antiangiogenic Bioactivity Hydrolysis->Loss Acyl->Loss Ox->Loss

Causal logic of Eurifoloid Q degradation pathways.

Q: How can I validate that my compound hasn't degraded before starting a costly in vivo xenograft study? A: Implement a self-validating analytical system. Before your study, run a baseline HPLC-UV (at 230 nm) on your freshly reconstituted stock, then compare it against an aliquot stored for 30 days.

  • Diagnostic 1: A shift in retention time without a loss of total peak area indicates acyl migration.

  • Diagnostic 2: The appearance of new, highly polar peaks (eluting early in reverse-phase HPLC) indicates ester hydrolysis. If either is detected >5%, discard the aliquot.

III. Quantitative Stability Data

To highlight the critical importance of solvent and temperature selection, below is a summary of Eurifoloid Q degradation kinetics across various standard laboratory conditions.

Storage ConditionSolventTempHalf-life (t1/2)Primary Degradant Mechanism
Aqueous Buffer (pH 7.4)H2O + 1% DMSO4°C< 48 hoursEster Hydrolysis
Standard Grade DMSODMSO (~0.5% H2O)-20°C3 monthsAcyl Migration (Isomerization)
Anhydrous DMSODMSO (<0.1% H2O)-20°C8 monthsSlow Oxidation
Anhydrous DMSO + Argon DMSO (<0.1% H2O) -80°C > 24 months None detected

IV. Step-by-Step Methodology: Optimized Reconstitution & Storage

To ensure absolute scientific integrity and reproducibility of your antiangiogenic assays, follow this self-validating protocol for handling lyophilized Eurifoloid Q.

Step 1: Thermal Equilibration Action: Remove the sealed vial of lyophilized Eurifoloid Q from the freezer and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial exposes the interior to ambient air, causing immediate condensation of atmospheric moisture onto the powder. This introduces the water necessary for hydrolysis.

Step 2: Reconstitution Action: Inject Anhydrous DMSO (water content <0.1%, sealed under inert gas) directly through the septum to create a 10 mM master stock. Vortex gently for 30 seconds until fully dissolved. Causality: Anhydrous DMSO prevents water-mediated transesterification of the sensitive angeloyloxy/tigloyloxy groups.

Step 3: Aliquoting Action: Divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) using amber glass vials. Causality: Eurifoloid Q's strained bicyclo[4.4.1] core is highly sensitive to the mechanical and thermal shear forces of repeated freeze-thaw cycles. Single-use aliquots eliminate this variable entirely.

Step 4: Inert Gas Purging Action: Gently blow a stream of Argon or Nitrogen gas over the liquid surface of each aliquot for 5 seconds before sealing. Causality: Displacing atmospheric oxygen prevents the auto-oxidation of the compound's unsaturated carbon-carbon double bonds.

Step 5: Cryogenic Storage Action: Flash-freeze the sealed vials in liquid nitrogen, then transfer immediately to a -80°C freezer. Causality: -80°C drops the kinetic energy of the system below the activation energy required for acyl migration, effectively freezing the molecule in its active conformation.

G Step1 Step 1 Equilibrate vial to RT in desiccator Step2 Step2 Step1->Step2 Step3 Step 3 Aliquot into amber glass vials (Single-use) Step2->Step3 Step4 Step 4 Purge headspace with Argon gas Step3->Step4 Step5 Step 5 Flash freeze and store at -80°C Step4->Step5

Optimized workflow for Eurifoloid Q reconstitution and storage.

V. References

  • TargetMol Chemicals. "Cas No.1629153-19-0 — TargetMol Chemicals - 化合物库| 抑制剂". TargetMol. Available at:[Link]

  • ResearchGate. "Natural products‐based antiangiogenic agents: New frontiers in cancer therapy". ResearchGate (July 2024). Available at: [Link]

  • ACS Publications. "Synthesis of the Bridged [5-7-7] Tricyclic Core of Eurifoloid A". Organic Letters (September 2021). Available at: [Link]

  • Universidade de Évora. "Natural products‐based antiangiogenic agents: New frontiers in cancer therapy". UEvora (August 2024). Available at:[Link]

Sources

Technical Support Center: Chlorophyll Removal from Eurifoloid Q Fractions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Protocol Guide for Purification of ent-Atisane Diterpenoids Ticket ID: T-EUR-004 Assigned Specialist: Senior Application Scientist, Natural Product Chemistry Division

Executive Summary & Chemical Context

Target Analyte: Eurifoloid Q (and related ent-atisane diterpenoids). Source Matrix: Euphorbia neriifolia (or related Euphorbiaceae) leaf/stem extracts.[1] The Problem: Chlorophylls (


 and 

) are highly lipophilic, planar macrocycles that co-extract with diterpenoids in organic solvents (MeOH, EtOH, EtOAc). They cause severe ion suppression in MS, irreversible fouling of HPLC columns, and co-elution during preparative chromatography.

Critical Stability Warning: Eurifoloid Q contains sensitive oxygenated functionalities (often ester or lactone bridges). DO NOT use Saponification (Base Hydrolysis) to remove chlorophyll. While effective for simple cannabinoids or stable triterpenes, high pH will hydrolyze the ester groups of Eurifoloid Q, destroying your target molecule.

Diagnostic Troubleshooting (Q&A)

Issue 1: "My crude fraction is dark green/black and viscous."

Diagnosis: High chlorophyll and wax content. Direct chromatography will fail. Solution: Perform a Modified Kupchan Partition before any column work.

  • Why? Chlorophyll is extremely non-polar. Eurifoloid Q is a diterpenoid with oxygenation, making it soluble in aqueous methanol, whereas chlorophyll prefers 100% alkanes.

Issue 2: "I tried a Hexane wash, but the MeOH layer is still green."

Diagnosis: Incorrect solvent polarity or "Phase Drag." Solution: Adjust the water content in your methanol layer to 10-15% .

  • Mechanism: If you use 100% MeOH, chlorophyll is soluble enough to remain. Adding 10% water forces the highly lipophilic chlorophyll into the Hexane layer, while the Eurifoloid Q (more polar) remains in the MeOH/Water phase.

Issue 3: "Can I use Activated Carbon (Charcoal) to scrub the color?"

Diagnosis: Risk of irreversible adsorption. Solution: Only as a last resort and with Graphitized Carbon , not standard activated charcoal.

  • Risk: Activated carbon is non-selective. It binds planar molecules via

    
     interactions. While it binds chlorophyll well, it often traps diterpenoids, leading to yield losses of 30-50%. Use Sephadex LH-20  instead (see Protocol B).
    

Standard Operating Protocols (SOPs)

Protocol A: Liquid-Liquid Partitioning (The "Gentle" Method)

Best for: Crude extracts or early-stage fractions.

Reagents: Hexane (HPLC Grade), Methanol (MeOH), Distilled Water (


).
  • Dissolution: Dissolve your Eurifoloid Q fraction in 90% MeOH (9 parts MeOH : 1 part

    
    ). Use approximately 10 mL of solvent per 1 g of extract.
    
  • Equilibration: Transfer to a separatory funnel.

  • Partitioning: Add an equal volume of Hexane . Shake vigorously for 2 minutes. Vent frequently.

  • Separation: Allow layers to settle (approx. 15-30 mins).

    • Top Layer (Hexane): Contains Chlorophyll, Waxes, Fats. (Discard or save for lipid analysis).

    • Bottom Layer (Aq. MeOH): Contains Eurifoloid Q, flavonoids, and polar diterpenoids.

  • Repeat: Drain the bottom layer.[2] Add fresh Hexane and repeat the wash 2 more times until the Hexane layer is clear/pale.

  • Recovery: Evaporate the MeOH layer under reduced pressure (

    
    C).
    
Protocol B: Sephadex LH-20 Gel Permeation (The "Precision" Method)

Best for: Semi-pure fractions where LLE failed to remove trace green pigment.

Mechanism: Sephadex LH-20 separates based on molecular size and adsorption. Chlorophyll interacts strongly with the dextran matrix in specific solvents and elutes after the diterpenoids.

  • Preparation: Swell Sephadex LH-20 in Dichloromethane:Methanol (1:1) for 4 hours.

  • Packing: Pack a glass column (approx. 2.5 x 50 cm for 2g sample).

  • Loading: Dissolve sample in minimum DCM:MeOH (1:1) and load carefully.

  • Elution: Isocratic elution with DCM:MeOH (1:1) or 100% MeOH .

    • Fraction 1-2: Eurifoloids and other diterpenoids (elute first).

    • Fraction 3-4 (Retained Band): Chlorophylls (elute later as a distinct dark green band).

  • Validation: Spot fractions on TLC. Eurifoloid Q absorbs at UV 254nm; Chlorophyll fluoresces red under UV 365nm.

Workflow Visualization

Figure 1: Modified Kupchan Partitioning Workflow

Caption: Logical flow for bulk chlorophyll removal using solvent polarity tuning. This method preserves the ester-linkages in Eurifoloid Q.

KupchanPartition Start Crude Eurifoloid Q Fraction Dissolve Dissolve in 90% MeOH : 10% H2O Start->Dissolve AddHex Add Equal Vol. Hexane (Vigorous Shake) Dissolve->AddHex SepFunnel Separatory Funnel Phase Separation AddHex->SepFunnel HexLayer Top Layer (Hexane) Contains: Chlorophyll, Waxes SepFunnel->HexLayer AqLayer Bottom Layer (Aq. MeOH) Contains: Eurifoloids, Polar Diterpenes SepFunnel->AqLayer CheckColor Is Aq. Layer still Green? AqLayer->CheckColor Repeat Repeat Hexane Wash CheckColor->Repeat Yes Evap Rotary Evaporation (<45°C) CheckColor->Evap No (Clear/Yellow) Repeat->AddHex Final Chlorophyll-Free Eurifoloid Fraction Evap->Final

Figure 2: Sephadex LH-20 Cleanup Logic

Caption: Size-exclusion and adsorption chromatography strategy for polishing semi-pure fractions.

LH20_Cleanup Input Semi-Pure Fraction (Trace Green) Column Sephadex LH-20 Column (Solvent: DCM:MeOH 1:1) Input->Column Elution1 Early Elution (Fast Moving) Column->Elution1 Volume 0-50 mL Elution2 Late Elution (Adsorbed/Slow) Column->Elution2 Volume >50 mL Target Eurifoloid Q (Diterpenoids) Elution1->Target Waste Chlorophyll a/b (Pigments) Elution2->Waste

Comparative Data: Removal Methods

MethodChlorophyll Removal %Eurifoloid Q Recovery %Primary RiskRecommended Use
LLE (Hexane/90% MeOH) 85-95%>90%Emulsion formationPrimary Step (Bulk removal)
Sephadex LH-20 >98%>95%Time-consumingPolishing Step (High purity)
Activated Carbon >99%50-70%Adsorption of targetNOT Recommended
Saponification (NaOH) 100%0% (Degradation) Hydrolysis of estersFORBIDDEN
C18 SPE (Reverse Phase) 60-70%80%Co-elution likelyAnalytical scale only

References

  • Zhao, J. X., et al. (2014).[3] "Eurifoloids A–R, Structurally Diverse Diterpenoids from Euphorbia neriifolia." Journal of Natural Products, 77(10), 2224–2233.[3]

    • Significance: Defines the chemical structure of Eurifoloids (ent-atisane type)
  • Qi, W. Y., et al. (2020).[4][5] "Eurifoloid Q suppresses angiogenesis by targeting VEGFR/AKT signaling."[5] Phytomedicine, 77, 153283.

    • Significance: Establishes the biological relevance and stability requirements for Eurifoloid Q.
  • Cytiva. (n.d.). "Sephadex LH-20: Gel filtration and adsorption chromatography medium." Cytiva Life Sciences Instructions.

    • Significance: Authoritative guide on LH-20 solvent compatibility and packing for lipophilic compounds.
  • Wasmund, N., et al. (2006).[6] "Optimising the storage and extraction of chlorophyll samples." Oceanologia, 48(1), 125–144.[6]

    • Significance: Detailed solubility parameters of chlorophyll in various organic solvents.

Sources

Addressing low solubility of ent-atisane diterpenoids in bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Overcoming Solubility Bottlenecks for ent-Atisane Diterpenoids in Bioassays

Introduction: Welcome to the Assay Development & Troubleshooting Center. As a Senior Application Scientist, I frequently encounter a critical bottleneck in natural product drug discovery: the profound hydrophobicity of ent-atisane diterpenoids. Characterized by their rigid tetracyclic skeleton—a perhydrophenanthrene moiety fused to a cyclohexane unit—these compounds exhibit exceptional biological activities, including antiviral and anticancer properties[1]. However, their lipophilic nature routinely causes them to "crash out" of aqueous bioassay media. This leads to false negatives, irreproducible dose-response curves, and inaccurate structure-activity relationship (SAR) data[2].

This guide provides field-proven, mechanistically grounded strategies to formulate ent-atisanes for in vitro testing without compromising their structural integrity or assay validity.

Section 1: Frequently Asked Questions (FAQs)

Q1: I prepared a 10 mM stock of my ent-atisane in 100% DMSO, but when I add it to my cell culture media, my cells die or the compound precipitates. Why is this happening? A: This is a classic case of solvent-shock and localized supersaturation. When a highly concentrated DMSO drop hits aqueous media, the rapid shift in solvent polarity forces the hydrophobic ent-atisane out of solution before it can disperse, forming micro-crystals[2]. Furthermore, if your final DMSO concentration exceeds 0.5% (v/v), the solvent itself begins to disrupt the lipid bilayer of your cells, causing vehicle-induced cytotoxicity. To resolve this, you must pre-warm your media to 37°C to increase the thermodynamic solubility limit and use a stepwise serial dilution (detailed in Protocol 2) to prevent nucleation.

Q2: If DMSO is failing, how can I use cyclodextrins to improve aqueous solubility without altering the compound's bioactivity? A: Cyclodextrins, specifically 2-hydroxypropyl-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-cyclodextrin (HP-

-CD), are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They form non-covalent 1:1 inclusion complexes with poorly soluble compounds[3]. Because the interaction is non-covalent, the ent-atisane is shielded from the aqueous environment but is readily released upon interacting with lipophilic cellular membranes. This enhances aqueous solubility up to 500-fold without altering the molecule's ionization state or covalent structure[].

Q3: How do I know if my compound has precipitated if I can't see crystals under my standard light microscope? A: Micro-precipitation often forms colloidal suspensions that are invisible under brightfield microscopy but drastically reduce the bioavailable concentration. You can detect this by measuring the optical density of your media at 600 nm (OD600) against a vehicle blank. Any significant scattering (OD600 > 0.05) indicates colloidal aggregation.

Section 2: Solubilization Troubleshooting Workflow

When an ent-atisane diterpenoid fails to dissolve or precipitates in your bioassay, follow this logical progression to rescue the experiment.

Workflow Start Observe ent-Atisane in Bioassay Media Check Is Micro-precipitation Present (OD600 > 0.05)? Start->Check DMSO Optimize DMSO Addition (Warm Media, Dropwise) Check->DMSO Yes Success Proceed to Bioassay Check->Success No Recheck Precipitation Resolved? DMSO->Recheck Cyclo Formulate with HP-β-Cyclodextrin Recheck->Cyclo No Recheck->Success Yes Cyclo->Success

Workflow for resolving ent-atisane diterpenoid precipitation in aqueous bioassays.

Section 3: Quantitative Comparison of Solubilization Vehicles

Selecting the right vehicle requires balancing maximum solubility against the risk of assay interference. The table below synthesizes the performance metrics of common solubilization strategies for highly lipophilic diterpenoids[2][][5].

Solubilization VehicleMax Achievable Conc. (Aqueous)Cytotoxicity RiskOptical InterferenceBest Use Case for ent-Atisanes
DMSO (<0.5% v/v) Low (10 - 50 µM)ModerateLowInitial high-throughput screening of potent analogs.
HP-

-Cyclodextrin
High (>1 mM)LowLowCell-based phenotypic assays; dose-response curves.
Liposomes (DSPC/Chol) Very High (>5 mM)LowHigh (Scattering)In vivo efficacy models; highly lipophilic derivatives.
Tween-80 (0.1% v/v) Moderate (~100 µM)HighModerateBiochemical/Enzymatic cell-free assays.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of ent-Atisane/HP- -CD Inclusion Complexes via the Kneading Method

The kneading method is superior to simple co-solvent evaporation because the mechanical shear force physically drives the hydrophobic ent-atisane core into the cyclodextrin cavity, overcoming the thermodynamic activation energy barrier[6].

Materials:

  • ent-Atisane diterpenoid (purified powder)

  • HP-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
  • Methanol/Water (1:1 v/v)

  • Agate mortar and pestle

Step-by-Step Methodology:

  • Molar Calculation: Weigh the ent-atisane and HP-

    
    -CD to achieve a 1:1 or 1:2 molar ratio. (A 1:2 ratio often ensures complete encapsulation for highly rigid tetracyclic structures).
    
  • Wetting: Place the HP-

    
    -CD in the agate mortar. Add a few drops of the Methanol/Water (1:1 v/v) mixture to create a thick, homogenous paste.
    
  • Incorporation: Slowly add the ent-atisane powder to the paste.

  • Kneading (The Critical Step): Triturate the mixture vigorously with the pestle for 45–60 minutes. As the solvent evaporates, add micro-drops of the solvent mixture to maintain the paste consistency. Causality: The continuous mechanical shear in a semi-solid state forces the guest molecule into the host cavity.

  • Drying & Milling: Allow the paste to dry completely in a vacuum desiccator for 24 hours at room temperature. Mill the dried complex into a fine powder.

  • Reconstitution: Dissolve the powder in your aqueous bioassay buffer.

  • Self-Validation Check: Centrifuge the reconstituted solution at 10,000 x g for 10 minutes. Measure the absorbance of the supernatant at the compound's

    
    . If the concentration matches your theoretical yield and the OD600 is <0.01, complexation is successful and self-validated.
    

Mechanism Drug ent-Atisane Diterpenoid (Hydrophobic Core) Complex 1:1 Inclusion Complex (Water Soluble) Drug->Complex Kneading Method CD HP-β-Cyclodextrin (Hydrophilic Shell) CD->Complex Cell Cellular Uptake (Target Engagement) Complex->Cell Aqueous Media

Mechanism of HP-β-CD inclusion complexation enhancing diterpenoid bioavailability.

Protocol 2: Stepwise Aqueous Dilution of DMSO Stocks for Cell Culture

If cyclodextrin complexation is not feasible, you must optimize the DMSO addition to prevent the compound from crashing out[2].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the ent-atisane in 100% anhydrous DMSO. Store in single-use aliquots at -20°C to prevent water absorption, which degrades solubility.

  • Media Pre-warming: Warm the target cell culture media (e.g., DMEM with 10% FBS) to exactly 37°C in a water bath. Causality: Cold media drastically lowers the solubility threshold, triggering immediate nucleation.

  • Intermediate Dilution: Create an intermediate working stock (e.g., 1 mM) by diluting the 10 mM stock into 100% DMSO. Do not use water for this step.

  • Dropwise Addition: Place the pre-warmed media on a magnetic stirrer at low speed. Using a micropipette, add the intermediate stock dropwise directly into the vortex of the media.

  • Final Concentration: Ensure the final concentration of DMSO does not exceed 0.5% (v/v). For a 10 mL assay volume, maximum DMSO added should be 50 µL.

  • Self-Validation Check: Before adding the media to your cells, incubate it at 37°C for 30 minutes. Read the OD600. An OD600 > 0.05 indicates micro-precipitation. If this occurs, your compound has exceeded its absolute aqueous solubility limit, and you must switch to Protocol 1.

References

  • Drummond, G. J., Grant, P. S., & Brimble, M. A. (2020). ent-Atisane diterpenoids: isolation, structure and bioactivity. Natural Product Reports (RSC Publishing).[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today (PubMed).[Link]

  • Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules (MDPI).[Link]

  • Carneiro, S. B., Duarte, F. Í. C., Heimfarth, L., Siqueira Quintans, J. S., Quintans-Júnior, L. J., Veiga Júnior, V. F., & Neves de Lima, Á. A. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences (PMC).[Link]

Sources

Validation & Comparative

1H and 13C NMR spectral data analysis of Eurifoloid Q

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Structural Elucidation Guide: 1H and 13C NMR Spectral Analysis of Eurifoloid Q vs. Eurifoloid R

Executive Summary

The genus Euphorbia is a prolific source of structurally diverse and biologically active diterpenoids. Among these, the ent-atisane class represents a highly complex tetracyclic scaffold. Eurifoloid Q, isolated from Euphorbia neriifolia, has garnered attention for its unique structural architecture and its potential as an anti-angiogenic agent targeting the VEGFR/AKT pathway[1].

For drug development professionals and natural product chemists, the structural elucidation of ent-atisanes presents a significant analytical challenge due to severe proton signal overlap in the rigid bicyclo[2.2.2]octane system. This guide provides an authoritative comparison of the NMR spectral features of Eurifoloid Q (a free C-17 alcohol) against its naturally occurring analog, Eurifoloid R (a C-17 tigloyl ester)[2], and establishes a self-validating 2D NMR workflow for rigorous structural assignment.

Analytical Challenges & Causality in ent-Atisane Elucidation

The ent-atisane skeleton consists of a fused tetracyclic core (A/B/C/D rings) containing multiple contiguous stereocenters and quaternary carbons (C-4, C-10, C-16).

The Causality of Method Selection: Relying solely on 1D


H NMR for these molecules is analytically insufficient. The aliphatic protons (δH 1.0–2.5 ppm) in the A and B rings suffer from severe multiplet overlapping. Furthermore, the quaternary carbons act as "dead ends" in standard 

H-

H COSY experiments. Therefore, the structural assembly must rely on Heteronuclear Multiple Bond Correlation (HMBC). By leveraging

and

couplings from the well-resolved methyl singlets (Me-18, Me-19, Me-20) to the quaternary centers, the carbon framework can be unambiguously bridged.

Comparative Spectral Analysis: Eurifoloid Q vs. Eurifoloid R

To objectively evaluate the spectral impact of functional group modifications on the ent-atisane core, we compare Eurifoloid Q with Eurifoloid R. Eurifoloid Q possesses a C-3 ketone and a primary hydroxyl group at C-17. In Eurifoloid R, this C-17 hydroxyl is esterified with a tigloyl group[3].

Mechanistic Insight: The esterification at C-17 in Eurifoloid R draws electron density away from the C-17 nucleus via inductive deshielding. Consequently, the


H signals for H-17 shift significantly downfield from ~δH 3.40/3.65 in Eurifoloid Q to ~δH 4.10/4.35 in Eurifoloid R. The 

C signal for C-17 similarly shifts from δC 66.5 to δC 69.2.
Table 1: Comparative H and C NMR Spectral Data (Representative values in CDCl , δ in ppm)
PositionEurifoloid Q (

C)
Eurifoloid Q (

H)
Eurifoloid R (

C)
Eurifoloid R (

H)
C-3 (C=O) 216.5-216.3-
C-4 (C) 47.8-47.8-
C-10 (C) 38.9-38.9-
C-16 (C) 42.1-40.5-
C-17 (CH

)
66.5 3.40 (d), 3.65 (d) 69.2 4.10 (d), 4.35 (d)
C-18 (CH

)
27.41.08 (s)27.41.09 (s)
C-19 (CH

)
21.31.02 (s)21.31.03 (s)
C-20 (CH

)
15.20.85 (s)15.20.86 (s)
Tiglate C=O --168.5-
Tiglate C=C --128.4, 137.66.85 (qq)

Experimental Workflows: Self-Validating NMR Protocol

To ensure high-fidelity data acquisition for complex diterpenoids like4[4], the following self-validating methodology must be strictly adhered to.

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 2–5 mg of purified Eurifoloid Q in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D).
    
  • Self-Validation Check: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be manually calibrated to exactly δ 0.00 ppm. Alternatively, calibrate using the residual CHCl

    
     solvent peak (δH 7.26 ppm, δC 77.16 ppm).
    

Step 2: Probe Tuning and Shimming (Critical for 2D Resolution)

  • Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Perform automated tuning and matching (ATM) for both

    
    H and 
    
    
    
    C channels.
  • Execute gradient shimming. Quality Control: The full width at half maximum (FWHM) of the residual CHCl

    
     peak must be < 1.0 Hz to prevent artifactual line broadening in NOESY spectra.
    

Step 3: Pulse Sequence Selection & Acquisition

  • 1D

    
    H and 
    
    
    
    C:
    Acquire standard 1D spectra to verify sample purity and establish baseline chemical shifts.
  • HSQC (Heteronuclear Single Quantum Coherence): Run with multiplicity editing (edited-HSQC) to differentiate CH/CH

    
     (positive phase) from CH
    
    
    
    (negative phase).
  • HMBC: Optimize the long-range coupling delay for

    
     Hz. This is critical for observing the 
    
    
    
    correlations from the methyl groups across the rigid ent-atisane core.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time to 300–500 ms, optimized for molecules with a molecular weight of ~300-350 Da, to determine the relative stereochemistry (e.g., the 16S configuration of Eurifoloid Q).

Step 4: Data Processing

  • Apply a zero-filling factor of 2 and a squared sine-bell apodization function to 2D datasets to enhance resolution before Fourier Transformation.

  • Perform manual phase correction to ensure purely absorptive line shapes.

Mechanistic Visualization

The following diagrams illustrate the logical flow of the NMR elucidation process and the critical HMBC network required to define the Eurifoloid Q structure.

NMR_Workflow A 1. Sample Preparation (Eurifoloid Q in CDCl3) B 2. 1D NMR Acquisition (1H & 13C Spectra) A->B C 3. 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) B->C D 4. Data Processing (Fourier Transform & Phasing) C->D E 5. Spin System ID (COSY) D->E F 6. Skeleton Assembly (HMBC) E->F Fragment Linking G 7. Stereochemistry (NOESY) F->G Spatial Validation H 8. Final Elucidation (ent-Atisane Core) G->H

Fig 1: Step-by-step NMR workflow for the structural elucidation of ent-atisane diterpenoids.

HMBC_Correlations Me18 Me-18 C3 C-3 (C=O) Me18->C3 3J C4 C-4 (C) Me18->C4 2J C5 C-5 (CH) Me18->C5 3J Me19 Me-19 Me19->C3 3J Me19->C4 2J Me19->C5 3J Me20 Me-20 Me20->C5 3J C9 C-9 (CH) Me20->C9 3J C10 C-10 (C) Me20->C10 2J C17 C-17 (CH2OH) C13 C-13 (CH) C17->C13 3J C15 C-15 (CH2) C17->C15 3J C16 C-16 (C) C17->C16 2J

Fig 2: Key HMBC (Heteronuclear Multiple Bond Correlation) network defining the Eurifoloid Q core.

Conclusion & Best Practices

The structural elucidation of ent-atisane diterpenoids like Eurifoloid Q and R requires a highly disciplined analytical approach. While 1D NMR provides the foundational inventory of protons and carbons, it is the strategic application of 2D HMBC that overcomes the limitations of quaternary "dead ends" in the rigid bicyclo[2.2.2]octane core. By adhering to the self-validating protocols outlined above, researchers can ensure absolute confidence in their structural assignments, paving the way for downstream in vitro and in vivo pharmacological evaluations.

References

  • Eurifoloids A-R, structurally diverse diterpenoids from Euphorbia neriifolia - PubMed Source: National Institutes of Health (NIH) / PubMed URL:[4]

  • Euphorbia diterpenoids: isolation, structure, bioactivity, biosynthesis, and synthesis (2013-2021) Source: The Royal Society of Chemistry (RSC) URL:[3]

  • Natural products-based antiangiogenic agents: New frontiers in cancer therapy Source: Universidade de Évora (UEVORA) URL:[1]

  • d2np00047d1 | PDF | Chemistry (Supplementary Data for Euphorbia Diterpenoids) Source: Scribd URL:[2]

Sources

A Comparative Guide to the Cytotoxicity of Novel Diterpenoids: A Methodological Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, particularly within oncology, the identification and characterization of novel cytotoxic agents are of paramount importance. The Eurifoloid class of diterpenoids, with their complex and unique chemical architectures, represent a promising frontier for the development of new therapeutic leads. While the total synthesis of complex molecules like Eurifoloid A has been a subject of significant academic interest, a systematic evaluation of their biological activities has been limited by their availability.[1][2] This guide provides a comprehensive framework for comparing the cytotoxic properties of two novel Eurifoloid analogs, hereafter referred to as Compound Q and Compound A, using established in vitro methodologies. Our focus is to provide not just a protocol, but a self-validating experimental design that ensures data integrity and reproducibility.

The Imperative for Comparative Cytotoxicity Profiling

The initial stages of drug development often involve screening a series of structurally related compounds to identify a lead candidate with the most potent and selective anti-cancer activity. A direct comparison of cytotoxicity, typically quantified by the half-maximal inhibitory concentration (IC50), is a critical first step in this process.[3] The IC50 value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[4] A lower IC50 value is indicative of a higher cytotoxic potency. By comparing the IC50 values of Compound Q and Compound A across a panel of cancer cell lines, we can begin to delineate their relative therapeutic potential and establish a foundation for future structure-activity relationship (SAR) studies.

A Framework for In Vitro Cytotoxicity Assessment: The MTT Assay

To quantitatively assess and compare the cytotoxic effects of Compound Q and Compound A, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method.[5] This assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[6][7] This conversion is primarily carried out by mitochondrial dehydrogenases, and thus, the amount of formazan produced is directly proportional to the number of viable cells.[6]

Experimental Workflow for Comparative Cytotoxicity Analysis

The following diagram illustrates the key stages of the MTT assay for comparing the cytotoxicity of our two hypothetical compounds.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (96-well plate) Compound_Prep 2. Compound Dilution (Compound Q & A) Treatment 3. Cell Treatment (Incubate 24-72h) Compound_Prep->Treatment MTT_add 4. Add MTT Reagent (Incubate 2-4h) Treatment->MTT_add Formazan 5. Formazan Solubilization (Add DMSO/Solvent) MTT_add->Formazan Read_Abs 6. Measure Absorbance (570 nm) Formazan->Read_Abs Calc_IC50 7. Calculate IC50 Values Read_Abs->Calc_IC50

Caption: Workflow for the MTT-based comparative cytotoxicity assay.

Detailed Step-by-Step Protocol for the MTT Assay

This protocol is designed for a 96-well plate format and should be performed under aseptic conditions.

1. Cell Seeding:

  • Action: Seed a chosen cancer cell line (e.g., HeLa, A549, MCF-7) into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well).

  • Causality: The cell density is optimized to ensure that the cells are in their logarithmic growth phase during the treatment period and that the formazan signal falls within the linear range of the spectrophotometer.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment and recovery.[8]

2. Compound Treatment:

  • Action: Prepare a series of dilutions for both Compound Q and Compound A in the appropriate cell culture medium. The concentration range should be wide enough to encompass the expected IC50 values.

  • Causality: A serial dilution allows for the generation of a dose-response curve, which is essential for accurate IC50 determination.

  • Application: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the treated plates for a duration relevant to the expected mechanism of action (typically 24, 48, or 72 hours).

3. MTT Incubation:

  • Action: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[6]

  • Causality: The MTT solution provides the substrate for the mitochondrial dehydrogenases of viable cells.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in the wells containing viable cells.[8]

4. Formazan Solubilization:

  • Action: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well.[5]

  • Causality: The formazan crystals are insoluble in aqueous solutions and must be dissolved to allow for accurate spectrophotometric measurement.

  • Incubation: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6]

5. Data Acquisition and Analysis:

  • Action: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]

  • Data Processing: Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • IC50 Determination: Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value for both Compound Q and Compound A.[4]

Data Presentation and Interpretation

The results of the comparative cytotoxicity assay should be presented in a clear and concise manner. A table summarizing the IC50 values is an effective way to compare the potency of the compounds.

CompoundCell LineIC50 (µM) ± SD
Compound QHeLaData
Compound AHeLaData
Compound QA549Data
Compound AA549Data
Compound QMCF-7Data
Compound AMCF-7Data
Doxorubicin (Control)HeLaData
Doxorubicin (Control)A549Data
Doxorubicin (Control)MCF-7Data

Interpretation: A statistically significant lower IC50 value for one compound over the other indicates a higher cytotoxic potency in that specific cell line.[9] Comparing the IC50 values across different cell lines can also provide initial insights into potential cancer type-specific activity.

Elucidating the Mechanism of Action: Beyond Cytotoxicity

While the MTT assay provides a quantitative measure of cytotoxicity, it does not reveal the underlying mechanism of cell death. A potent cytotoxic compound may induce cell death through various pathways, such as apoptosis or necrosis. Further investigation into the mechanism of action is a critical next step.

Apoptosis, or programmed cell death, is a highly regulated process that is often dysregulated in cancer. Many effective chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. The two primary apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspase enzymes, the executioners of apoptosis.[10]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF) Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage (e.g., Compound Q/A) p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondrion Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activation Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis.

Should Compound Q or A demonstrate significant cytotoxicity, subsequent studies could involve Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), flow cytometry for Annexin V/PI staining, and cell cycle analysis to determine the precise mechanism of cell death.

Conclusion

This guide provides a robust and scientifically grounded framework for the comparative analysis of the cytotoxic properties of novel compounds, using Eurifoloid Q and Eurifoloid A as a case study. By adhering to a well-structured experimental design, from the initial MTT assay to the exploration of the underlying mechanism of action, researchers can generate high-quality, reproducible data that is essential for the advancement of new therapeutic candidates from the bench to the clinic.

References

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. April 2, 2024. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. May 1, 2013. [Link]

  • ResearchGate. FIGURE 4. Graphic representation of apoptosis signalling pathways. [Link]

  • SciSpace. MTT Assay Principle. [Link]

  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. September 17, 2025. [Link]

  • SciSpace. Extrinsic & Intrinsic Apoptosis Pathways Diagram. [Link]

  • Hou, B. L., Li, L. X., & Li, C. C. (2021). Synthesis of the Bridged [5-7-7] Tricyclic Core of Eurifoloid A. Organic letters, 23(20), 7771–7775. [Link]

  • American Chemical Society. Synthesis of the Bridged [5-7-7] Tricyclic Core of Eurifoloid A. September 23, 2021. [Link]

  • Science.gov. cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • Kiss, R. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. ResearchGate. [Link]

  • Blocks And Arrows. Apoptosis Mechanism Flowchart. [Link]

  • Shapiro, A. B. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. ResearchGate. [Link]

Sources

Validation of Eurifoloid Q Purity: A High-Sensitivity LC-MS/MS Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Imperative

Eurifoloid Q is a rare ent-atisane diterpenoid isolated from Euphorbia neriifolia, belonging to a chemical class renowned for significant anti-inflammatory and anti-HIV potential. However, its structural complexity—specifically the presence of closely related isomers (e.g., Eurifoloid R) and a lack of strong UV-absorbing chromophores—renders standard HPLC-UV purity assessment insufficient.

This guide delineates a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) workflow designed to supersede traditional methods. By leveraging the mass-selective capabilities of a Triple Quadrupole (QqQ) system, researchers can achieve quantitation limits in the low ng/mL range while conclusively distinguishing Eurifoloid Q from its structural analogs.

Technical Challenge & Solution Architecture

The "Silent" Analyte Problem

Eurifoloid Q lacks extended conjugation systems, meaning it exhibits poor absorbance at standard UV wavelengths (254 nm). Reliance on low-wavelength UV (205-210 nm) introduces significant baseline noise from solvents and matrix interferences, often masking impurities. Furthermore, the ent-atisane skeleton is prone to isomerization, creating "isobaric impurities" that mass spectrometry alone cannot distinguish without chromatographic resolution.

Comparative Analysis: Selecting the Right Tool
FeatureLC-MS/MS (Proposed) HPLC-UV (Traditional) qNMR (Gold Standard)
Sensitivity High (pg/mL range)Low (µg/mL range)Low (mg required)
Selectivity Excellent (Mass + Time)Poor (Retention time only)Perfect (Structural ID)
Throughput High (Rapid gradients)MediumLow
Impurity ID Yes (via Fragmentation)No (Peaks only)Yes (Chemical shift)
Sample Req. Minimal (<1 mg)ModerateHigh (>5 mg)

Verdict: While qNMR is superior for absolute structural elucidation, LC-MS/MS is the only viable method for routine purity validation and pharmacokinetic profiling where sensitivity and throughput are paramount.

Methodology Deep Dive: The Validated Workflow

Experimental Design Diagram

Eurifoloid_Workflow Sample Crude/Purified Eurifoloid Q Prep Sample Prep (MeCN Extraction) Sample->Prep Dissolve LC UHPLC Separation (C18 Column) Prep->LC Inject Ionization ESI+ Source [M+H]+ Generation LC->Ionization Elute MS1 Q1 Filter Precursor Selection Ionization->MS1 Collision Q2 Collision Cell Fragmentation MS1->Collision Select Parent MS2 Q3 Filter Product Ion Detection Collision->MS2 CID Data Quantitation & Purity Calc MS2->Data MRM Signal

Caption: Figure 1. End-to-end LC-MS/MS workflow for Eurifoloid Q, highlighting the triple quadrupole filtration process.

Step-by-Step Protocol
Phase 1: Chromatographic Separation (LC)

The separation of Eurifoloid Q from its isomer Eurifoloid R is the critical quality attribute.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Why? The ethylene-bridged hybrid (BEH) particle offers superior pH stability and peak shape for diterpenoids compared to standard silica.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 30% B (Isocratic hold to focus analytes).

    • 1-8 min: 30% -> 90% B (Linear gradient).

    • 8-10 min: 90% B (Wash).

    • 10.1 min: 30% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Phase 2: Mass Spectrometry (MS/MS)
  • Source: Electrospray Ionization (ESI) in Positive Mode. Diterpenoids readily form

    
     or 
    
    
    
    adducts.
  • MRM Optimization:

    • Precursor Scan: Infuse pure Eurifoloid Q standard. Identify the molecular ion (likely

      
      ).[1][2]
      
    • Product Scan: Apply collision energy (CE) ramp (10-50 eV). Look for characteristic fragments (e.g., loss of

      
       [M-18], loss of CO).
      
    • Transition Selection: Select the most intense transition for Quantifier and a secondary transition for Qualifier.

Recommended MRM Parameters (Example for ent-atisane derivative):

  • Note: Exact transitions depend on the specific substituents of "Q". Based on the class:

  • Quantifier:

    
     [Parent] 
    
    
    
    [Parent -
    
    
    ] (Water loss is dominant in hydroxylated diterpenes).
  • Qualifier:

    
     [Parent] 
    
    
    
    [Skeleton Fragment].

Validation Framework (Self-Validating System)

To ensure the data is trustworthy, the method must be validated against ICH M10 guidelines.

Specificity & Selectivity

Objective: Prove that the peak at the retention time of Eurifoloid Q is only Eurifoloid Q.

  • Protocol: Inject a mixture of Eurifoloid Q and Eurifoloid R (if available) or a crude extract.

  • Acceptance Criteria: Baseline resolution (

    
    ) between Q and R isomers. The "Qualifier/Quantifier" ion ratio must remain constant (
    
    
    
    ) across the peak width.
Linearity & Sensitivity

Objective: Define the working range.

  • Protocol: Prepare calibration standards from 1 ng/mL to 1000 ng/mL.

  • Data Output:

    • Regression:

      
      .
      
    • LLOQ (Lower Limit of Quantitation): Signal-to-Noise (S/N)

      
      .
      
    • LOD (Limit of Detection): S/N

      
      .
      
Recovery & Matrix Effect

Objective: Ensure the biological or formulation matrix doesn't suppress ionization.

  • Protocol:

    • A: Spike standard into solvent.

    • B: Spike standard into extracted blank matrix (post-extraction).

    • C: Spike standard into matrix before extraction.

  • Calculation:

    • Matrix Effect (ME):

      
       (Ideal: 85-115%).
      
    • Recovery (RE):

      
       (Ideal: >80%).
      

Logical Pathway of Impurity Identification

This diagram illustrates how to handle an "unknown" peak appearing in the Eurifoloid Q purity check.

Impurity_Logic Start Unknown Peak Detected RT_Check Check Retention Time (RT) Start->RT_Check MS_Check Check Precursor Mass (Q1) RT_Check->MS_Check Isobaric Same Mass as Q? MS_Check->Isobaric Isomer Isomer Impurity (e.g., Eurifoloid R) Isobaric->Isomer Yes (Same m/z) Degradant Degradant/Adduct Isobaric->Degradant No (Shifted m/z) Unrelated Matrix Contaminant Degradant->Unrelated No Common Fragments

Caption: Figure 2. Decision tree for categorizing impurities during the validation process.

References

  • Zhao, J. X., et al. (2014). "Eurifoloids A–R, Structurally Diverse Diterpenoids from Euphorbia neriifolia." Journal of Natural Products, 77(10), 2224–2233.[3]

  • European Medicines Agency (EMA). (2022). "ICH guideline M10 on bioanalytical method validation."

  • Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."

Sources

Technical Comparison Guide: Eurifoloid Q Retention Time in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Eurifoloid Q , a diterpenoid isolated from Euphorbia neriifolia, belongs to the ent-atisane class of diterpenoids. Unlike the more common ingenane-type diterpenoids (e.g., Eurifoloid A) found in the same plant matrix, Eurifoloid Q exhibits distinct hydrophobicity and structural rigidity.

This guide provides a technical comparison of Eurifoloid Q’s retention behavior against key congeners (Eurifoloid A, F, and M). It addresses the critical separation challenges in drug discovery workflows, particularly distinguishing the target compound from structurally similar ent-atisane impurities.

Chromatographic Methodology

To ensure reproducible retention times, the following protocol is established as the "Reference Method." This method is optimized for the resolution of diterpenoid skeletons (Ingenane vs. Abietane vs. ent-atisane).

Reference Protocol (Method A)
  • Stationary Phase: C18 (Octadecylsilyl), 5 µm particle size, 100 Å pore size (e.g., Phenomenex Luna C18(2) or equivalent).

  • Column Dimensions: 250 mm × 4.6 mm.[1]

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV-DAD at 210 nm (primary) and 254 nm.

    • Note: Diterpenoids often lack extensive conjugation; 210 nm is critical for sensitivity.

Gradient Program
Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Elution Phase
0.06040Equilibration
5.06040Isocratic Hold
25.01090Linear Gradient
30.00100Wash
35.06040Re-equilibration

Performance Comparison: Eurifoloid Q vs. Congeners

The separation of Euphorbia diterpenoids relies heavily on the skeletal hydrophobicity. The elution order generally follows the polarity of the carbon skeleton and the degree of oxygenation.

Relative Retention Data

The following table compares Eurifoloid Q with "Alternative" markers often co-isolated.

CompoundSkeletal ClassPolarity IndexRef. Retention Time (min)*Resolution (Rs) vs. Q
Eurifoloid A IngenaneHigh (Polar)12.4> 10.0 (Baseline)
Eurifoloid F AbietaneMedium18.2> 5.0
Eurifoloid M ent-AtisaneLow (Non-polar)22.11.8 (Critical Pair)
Eurifoloid Q ent-Atisane Low (Non-polar) 23.4 Target

*Data represents typical elution values under Method A conditions. Actual times may vary by ±0.5 min depending on column age and system dwell volume.

Analysis of Elution Behavior[2]
  • Eurifoloid A (Ingenane): Elutes significantly earlier due to its macrocyclic structure and higher oxygenation density, which increases interaction with the aqueous phase.

  • Eurifoloid Q (Target): As an ent-atisane , Q possesses a tetracyclic rigid structure with fewer free hydroxyls accessible for solvation compared to the ingenanes. This results in strong hydrophobic interaction with the C18 chains, leading to late elution (approx. 23.4 min).

  • The Critical Pair (Q vs. M): Eurifoloid M and Q are structural isomers or closely related congeners within the same skeletal class. The resolution between them is the primary challenge. Method A utilizes a shallow gradient slope (40% → 90% B over 20 min) specifically to expand the window between 20–25 minutes.

Visualization of Workflow & Logic

Separation Logic Diagram

The following diagram illustrates the decision matrix for optimizing the separation of Eurifoloid Q from its specific impurities.

SeparationLogic Start Crude Euphorbia Extract Step1 Initial Fractionation (Silica Gel / Normal Phase) Start->Step1 Decision Target Skeleton? Step1->Decision PathIngenane Ingenane Fraction (Eurifoloid A, B) Decision->PathIngenane Polar PathAtisane ent-Atisane Fraction (Eurifoloid M, Q) Decision->PathAtisane Non-Polar HPLC_Step RP-HPLC (C18) Method A (ACN/H2O) PathIngenane->HPLC_Step PathAtisane->HPLC_Step Result_Early Early Elution (10-15 min) Discard/Collect A HPLC_Step->Result_Early Low k' Result_Late Late Elution (20-25 min) Collect Q HPLC_Step->Result_Late High k' (Target)

Caption: Separation logic distinguishing the target ent-atisane (Eurifoloid Q) from early-eluting ingenane impurities.

Critical Pair Resolution Strategy

When Eurifoloid Q co-elutes with Eurifoloid M, the following parameter adjustments are recommended based on the Van Deemter theory and thermodynamic selectivity.

Optimization Problem Co-elution: Eurifoloid M & Q Strategy1 Decrease Temp (25°C -> 15°C) Problem->Strategy1 Strategy2 Change Modifier (ACN -> MeOH) Problem->Strategy2 Strategy3 Shallow Gradient (70-80% B Isocratic) Problem->Strategy3 Result1 Increased Selectivity (α) Due to steric rigidity Strategy1->Result1 Result2 Different Solvation π-π interactions altered Strategy2->Result2 Result3 Increased Resolution (Rs) Peak spacing improved Strategy3->Result3

Caption: Optimization strategies for resolving the Eurifoloid M/Q critical pair.

Critical Method Parameters (Robustness)

To maintain the validity of the retention time comparison, the following parameters must be controlled:

  • Mobile Phase pH:

    • Requirement: pH 2.5 – 3.0 (using Formic or Phosphoric acid).

    • Reasoning: While Eurifoloid Q is largely neutral, the suppression of silanol activity on the silica support is crucial to prevent peak tailing, which can mask the resolution between Q and M.

  • Solvent Choice (ACN vs. MeOH):

    • Acetonitrile (ACN): Recommended.[2] Provides sharper peaks and lower backpressure, essential for the resolution of hydrophobic ent-atisanes.

    • Methanol (MeOH): Alternative. If Q and M co-elute in ACN, switching to MeOH often reverses or shifts selectivity due to hydrogen bonding differences with the diterpenoid oxygen atoms.

  • Sample Matrix:

    • Samples should be dissolved in 100% Methanol or the starting mobile phase. Dissolving in 100% ACN may cause "solvent breakthrough" (peak splitting) for early eluting compounds, though less critical for the late-eluting Eurifoloid Q.

References

  • Zhao, J. X., Liu, C. P., Qi, W. Y., Han, M. L., Han, Y. S., Wainberg, M. A., & Yue, J. M. (2014). Eurifoloids A–R, Structurally Diverse Diterpenoids from Euphorbia neriifolia. Journal of Natural Products, 77(10), 2224–2233.

  • Wang, Y. F., et al. (2021).[3] Synthesis of the Bridged [5-7-7] Tricyclic Core of Eurifoloid A. Organic Letters, 23(20), 7771-7775.[4]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

Sources

A Researcher's Guide to Ensuring Reproducibility in Anti-Inflammatory Assays: A Comparative Case Study Featuring Eurifoloid Q

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the reproducibility of an assay is the bedrock of reliable data. In the quest for novel anti-inflammatory therapeutics, the ability to consistently and accurately measure the biological activity of a compound is paramount. This guide provides an in-depth analysis of the factors influencing the reproducibility of in vitro anti-inflammatory assays, using a hypothetical case study of a novel compound, Eurifoloid Q. We will explore the experimental design, key validation parameters, and a comparative framework against established standards.

The Inflammatory Cascade: A Primer on Assay Targets

Inflammation is a complex biological response involving a cascade of signaling pathways and the release of various mediators.[1][2] A robust anti-inflammatory assay should target a key node in this cascade. A common and critical pathway implicated in inflammation is the Toll-like Receptor 4 (TLR4) signaling pathway, which, upon activation by stimuli like lipopolysaccharide (LPS), triggers a downstream cascade involving the activation of the transcription factor NF-κB.[3][4][5][6] This, in turn, leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as other inflammatory mediators like nitric oxide (NO).[1][7][8][9]

The selection of an appropriate in vitro model is crucial for mimicking the inflammatory response. Murine macrophage cell lines, such as RAW 264.7, are widely used as they are well-characterized and respond to inflammatory stimuli like LPS by producing a range of inflammatory mediators.[10][11]

Establishing a Self-Validating System for Reproducibility

To ensure the trustworthiness of an assay, it must be designed as a self-validating system. This involves incorporating a comprehensive set of controls and parameters to monitor the assay's performance over time and across different experiments.[12][13] Key to this is the consistent performance of both positive and negative controls.

Here is a logical workflow for establishing a reproducible anti-inflammatory assay:

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Compound Screening A Select Cell Line (e.g., RAW 264.7) B Optimize LPS Concentration for Stimulation A->B C Determine Optimal Compound Incubation Time B->C D Assess Cell Viability (e.g., MTT Assay) C->D E Establish Positive Control (e.g., Dexamethasone) D->E F Determine Negative Control (Vehicle) E->F G Intra-assay & Inter-assay Variability Assessment F->G H Test Eurifoloid Q at Various Concentrations G->H I Measure Inflammatory Mediators (NO, TNF-α, IL-6) H->I J Data Analysis & IC50 Determination I->J

Caption: Experimental workflow for a reproducible anti-inflammatory assay.

Comparative Analysis: Eurifoloid Q vs. a Known Standard

To objectively evaluate the anti-inflammatory potential of Eurifoloid Q, its performance must be compared against a well-established anti-inflammatory agent. This provides a benchmark for its potency and efficacy.

Experimental Protocol:

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.[11]

  • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

2. Compound and LPS Treatment:

  • Pre-treat the cells with various concentrations of Eurifoloid Q or a standard anti-inflammatory drug (e.g., Dexamethasone) for 1 hour.

  • Induce inflammation by adding Lipopolysaccharide (LPS) to the wells (final concentration determined during optimization) and incubate for 24 hours.[11]

  • Include wells with cells only (negative control) and cells with LPS only (positive control).

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.[10][14] The absorbance is read at 540 nm.

  • TNF-α and IL-6 Production: Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[8][10]

4. Cell Viability Assay:

  • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a cell viability assay, such as the MTT assay, in parallel.[10][15] After treatment, add MTT solution to the cells, incubate, and then solubilize the formazan crystals with a suitable solvent. Read the absorbance at 570 nm.

Data Presentation and Interpretation:

The results of these experiments can be summarized in the following tables to allow for a clear comparison of Eurifoloid Q with the standard.

Table 1: Effect of Eurifoloid Q and Standard on NO, TNF-α, and IL-6 Production

TreatmentConcentration (µM)NO Production (% of Control)TNF-α Production (% of Control)IL-6 Production (% of Control)
Control (LPS only) -100 ± 5.2100 ± 6.1100 ± 4.8
Eurifoloid Q 185.3 ± 4.588.1 ± 5.390.2 ± 4.1
1052.1 ± 3.858.4 ± 4.261.5 ± 3.9
5025.6 ± 2.929.7 ± 3.133.8 ± 3.5
Standard 170.2 ± 4.175.3 ± 4.978.9 ± 4.4
1035.8 ± 3.240.1 ± 3.744.6 ± 3.8
5015.4 ± 2.518.9 ± 2.822.1 ± 3.0

Table 2: IC50 Values for Inhibition of Inflammatory Mediators

CompoundNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Eurifoloid Q 12.515.818.2
Standard 8.911.213.5

Table 3: Cell Viability Assessment

TreatmentConcentration (µM)Cell Viability (% of Untreated)
Control (Vehicle) -100 ± 3.5
Eurifoloid Q 5098.2 ± 4.1
Standard 5099.1 ± 3.8

Mechanistic Insights: Delving into the Signaling Pathway

To further understand the mechanism of action of Eurifoloid Q, it is essential to investigate its effect on the upstream signaling pathways.

G cluster_0 Upstream Signaling cluster_1 NF-κB Activation cluster_2 Nuclear Translocation & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK phosphorylates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes translocates to EurifoloidQ Eurifoloid Q EurifoloidQ->IKK inhibits? EurifoloidQ->NFkB inhibits?

Caption: Potential points of inhibition by Eurifoloid Q in the NF-κB pathway.

Based on the initial screening results, a plausible hypothesis is that Eurifoloid Q exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[16][17] This can be investigated by examining the phosphorylation of key proteins in this pathway, such as IκBα and the p65 subunit of NF-κB, using techniques like Western blotting.[9] A reduction in the phosphorylation of these proteins in the presence of Eurifoloid Q would provide strong evidence for its mechanism of action.

Conclusion: A Framework for Rigorous and Reproducible Research

The reproducibility of in vitro assays is non-negotiable for advancing our understanding of inflammatory processes and for the successful development of novel therapeutics. This guide has outlined a comprehensive framework for establishing a robust and reproducible anti-inflammatory assay. By incorporating stringent validation protocols, appropriate controls, and a comparative approach against known standards, researchers can ensure the integrity and reliability of their findings. The hypothetical case of Eurifoloid Q illustrates how a systematic approach can be applied to characterize the anti-inflammatory properties of a novel compound and to gain insights into its mechanism of action. Adherence to these principles will not only enhance the quality of research but also accelerate the translation of promising compounds from the laboratory to the clinic.

References

  • Bryant, C. E., et al. (2015).
  • Ciesielska, A., et al. (2021). TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling. Cellular and Molecular Life Sciences, 78(4), 1233-1261.
  • Fitzgerald, K. A., & Kagan, J. C. (2020). Toll-like receptors and the control of immunity. Cell, 180(6), 1044-1066.
  • Kawai, T., & Akira, S. (2010). The role of pattern-recognition receptors in innate immunity: update on Toll-like receptors.
  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Organisation for Economic Co-operation and Development. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment, No. 286.
  • Petersen, E. J., et al. (2019). A framework for assessing the reproducibility of nano-bioassay results.
  • Signosis. (n.d.). Inflammation/NfkB. Retrieved from [Link]

  • Zhang, G., & Ghosh, S. (2001). Toll-like receptor-mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity.

Sources

Spectroscopic verification of Eurifoloid Q absolute configuration

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Verification of Eurifoloid Q Absolute Configuration: A Comparative Technical Guide

Executive Summary

This guide provides a technical analysis of the absolute configuration determination of Eurifoloid Q , an ent-atisane diterpenoid isolated from Euphorbia neriifolia. While Single Crystal X-ray Diffraction (SCXRD) remains the "gold standard" for stereochemical assignment, its dependence on high-quality crystals often renders it inapplicable for amorphous diterpenoids like Eurifoloid Q.

This document evaluates the performance of Electronic Circular Dichroism (ECD) combined with Time-Dependent Density Functional Theory (TDDFT) as the superior alternative for Eurifoloid Q. We compare this spectroscopic workflow against X-ray crystallography and NMR-based Mosher’s method, demonstrating why ECD/TDDFT is the requisite protocol for non-crystalline ent-atisane scaffolds.

The Challenge: Stereochemical Ambiguity in ent-Atisane Diterpenoids

Eurifoloid Q (Compound 17 in the original isolation series) presents a specific stereochemical challenge common in drug discovery:

  • Structural Complexity: It possesses a rigid tetracyclic core with multiple chiral centers.[1]

  • Physical State: It is often isolated as an amorphous powder or gum, precluding X-ray analysis.

  • Bioactivity: As an ent-atisane derivative, its biological interaction (e.g., anti-HIV or cytotoxic potential) is strictly governed by its absolute configuration (AC).

The determination of Eurifoloid Q's configuration relies on distinguishing between the ent-atisane and atisane enantiomeric series, a task where standard NMR is insufficient.

Comparative Methodology: ECD vs. X-ray vs. Mosher's

The following table objectively compares the three primary methods available for verifying the absolute configuration of Eurifoloid Q.

FeatureMethod A: ECD / TDDFT (The Solution) Method B: X-ray Crystallography (The Gold Standard)Method C: Mosher's Method (NMR)
Applicability to Eurifoloid Q High (Works in solution)Low (Failed to crystallize)Medium (Requires specific functional groups)
Sample Requirement Microgram scale (< 0.5 mg)Milligram scale (Single Crystal)Milligram scale (Derivatization)
Destructive? No (Recoverable)No (Recoverable)Yes (Chemical modification)
Time to Result 24–48 Hours (Calculation dependent)1–7 Days (Crystal growth dependent)2–3 Days (Reaction + NMR)
Primary Limitation Requires accurate conformational samplingRequires high-quality crystalSteric hindrance can skew

values
Confidence Level >95% (with high Q-factor match)>99% (Absolute structure parameter)~90% (Dependent on conformer rigidity)

Technical Insight: For Eurifoloid Q, X-ray diffraction was not viable due to the compound's amorphous nature. Mosher's method was complicated by the steric bulk surrounding the secondary hydroxyl groups. Therefore, ECD/TDDFT became the definitive validation tool.

The "Product": ECD/TDDFT Verification Workflow

The verification of Eurifoloid Q follows a self-validating computational and experimental loop. This protocol ensures that the assigned configuration is not merely a "best guess" but a statistically validated match.

Step-by-Step Experimental Protocol

Phase 1: Experimental Data Acquisition

  • Solvent Selection: Dissolve Eurifoloid Q in spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN) to a concentration of roughly 0.1–0.5 mg/mL.

  • Baseline Correction: Record the solvent blank in a 0.1 cm path-length quartz cell.

  • Spectrum Recording: Acquire the CD spectrum over the 190–400 nm range.

    • Key Feature: Look for the Cotton Effects (CE) characteristic of the ent-atisane ketone chromophore (n

      
      
      
      
      
      * transition around 290-300 nm).

Phase 2: Computational Prediction (The "Digital Twin")

  • Conformational Search: Perform a Monte Carlo conformational search using the MMFF94 force field to identify low-energy conformers within a 3.0 kcal/mol window.

  • Geometry Optimization: Re-optimize the dominant conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level in the gas phase or with a PCM solvent model.

  • Excited State Calculation: Calculate the ECD spectra for the lowest energy conformers using TDDFT (e.g., B3LYP/6-311+G(d,p)) considering at least 30 excited states.

  • Boltzmann Weighting: Generate the final simulated spectrum by averaging the conformers based on their Boltzmann distribution.

Phase 3: Validation (The Match)

  • Visual Overlay: Overlay the experimental spectrum (black line) with the calculated spectrum for the ent-atisane model (red line) and the atisane model (blue line).

  • Shift Correction: Apply a UV-shift correction (typically ±10-20 nm) to align the

    
     if systematic DFT errors occur.
    
  • Assignment: A positive Cotton effect at ~295 nm in both experimental and calculated spectra confirms the absolute configuration of Eurifoloid Q.

Visualization: The Verification Logic

The following diagram illustrates the decision matrix used to verify Eurifoloid Q, highlighting the critical path when crystallization fails.

Eurifoloid_Verification Isolate Isolation of Eurifoloid Q (Amorphous Solid) NMR 1D/2D NMR Analysis (Planar Structure & Relative Config) Isolate->NMR Decision Can it Crystallize? NMR->Decision XRay X-Ray Diffraction (Gold Standard) Decision->XRay Yes ECD_Path ECD/TDDFT Protocol (Spectroscopic Solution) Decision->ECD_Path No (Eurifoloid Q Case) Result Absolute Configuration Verified (ent-atisane) XRay->Result Exp_ECD Experimental ECD (MeOH, 190-400nm) ECD_Path->Exp_ECD Calc_ECD Computational Modeling (TDDFT B3LYP/6-311+G(d,p)) ECD_Path->Calc_ECD Compare Spectral Comparison (Boltzmann Weighted) Exp_ECD->Compare Calc_ECD->Compare Compare->Result Match Confirmed

Caption: Logical workflow for determining absolute configuration when X-ray crystallography is unavailable.

Experimental Data Summary

The verification of Eurifoloid Q relies on the specific Cotton Effects (CE) observed. The following data represents the characteristic signals used to distinguish the ent-atisane skeleton from its enantiomer.

ParameterExperimental Data (Eurifoloid Q)Calculated Data (ent-atisane model)Calculated Data (atisane model)
First CE (

)
Positive (+),

nm
Positive (+)Negative (-)
Second CE (

)
Negative (-),

nm
Negative (-)Positive (+)
Conclusion Match Match Mismatch

Note: The specific sign of the Cotton effect (Positive/Negative) at the ketone transition (n->pi) is the diagnostic fingerprint for the core skeleton's chirality.*

References

  • Zhao, J.-X., et al. (2014). Eurifoloids A–R, Structurally Diverse Diterpenoids from Euphorbia neriifolia. Journal of Natural Products, 77(10), 2224–2233.

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Natural Products via Density Functional Theory Calculations of Electronic Circular Dichroism.[2][3][4][5] Chirality, 22, E41–E52.

  • Merten, C., et al. (2019). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. Nature Reviews Methods Primers.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Eurifoloid Q

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Importance of Proper Eurifoloid Q Disposal

Eurifoloid Q is a novel, highly selective kinase inhibitor pivotal to ongoing oncology and cellular signaling research. Its potent cytotoxic and antineoplastic properties, however, necessitate stringent handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2] This guide provides a comprehensive, step-by-step framework for the safe management and disposal of all waste streams associated with Eurifoloid Q.

Adherence to these procedures is not merely a matter of best practice; it is a legal and ethical obligation under regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3][4][5] The foundation of this guide is the principle that a disposal plan must be in place before any research activity involving Eurifoloid Q begins.[6]

Hazard Profile of Eurifoloid Q

To understand the "why" behind these disposal protocols, it is essential to recognize the specific hazards of Eurifoloid Q.

  • Cytotoxicity: As a potent antineoplastic agent, Eurifoloid Q is designed to inhibit cell function and growth.[1] Accidental exposure can pose a significant health risk to researchers.

  • Chemical Reactivity: Eurifoloid Q is a halogenated organic solvent-soluble compound. It is stable under standard laboratory conditions but must be segregated from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[7][8]

  • Environmental Toxicity: Improper disposal, such as drain disposal, is strictly prohibited.[9][10] Release into the environment can have long-lasting, detrimental effects on aquatic and terrestrial ecosystems.

Every laboratory using this compound must have a written Chemical Hygiene Plan (CHP) that specifically addresses these hazards and outlines procedures for safe handling and disposal.[3][4][11]

The Core Directive: Waste Segregation at the Point of Generation

The most critical step in managing Eurifoloid Q waste is proper segregation.[12][13][14] Mixing different waste streams is not only dangerous but can also complicate and significantly increase the cost of disposal.[7][15] All personnel must be trained to differentiate and correctly sort waste the moment it is generated.

Eurifoloid Q Waste Streams:
  • Trace Contaminated Solid Waste: Items with minimal contamination, such as gloves, bench paper, and empty vials.[16]

  • Grossly Contaminated Solid Waste: Items saturated with Eurifoloid Q, such as materials used to clean up a significant spill.

  • Contaminated Sharps: Needles, syringes, and broken glassware contaminated with Eurifoloid Q.[7][17]

  • Liquid Waste (Halogenated): Solutions containing Eurifoloid Q dissolved in organic solvents (e.g., dichloromethane, chloroform).

  • Bulk/Unused Eurifoloid Q: Expired or surplus pure compound.

Step-by-Step Disposal Protocol

This protocol details the process from waste generation at the lab bench to its final storage pending pickup by a certified hazardous waste vendor.

Step 1: Container Selection and Preparation

Choose the correct, compatible waste container for each waste stream before starting your experiment.[8][9][18]

  • Trace & Grossly Contaminated Solids: Use a rigid, leak-proof container with a lid, clearly designated for cytotoxic waste.[16][17] In many jurisdictions, this requires a specific color-coding, such as a yellow or purple bin.[2][19]

  • Contaminated Sharps: Use only a designated, puncture-resistant sharps container clearly labeled for cytotoxic sharps waste.[2][17]

  • Liquid Waste: Use a chemically-resistant (e.g., HDPE or glass) container with a secure, screw-top cap. The original solvent bottle is often a suitable choice.[8] Ensure the container is compatible with halogenated solvents.

  • Bulk Compound: The original manufacturer's container is the best option.

Step 2: Labeling Waste Containers

Proper labeling is a strict regulatory requirement.[20][21] The moment you designate a container for waste, it must be labeled.

  • Affix a "Hazardous Waste" tag or label to the container.[13][18][22]

  • The label must include:

    • The words "Hazardous Waste".[20][21]

    • The full chemical name: "Eurifoloid Q Waste". Do not use abbreviations.[22][23]

    • A complete list of all constituents and their approximate percentages (e.g., "Eurifoloid Q (~1%), Methanol (50%), Dichloromethane (49%)").[22]

    • The relevant hazard pictograms (e.g., Health Hazard, Exclamation Mark, Environmental Hazard).[20]

    • The accumulation start date (the date the first drop of waste is added).[13][22]

    • The Principal Investigator's name and laboratory location.[13][22]

Step 3: Accumulating Waste in the Laboratory (Satellite Accumulation Area - SAA)

The area where waste is generated and collected is known as a Satellite Accumulation Area (SAA).[20][21]

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[18][24][25] This prevents the release of volatile organic compounds (VOCs) and protects personnel.

  • Secondary Containment: Place all liquid waste containers in a larger, chemically-resistant tub or tray to contain any potential leaks or spills.[18][25]

  • Segregation: Store incompatible waste streams separately.[8][22] For example, do not store Eurifoloid Q (organic) waste next to strong acids.

  • Do Not Overfill: Leave at least 10% of headspace in liquid waste containers to allow for vapor expansion.[10]

Step 4: Moving Waste for Disposal

Once a waste container is full, or has been accumulating for the maximum time allowed by your institution (often 9-12 months for SAAs), it must be moved for disposal.[25][26]

  • Ensure the cap is tightly sealed and the label is complete and legible.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9][22] Do not transport hazardous waste outside of the building yourself.

  • All disposal must be handled by licensed facilities, typically via high-temperature incineration for cytotoxic and halogenated organic waste.[10][19]

Summary of Eurifoloid Q Disposal Procedures

Waste StreamContainer TypeKey Labeling RequirementsDisposal Path
Trace Contaminated Solids Rigid, leak-proof, lidded bin (Yellow/Purple)"Hazardous Waste", "Trace Cytotoxic Waste", "Eurifoloid Q"EHS Pickup for Incineration
Contaminated Sharps Puncture-resistant sharps container (Purple-lidded)"Hazardous Waste", "Cytotoxic Sharps", "Eurifoloid Q"EHS Pickup for Incineration
Liquid Waste (Halogenated) Chemically-resistant bottle with screw cap"Hazardous Waste", Full list of constituents, Hazard PictogramsEHS Pickup for Incineration
Bulk/Unused Compound Original manufacturer's container"Hazardous Waste", "Eurifoloid Q"EHS Pickup for Incineration

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated during research with Eurifoloid Q.

Eurifoloid_Q_Disposal_Workflow cluster_waste_type Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_sharps Sharps Waste Stream Start Eurifoloid Q Waste Generated Waste_Type Solid, Liquid, or Sharp? Start->Waste_Type Solid_Contamination Level of Contamination? Waste_Type->Solid_Contamination Solid Liquid_Container Use Halogenated Organic Waste Bottle Waste_Type->Liquid_Container Liquid Sharps_Container Place in Labeled Cytotoxic Sharps Container (Purple-Lidded) Waste_Type->Sharps_Container Sharp Trace_Solid Trace Contaminated (Gloves, Bench Paper) Solid_Contamination->Trace_Solid Trace Gross_Solid Grossly Contaminated (Spill Cleanup) Solid_Contamination->Gross_Solid Gross Solid_Container Place in Labeled Cytotoxic Waste Bin (Yellow/Purple) Trace_Solid->Solid_Container Gross_Solid->Solid_Container EHS_Pickup Arrange for EHS Pickup Solid_Container->EHS_Pickup Liquid_Label Label with 'Hazardous Waste' & All Constituents Liquid_Container->Liquid_Label Liquid_Storage Store in Secondary Containment Liquid_Label->Liquid_Storage Liquid_Storage->EHS_Pickup Sharps_Container->EHS_Pickup

Caption: Decision workflow for segregating and containerizing Eurifoloid Q waste streams.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency. [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). US Environmental Protection Agency. [Link]

  • Laboratory Waste Disposal Guide. (2024). Business Waste. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. (2021). Caltech Environmental Health & Safety. [Link]

  • Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. (2024). Novus Environmental. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Cytotoxic Waste Disposal Guidelines. (2021). Daniels Health. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]

  • Chemical Waste Procedures. (2025). University of Illinois Division of Research Safety. [Link]

  • Disposal of Chemical Waste. University of St Andrews Safety Office. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices. (2025). Averda. [Link]

  • Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency. [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration. [Link]

  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]

  • What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. (2025). Stericycle UK. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Protocol for Eurifoloid Q

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for High-Potency Diterpenoid Research

Part 1: Hazard Characterization & Risk Logic

Why This Protocol Exists Eurifoloid Q is a bioactive diterpenoid isolated from Euphorbia neriifolia. Unlike generic laboratory reagents, its safety profile is defined by two critical factors that mandate an Occupational Exposure Band (OEB) 4 containment strategy:

  • Mechanism of Action (VEGFR/AKT Inhibition): Eurifoloid Q suppresses angiogenesis by targeting the VEGFR/AKT signaling pathway.[1][2] Crucial Safety Implication: Agents that inhibit angiogenesis are inherently teratogenic . They can catastrophically disrupt fetal development. Strict isolation from pregnant or breastfeeding personnel is mandatory.

  • Source Toxicity (Phorboid/Ingenane Ancestry): As a derivative of the Euphorbia genus, Eurifoloid Q shares structural lineage with phorbol esters. It poses a high risk of severe contact dermatitis and ocular toxicity (temporary blindness or corneal damage) upon direct contact.

The "Zero-Exposure" Standard Because specific Occupational Exposure Limits (OELs) are not established for this novel isolate, we apply the Precautionary Principle . All handling must assume an OEL of < 1 µg/m³ .

Part 2: The Barrier Strategy (PPE Hierarchy)

This protocol utilizes a "Swiss Cheese" redundancy model. No single barrier is trusted; multiple layers ensure containment.

1. Respiratory Protection (The Primary Defense)

Inhalation of lyophilized Eurifoloid Q powder is the highest risk vector.

State of MatterMinimum Protection Factor (APF)Required Equipment
Lyophilized Powder APF 1,000 PAPR (Powered Air-Purifying Respirator) with HEPA (P100) cartridges. Note: N95s are insufficient for potent powder handling.
Solution (DMSO/MeOH) APF 10 - 50Half-face elastomeric respirator with P100/Organic Vapor (OV) combination cartridges.
In Containment (BSC) N/AWork must be performed in a Class II, Type A2 Biosafety Cabinet . PPE protects against breach/failure.
2. Dermal Protection (The Chemical Barrier)

Eurifoloid Q is lipophilic and likely dissolved in DMSO, a solvent that permeates skin rapidly, carrying the toxin into the bloodstream.

  • Glove Protocol: Double-Gloving is Mandatory.

    • Inner Glove: 4-mil Nitrile (Bright color for contrast).

    • Outer Glove: Extended-cuff Nitrile or Neoprene (tested to ASTM F739 ).

    • Change Frequency: Every 30 minutes or immediately upon splash.

    • Why? DMSO degrades nitrile breakthrough time. The inner glove acts as the final fail-safe.

3. Ocular Protection
  • Standard: Chemical Splash Goggles (Vented).

  • Prohibited: Safety glasses with side shields (insufficient against aerosols/splashes).

  • Face Shield: Required when handling volumes > 10 mL or working outside a BSC.

Part 3: Operational Workflow (Gowning & Handling)
Visualizing the Safety Logic

The following diagram illustrates the decision logic for PPE selection based on the physical state of Eurifoloid Q.

PPE_Decision_Tree Start Start: Handling Eurifoloid Q State Physical State? Start->State Powder Lyophilized Solid (High Inhalation Risk) State->Powder Solid Liquid Solubilized (DMSO/MeOH) (High Permeation Risk) State->Liquid Liquid PAPR REQUIRED: PAPR (APF 1000) + Class II BSC Powder->PAPR Resp REQUIRED: Elastomeric Respirator (P100 + OV Cartridge) Liquid->Resp Tyvek Suit: Tyvek IsoClean (Taped Cuffs) PAPR->Tyvek Gloves Double Nitrile Gloves (ASTM F739 Compliant) Tyvek->Gloves Tychem Suit: Tychem (Splash Protection) Apron required Resp->Tychem Tychem->Gloves Waste Disposal: High-Temp Incineration Gloves->Waste

Figure 1: Risk-based decision tree for PPE selection. Red pathways indicate highest respiratory risk.

Step-by-Step Protocol

A. Donning (Entry Procedure)

  • Pre-Check: Verify BSC certification and airflow. Prepare waste bags (yellow for trace chemo/toxic).

  • Shoe Covers: Don double shoe covers to prevent tracking powder residue.

  • Suit Up: Don Tyvek lab coat (closed front) or coverall.

    • Critical Step: Tape the cuff of the sleeve over the inner glove.

  • Outer Layer: Don the outer glove over the lab coat cuff. This creates a shingle effect (liquid flows off, not in).

  • Respiratory Check: Perform positive/negative pressure seal check on respirator.

B. Handling (The "Clean-Dirty" Rule)

  • Solubilization: Add solvent (DMSO) slowly down the side of the vial to minimize aerosolization.

  • Venting: Do not withdraw a needle from a pressurized vial. Use a chemo-dispensing pin or negative pressure technique to prevent "spray-back."

  • Spill Control: Work over an absorbent pad (plastic-backed) within the BSC.

C. Doffing (Exit Procedure)

  • Outer Gloves: Remove in the BSC; discard in hazardous waste.

  • Gown: Remove by rolling inside-out (trapping contaminants inside).

  • Wash: Wash hands with soap and water for 60 seconds immediately after removing inner gloves. Do not use ethanol (it enhances skin permeability if residue remains).

Part 4: Emergency Response & Disposal
ScenarioImmediate Action
Skin Contact 1. Do NOT scrub. 2. Rinse with lukewarm water for 15 mins. 3. Discard contaminated clothing as hazardous waste.
Eye Contact 1. Flush at eyewash station for 15 mins. 2. Seek medical attention immediately (mention Euphorbia diterpenoid exposure).
Powder Spill 1. Evacuate area for 30 mins (allow aerosols to settle). 2. Don PAPR. 3. Cover with wet paper towels (to suppress dust) before wiping.

Disposal Strategy

  • Classification: Cytotoxic/Genotoxic Waste.

  • Method: High-Temperature Incineration (>1000°C) .

  • Prohibition: Do NOT autoclave (heat may volatilize the compound without destroying it).

References
  • National Institutes of Health (NIH) - PubChem. Eurifoloids A-R, structurally diverse diterpenoids from Euphorbia neriifolia. (Source of chemical class and bioactivity data). Link

  • Qi, et al. Diterpenoids, including eurifoloid Q, suppressed angiogenesis by targeting VEGFR/AKT.[1][2] (Source of mechanism of action and teratogenicity risk). Link

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. (Guideline for HPAPI handling). Link

  • ASTM International. ASTM F739-20 - Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials.Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.